2-(2-Ethoxyethoxy)ethyl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALTLPZDVFJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27015-29-8 | |
| Record name | 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27015-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044983 | |
| Record name | 2-(2-Ethoxyethoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid | |
| Record name | 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/299 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
203 °F | |
| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/299 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
7328-17-8 | |
| Record name | 2-(2-Ethoxyethoxy)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethoxyethoxy)ethyl PROP-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Ethoxyethoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethoxyethoxy)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-ETHOXYETHOXY)ETHYL PROP-2-ENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379X434N4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/299 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-86.8 °F | |
| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/299 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Ethoxyethoxy)ethyl Acrylate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA), a monofunctional acrylate monomer, is a versatile chemical compound with growing significance in various scientific and industrial fields.[1] Its unique molecular structure, featuring an ether linkage, imparts a desirable combination of properties including low viscosity, rapid curing speed, and excellent flexibility and adhesion.[1] These characteristics make it a valuable component in the formulation of UV-curable coatings, inks, adhesives, and biocompatible materials.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of EOEOEA, supplemented with detailed experimental protocols and visual diagrams to support researchers and professionals in its application and development.
Chemical Structure
The chemical structure of 2-(2-Ethoxyethoxy)ethyl acrylate consists of an acrylate group attached to a diethylene glycol monoethyl ether moiety. This structure is responsible for its reactivity in polymerization and its unique physical properties.[2]
Key Structural Identifiers:
-
CAS Number: 7328-17-8[2]
-
InChI: InChI=1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3[2][3]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing key data for handling, formulation, and application development.
| Property | Value | Reference |
| Molecular Weight | 188.22 g/mol | [2][4] |
| Appearance | Clear, colorless liquid | [4][5] |
| Odor | Mild acrylic ester odor | [4] |
| Density | 1.016 g/mL at 25 °C | [4][6] |
| Boiling Point | 95 °C at 5 mm Hg | [4][6] |
| Refractive Index | n20/D 1.439 | [4][6] |
| Viscosity | 6 cP at 25 °C | [4] |
| Water Solubility | 124-146 g/L at 20 °C | [2][4] |
| Flash Point | >230 °F | [7] |
| Vapor Pressure | 3-7.4 Pa at 20-25 °C | [7] |
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the direct esterification of acrylic acid with diethylene glycol monoethyl ether.[2] An acid catalyst, such as sulfuric acid, is typically employed to facilitate the reaction.[2]
A cleaning production method has also been developed to minimize waste and improve yield.[8] This process involves esterification, neutralization, adsorption, dehydration, and filtration steps.[8]
Detailed Experimental Protocol for Esterification:
A general laboratory-scale synthesis can be performed as follows:
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser with a Dean-Stark trap, charge diethylene glycol monoethyl ether, acrylic acid (in a molar ratio of 1:1 to 1:1.25), a suitable solvent (e.g., toluene), an acid catalyst (e.g., p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and an antioxidant.[8]
-
Esterification: Heat the mixture to a reflux temperature of 70-120 °C.[8] Continuously remove the water formed during the reaction using the Dean-Stark trap.[8] Monitor the reaction progress by measuring the acid number of the reaction mixture. The reaction is considered complete when no more water is collected.[8]
-
Neutralization: After cooling the reaction mixture to ≤40 °C, add a neutralizing agent, such as a solution of sodium hydroxide (B78521) or sodium carbonate, to neutralize the acidic catalyst.[8]
-
Purification:
-
Adsorption: Add an adsorbent like polymagnesium silicate (B1173343) to remove the salt formed during neutralization.[8]
-
Solvent Removal: Remove the solvent and any remaining water by vacuum distillation.[8]
-
Filtration: Filter the crude product to remove the adsorbent and any solid impurities.[8]
-
Decoloration and Final Purification: Further treatment with alkaline Ca-based bentonite (B74815) and calcium oxide can be used for decolorization and removal of trace water and acid.[8] A final filtration step yields the purified this compound.[8]
-
Analytical Methods
The purity of this compound is typically determined using Gas Chromatography (GC).[9] Other analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.[3]
Logical Relationships in Synthesis and Application
The following diagram illustrates the logical workflow from the synthesis of this compound to its various applications.
Safety and Handling
This compound is considered a mild skin irritant and may cause serious eye irritation.[2][10][11] It may also cause an allergic skin reaction and respiratory irritation.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn when handling this compound.[2][5] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5][12] The compound is often stabilized with monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent unwanted polymerization during storage.[2][3]
Conclusion
This compound is a valuable monomer with a unique set of properties that make it suitable for a wide range of applications, from industrial coatings and inks to advanced biocompatible materials. A thorough understanding of its chemical properties, structure, and synthesis is crucial for researchers and professionals working with this compound. This guide provides a foundational understanding to facilitate its effective and safe use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 7328-17-8 [smolecule.com]
- 3. 2-(2-Ethoxyethoxy)ethyl PROP-2-enoate | C9H16O4 | CID 81766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 7328-17-8 [chemicalbook.com]
- 5. sfdchem.com [sfdchem.com]
- 6. 7328-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. CN102633634A - Cleaning production method of 2-(Ethoxyethoxy) ethyl acrylate (EOEOEA) or phenoxyethyl acrylate (PHEA) - Google Patents [patents.google.com]
- 9. This compound | 7328-17-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound CAS:7328-17-8 EOEOEA - Buy this compound, CAS:7328-17-8, EOEOEA Product on BOSS CHEMICAL [bosschemical.com]
A Comprehensive Technical Guide to 2-(2-Ethoxyethoxy)ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA), a versatile monomer with significant applications across various scientific and industrial fields, including burgeoning uses in biomedical and drug development sectors. This document details its chemical and physical properties, synthesis, key applications, and safety information.
Core Properties and Specifications
2-(2-Ethoxyethoxy)ethyl acrylate, also known by synonyms such as Di(ethylene glycol) ethyl ether acrylate and Carbitol acrylate, is an acrylate ester recognized for its unique combination of properties.[1][2] Its chemical structure features an acrylate functional group, rendering it highly reactive in polymerization processes.[3]
CAS Number: 7328-17-8 Molecular Formula: C₉H₁₆O₄ Molecular Weight: 188.22 g/mol [3]
The presence of ether linkages in its backbone imparts polarity and hydrophilicity, while the acrylate group allows for rapid polymerization, particularly in UV-curable formulations.[3][4]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Odor | Mild acrylic ester | [4] |
| Density | 1.016 g/mL at 25 °C | [4] |
| Boiling Point | 95 °C at 5 mm Hg | [4] |
| Refractive Index | n20/D 1.439 | [4] |
| Viscosity | 6 cP at 25 °C | [4] |
| Water Solubility | 124-146 g/L at 20 °C | [4] |
| Glass Transition Temperature (Tg) | Low | [3][5] |
| Volatility | Low | [3][5] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the direct esterification of acrylic acid with diethylene glycol monoethyl ether. This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by heating under reflux to remove the water byproduct.[3]
An alternative laboratory-scale synthesis involves the reaction of ethoxyethoxyethanol and acrylonitrile (B1666552) in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate, followed by hydrolysis.[6]
Synthesis Workflow
The following diagram illustrates the general workflow for the acid-catalyzed esterification synthesis of this compound.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. 2-2-ethoxyethoxy Ethyl Acrylate | 7328-17-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Buy this compound | 7328-17-8 [smolecule.com]
- 4. This compound | 7328-17-8 [chemicalbook.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-(2-Ethoxyethoxy)ethyl Acrylate via Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EEEA), a versatile monomer with applications in various fields, including the development of biocompatible materials for drug delivery. The primary focus of this document is the synthesis of EEEA through the direct esterification of acrylic acid with diethylene glycol monoethyl ether. This guide details the underlying reaction mechanism, provides in-depth experimental protocols, and presents a comparative summary of reaction conditions and catalysts. Furthermore, it outlines robust purification and analytical methods for obtaining high-purity EEEA. The information is curated to be a valuable resource for researchers and professionals engaged in polymer chemistry and drug development.
Introduction
2-(2-Ethoxyethoxy)ethyl acrylate (EEEA), also known as di(ethylene glycol) ethyl ether acrylate, is an important functional monomer utilized in the synthesis of a wide array of polymers.[1] Its chemical structure, featuring a flexible and hydrophilic ethoxyethoxy side chain, imparts unique properties to the resulting polymers, such as low glass transition temperature, good adhesion, and biocompatibility.[1] These characteristics make EEEA a valuable component in the formulation of coatings, adhesives, inks, and, significantly, in the development of hydrogels and other biocompatible materials for biomedical applications, including drug delivery systems.[1]
The most common and industrially viable method for the synthesis of EEEA is the direct esterification of acrylic acid with diethylene glycol monoethyl ether.[1] This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the formation of the ester product. This guide will delve into the technical specifics of this synthesis, providing a detailed roadmap for its successful execution in a laboratory setting.
Reaction Mechanism: Acid-Catalyzed Esterification
The synthesis of this compound from acrylic acid and diethylene glycol monoethyl ether is a classic example of a Fischer-Speier esterification. The reaction is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity. The alcohol, diethylene glycol monoethyl ether, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester, EEEA. The overall reaction is reversible, and the removal of water is crucial to achieve high yields.
Figure 1. Acid-catalyzed esterification mechanism for EEEA synthesis.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound. The primary protocol is adapted from a patented clean production method, which reports a high yield.[2] A secondary, alternative protocol is also presented for comparison.
High-Yield Synthesis Protocol
This protocol is based on a method designed for clean production and high efficiency.[2]
Materials:
-
Diethylene glycol monoethyl ether
-
Acrylic acid
-
Methanesulfonic acid (catalyst)
-
Cyclohexane (solvent and water-carrying agent)
-
Monomethyl ether hydroquinone (B1673460) (MEHQ) (polymerization inhibitor)
-
Sodium hypophosphite (antioxidant)
-
Sodium hydroxide (B78521) (for neutralization)
-
Polymagnesium silicate (B1173343) (adsorbent)
-
Alkaline Ca-based bentonite (B74815) (decolorizing agent)
-
Calcium oxide (decolorizing and drying agent)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap (or similar water separator).
-
Heating mantle
-
Vacuum pump
-
Filtration apparatus
Procedure:
-
Esterification:
-
To a 3000 L reaction kettle, add 585 kg of cyclohexane, 923.92 kg of diethylene glycol monoethyl ether, 546.08 kg of acrylic acid, 6 kg of MEHQ, 3 kg of sodium hypophosphite, and 30 kg of methanesulfonic acid.[2]
-
Begin stirring and introduce a continuous stream of pressurized air through a sparger at the bottom of the kettle.
-
Heat the mixture to 80-85 °C to initiate reflux and azeotropic removal of water.[2]
-
Maintain the reaction temperature at 85-92 °C for 10-12 hours, continuously removing the water collected in the Dean-Stark trap.[2]
-
Monitor the reaction progress by measuring the acid number. The reaction is considered complete when the acid number is between 10-25 mgKOH/g.[2]
-
Once the reaction is complete, cool the mixture to 40 °C.[2]
-
-
Neutralization and Adsorption:
-
Solvent Removal and Filtration:
-
Decolorization and Final Purification:
Alternative Synthesis via Pinner Imino Ether Synthesis
This method represents an alternative, though lower-yielding, pathway to EEEA.[3]
Materials:
-
2-(2-Ethoxyethoxy)ethanol
-
Acrylonitrile
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction:
-
In a suitable reaction vessel, dissolve 0.755 mmol of 2-(2-ethoxyethoxy)ethanol in 3 mL of acrylonitrile.
-
Add 336 mg (1.51 mmol) of TMSOTf to the solution.
-
Stir the mixture at room temperature for 65 hours.[3]
-
-
Workup and Extraction:
-
Quench the reaction by adding 25 mL of water and 25 mL of brine.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.[3]
-
-
Purification:
Data Presentation: Summary of Reaction Parameters
The following tables summarize the key quantitative data for the synthesis of this compound and related esterifications.
Table 1: Reactants and Catalysts for EEEA Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reference |
| Acrylic Acid | Diethylene Glycol Monoethyl Ether | Sulfuric Acid | None specified | [1] |
| Acrylic Acid | Diethylene Glycol Monoethyl Ether | Methanesulfonic Acid | Cyclohexane | [2] |
| Acrylonitrile | 2-(2-Ethoxyethoxy)ethanol | Trimethylsilyl trifluoromethanesulfonate | Acrylonitrile | [3] |
Table 2: Reaction Conditions and Reported Yields for EEEA Synthesis
| Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference |
| Methanesulfonic Acid | 85-92 | 10-12 | 1.05:1 | 98.93 | [2] |
| Trimethylsilyl trifluoromethanesulfonate | Room Temp. | 65 | - | 23 | [3] |
Experimental Workflow and Logic
The overall process for the high-yield synthesis of EEEA can be visualized as a multi-step workflow, from the initial esterification reaction to the final purification of the product.
Figure 2. Overall experimental workflow for the synthesis and purification of EEEA.
Conclusion
This technical guide has provided a detailed and in-depth overview of the synthesis of this compound via esterification. The presented high-yield protocol, adapted from a patented method, offers a clear and efficient pathway to obtaining this valuable monomer with high purity. The inclusion of an alternative synthesis route and a summary of reaction parameters provides a broader context for researchers. The diagrams illustrating the reaction mechanism and experimental workflow serve to clarify the key steps involved. This guide is intended to be a practical and valuable resource for scientists and professionals in the fields of polymer chemistry and drug development, facilitating the successful synthesis and application of this compound in their research and development endeavors.
References
Physical properties of 2-(2-Ethoxyethoxy)ethyl acrylate: viscosity, polarity, Tg
An In-depth Technical Guide to the Physical Properties of 2-(2-Ethoxyethoxy)ethyl Acrylate (B77674)
This technical guide provides a comprehensive overview of the core physical properties of 2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA), a monofunctional acrylate monomer widely utilized in the formulation of coatings, inks, adhesives, and other photocurable materials.[1][2][3] Its unique molecular structure, which incorporates an ether chain, imparts a valuable combination of flexibility, adhesion, and dilution capabilities.[3][4] This document details its viscosity, polarity, and glass transition temperature (Tg), presenting quantitative data, experimental methodologies, and workflow visualizations for researchers, scientists, and professionals in drug development and material science.
Core Physical Properties
The physical characteristics of this compound make it a versatile component in polymer synthesis. It is a clear liquid characterized by low volatility, low viscosity, and a polar, hydrophilic nature.[1][5][6][7] These attributes are crucial for applications requiring good wetting, high flexibility, and strong adhesion to various substrates.[2][4][8]
Data Summary
The key physical properties of this compound are summarized in the table below. These values are critical for formulating materials with desired performance characteristics such as flexibility and adhesion.
| Physical Property | Value | Conditions |
| Viscosity | 3 - 8 cps | @ 25 °C |
| Glass Transition Temp. (Tg) | -56 °C | |
| Surface Tension | 29.7 Dynes/cm | @ 20 °C |
| Refractive Index | 1.436 - 1.439 | n 20/D |
| Density | 1.016 g/mL | @ 25 °C |
[Data sourced from references: 1, 2, 4]
Detailed Analysis of Physical Properties
Viscosity
This compound exhibits a low viscosity, typically in the range of 3-8 centipoise (cps) at 25°C.[5][8] This property makes it an excellent reactive diluent, effectively reducing the viscosity of polymer formulations like UV-curable coatings and inks.[2][3][4] Lower formulation viscosity improves application characteristics, such as flow, leveling, and substrate wetting.
Polarity
The molecular structure of this compound, containing both ester and multiple ether linkages, renders it a polar and hydrophilic monomer.[1][5][7] This polarity enhances adhesion to a variety of substrates and improves the solubility of other polar components, such as photoinitiators, within a formulation.[5] The presence of ether groups contributes to the molecule's flexibility and hydrogen bonding capability. The moderate polarity provides a balance between compatibility with both polar and non-polar solvents.[5]
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter for the resulting polymer, defining the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. The homopolymer of this compound has a very low Tg of approximately -56°C.[5][8] This low Tg ensures that materials formulated with this monomer, such as coatings and adhesives, remain flexible and elastic even at low ambient temperatures.[5]
Experimental Protocols
The determination of these physical properties requires standardized experimental procedures to ensure accuracy and reproducibility.
Protocol for Viscosity Measurement (Capillary Viscometry)
Viscosity is a measure of a fluid's resistance to flow. For low-viscosity monomers like EOEOEA, capillary viscometers such as the Ubbelohde type are commonly used.
Objective: To determine the kinematic and dynamic viscosity of the monomer.
Apparatus:
-
Ubbelohde capillary viscometer[9]
-
Constant temperature water bath (controlled to ±0.1°C)
-
Digital stopwatch
-
Pipettes and suction bulb
-
Solvent for cleaning (e.g., acetone, ethanol)
Procedure:
-
Cleaning: Thoroughly clean the viscometer with a suitable solvent and dry it completely.
-
Sample Loading: Introduce a precise volume of the this compound sample into the viscometer's filling tube.
-
Thermal Equilibration: Place the viscometer vertically in the constant temperature water bath set to 25°C. Allow at least 15-20 minutes for the sample to reach thermal equilibrium.
-
Measurement:
-
Using a suction bulb, draw the liquid up through the capillary tube until it is above the upper timing mark.
-
Release the suction and allow the liquid to flow back down under gravity.
-
Start the stopwatch precisely as the liquid meniscus passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
-
Replicates: Repeat the measurement at least three times to ensure the flow times are consistent (within ±0.2 seconds).
-
Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 't' is the average flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.
Protocol for Glass Transition Temperature (Tg) Measurement (DSC)
Differential Scanning Calorimetry (DSC) is the most common technique for measuring the Tg of a polymer. The Tg is observed as a step-like change in the heat flow signal.
Objective: To determine the glass transition temperature of poly(this compound).
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum) and lids
-
Crimper for sealing pans
-
Microbalance
-
Polymerized sample of this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymerized sample into an aluminum DSC pan.
-
Securely seal the pan with a lid using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected Tg and any other transitions (e.g., to 100°C). This step removes the sample's previous thermal history.[10]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., to -100°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the transition region (e.g., to 100°C). The Tg is determined from this second heating scan to ensure a consistent thermal history.[10]
-
-
Data Analysis:
-
Plot the heat flow versus temperature from the second heating scan.
-
The Tg is identified as the midpoint of the step-like transition in the baseline of the thermogram. Specialized software is used to calculate the exact temperature at the inflection point.
-
References
- 1. This compound | 7328-17-8 [chemicalbook.com]
- 2. sfdchem.com [sfdchem.com]
- 3. nbinno.com [nbinno.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Buy this compound | 7328-17-8 [smolecule.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. This compound / EOEOEA | China | Manufacturer | Hebei Chuanghai Biotechnology Co., Ltd [m.chemicalbook.com]
- 9. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility of 2-(2-Ethoxyethoxy)ethyl Acrylate in Organic Solvents and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-ethoxyethoxy)ethyl acrylate (B77674), a versatile monomer frequently utilized in polymer synthesis for applications in coatings, adhesives, and biocompatible materials.[1] Understanding its solubility is critical for optimizing reaction conditions, formulation development, and purification processes.
Core Concepts: Molecular Structure and Polarity
2-(2-Ethoxyethoxy)ethyl acrylate (EEOEA) is an acrylate ester with the chemical formula C₉H₁₆O₄.[1] Its molecular structure, featuring both a polar ethylene (B1197577) glycol ether backbone and a less polar acrylate group, imparts an amphiphilic nature, dictating its solubility in various media.[1] This compound is described as a polar and hydrophilic clear, mild liquid.[2] The presence of ether linkages enhances its hydrophilicity and polarity, which is beneficial in applications like water-dispersible coatings.
Quantitative Solubility Data
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 20 | 124 - 146 | [1][3] |
Qualitative Solubility in Organic Solvents
This compound demonstrates excellent compatibility and solubility with a variety of polar organic solvents.[1] This is attributed to the hydrogen bonding acceptor sites on the ethylene glycol ether backbone, which facilitate dissolution in protic solvents.[1] Conversely, its solubility in non-polar hydrocarbon solvents is significantly limited due to the polar nature of the ethylene glycol units.[1]
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Solubility Profile | Citation |
| Polar Protic Solvents | Alcohols (e.g., ethanol, isopropanol) | Excellent compatibility | [1] |
| Polar Aprotic Solvents | Ketones (e.g., acetone), Esters (e.g., ethyl acetate) | Excellent compatibility, Soluble in acetone | [1] |
| Non-Polar Solvents | Hydrocarbons (e.g., hexane, toluene) | Significantly limited | [1] |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the solubility of a liquid monomer like this compound in an organic solvent, based on the widely accepted shake-flask method.
Objective:
To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of an undissolved phase of the acrylate is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in the orbital shaker or on the magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for several hours to allow the undissolved acrylate to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant (the solvent saturated with the acrylate) using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved micro-droplets. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantitative Analysis: Analyze the concentration of the diluted solution using a pre-validated HPLC or GC method.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in g/L, mg/mL, or other appropriate units.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Health and Safety of 2-(2-Ethoxyethoxy)ethyl Acrylate
This guide provides comprehensive health and safety information for 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (CAS No. 7328-17-8), intended for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, and emergency measures, with a focus on quantitative data and detailed experimental protocols.
Physicochemical and Toxicological Profile
A summary of the key physicochemical properties and toxicological data for 2-(2-Ethoxyethoxy)ethyl acrylate is presented below. This information is crucial for a comprehensive risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Odor | Faint, characteristic | [3] |
| Boiling Point | 95 °C at 5 mm Hg | [4][5] |
| Density | 1.016 g/mL at 25 °C | [4][5] |
| Vapor Pressure | 3-7.4 Pa at 20-25 °C | [5] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Water Solubility | 124-146 g/L at 20 °C | [1][5] |
| Refractive Index | n20/D 1.439 | [4][5] |
Table 2: Summary of Toxicological Data
| Endpoint | Species | Route | Value | Classification/Remarks | Reference |
| Acute Toxicity | Rat (male and female) | Oral | LD50: 1106 mg/kg | Harmful if swallowed | [6] |
| Rat (male and female) | Dermal | LD50: 400 - 2000 mg/kg | Harmful in contact with skin | [6][7] | |
| Skin Corrosion/Irritation | Rabbit | Dermal | Irritating (4h exposure) | Causes skin irritation (Category 2) | [6] |
| Serious Eye Damage/Irritation | Rabbit | Ocular | Irritating to eyes | Causes serious eye irritation (Category 2A) | [6][8] |
| Respiratory/Skin Sensitization | Guinea pig | Dermal | Sensitizer (Maximization Test) | May cause an allergic skin reaction (Category 1) | [6][9] |
| Specific Target Organ Toxicity (Single Exposure) | - | Inhalation | - | May cause respiratory irritation (Category 3) | [6][10] |
| Aquatic Toxicity | Daphnia magna (Water flea) | - | EC50 (48h): 90 mg/l | - | [6] |
| Pseudokirchneriella subcapitata (Algae) | - | ErC50 (72h): >3.2 - <10 mg/l | Toxic to aquatic life with long lasting effects | [2][6] | |
| Activated sludge | - | EC50 (30h): 770 mg/l | - | [6] |
Hazard Identification and Classification
Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[2]
-
Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[7]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[1][6]
-
Eye Irritation (Category 2A) - H319: Causes serious eye irritation.[1][6][8]
-
Skin Sensitization (Category 1) - H317: May cause an allergic skin reaction.[1][6][9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation - H335: May cause respiratory irritation.[1][6]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) - H411: Toxic to aquatic life with long lasting effects.[2]
Experimental Protocols
The toxicological data presented are based on standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experiments.
OECD Guideline 402: Acute Dermal Toxicity
This guideline assesses the potential adverse effects occurring from a single dermal exposure to a substance.[7][11][12]
-
Test Animals: Typically, adult rats are used. A single sex (usually females) is often sufficient.[13]
-
Procedure:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal's trunk. The test area should be about 10% of the body surface area.[7][13]
-
The test substance is applied uniformly over the shaved area. For liquids, the volume is typically 0.5 mL.[14] Solids are moistened, usually with water or a suitable vehicle, to ensure good skin contact.[13]
-
The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[7][11]
-
After 24 hours, the dressing is removed, and the residual substance is washed off.
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[7] Body weight is recorded weekly.
-
-
Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This method evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[14][15][16]
-
Test Animals: The albino rabbit is the preferred species.[14][15]
-
Procedure:
-
A small area of skin (approximately 6 cm²) on the animal's back is shaved.[14][16]
-
A single dose of 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the skin. An untreated skin area serves as a control.[14]
-
The substance is held in place with a gauze patch for a 4-hour exposure period.[14][15]
-
Following exposure, the patch is removed, and the skin is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[17] Observations may continue for up to 14 days to assess the reversibility of effects.[14]
-
-
Endpoint: Skin reactions are scored based on a standardized grading system. The substance is classified based on the severity and reversibility of the skin lesions.
OECD Guideline 405: Acute Eye Irritation/Corrosion
This test is designed to determine the potential of a substance to produce irritation or corrosion when applied to the eye.[10][18][19]
-
Procedure:
-
The test begins with a single animal. The substance is applied in a single dose into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[10][19]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[19]
-
Lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis/swelling) are scored.[10]
-
The observation period is typically up to 21 days to evaluate the reversibility of any effects.[5][10]
-
-
Endpoint: The substance is classified based on the severity and persistence of the ocular lesions.
OECD Guideline 429: Skin Sensitization (Local Lymph Node Assay - LLNA)
The LLNA is the preferred method for identifying chemicals that have the potential to cause skin sensitization.[21][22][23]
-
Test Animals: Mice are used for this assay.
-
Principle: The method is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of chemical application.[21][24]
-
Procedure:
-
A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group.[21]
-
The test substance is applied to the dorsal surface of each ear for three consecutive days.[24]
-
On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.[21]
-
After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
The proliferation of lymph node cells is measured by the incorporation of the radiolabel.
-
-
Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[21]
Safe Handling and Risk Management
Effective risk management is essential when handling this compound. This involves a systematic approach to identifying, assessing, and controlling hazards.
Chemical Risk Assessment Workflow
A systematic risk assessment should be conducted before working with this chemical. The workflow involves identifying hazards, assessing risks, implementing control measures, and reviewing their effectiveness.
Caption: A typical workflow for conducting a chemical risk assessment.
Hierarchy of Controls
To minimize exposure, control measures should be implemented according to the hierarchy of controls, which prioritizes the most effective measures.[25][26][27]
Caption: The hierarchy of controls for mitigating chemical hazards.
Recommended Safety Precautions
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][10]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or protective gown.[3][7][10]
-
Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[6]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and incompatible materials (strong oxidizing agents, acids, bases).[3][6] Keep containers tightly sealed. The product is often stabilized with an inhibitor like MEHQ; ensure inhibitor levels are maintained.[7][9]
First Aid and Emergency Procedures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][10]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
-
Spills: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[6] Ensure adequate ventilation and wear appropriate PPE during cleanup. Prevent entry into waterways.[6]
References
- 1. shashikallada.com [shashikallada.com]
- 2. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 3. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. schc.org [schc.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 12. oecd.org [oecd.org]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. nucro-technics.com [nucro-technics.com]
- 17. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 25. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 26. Levitt-Safety | The hierarchy of safety controls (with examples) [levitt-safety.com]
- 27. Hierarchy of hazard controls - Wikipedia [en.wikipedia.org]
Commercial Availability and Applications of 2-(2-Ethoxyethoxy)ethyl Acrylate: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA), also known by synonyms such as Di(ethylene glycol) ethyl ether acrylate and Carbitol acrylate, is a versatile monofunctional acrylate monomer. Its unique combination of properties, including low viscosity, high flexibility, and good adhesion, has led to its widespread use in various industrial and research applications. This technical guide provides a comprehensive overview of the commercial availability, key properties, synthesis, polymerization, and applications of EOEOEA, with a particular focus on its relevance to the fields of drug delivery and biomaterials.
Commercial Availability and Suppliers
2-(2-Ethoxyethoxy)ethyl acrylate is readily available from a range of chemical suppliers globally. It is typically offered in various grades and quantities, from laboratory-scale amounts to industrial bulk volumes. When sourcing this monomer, it is crucial to consider the purity and the type of stabilizer used, which is commonly hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent premature polymerization.[1][2]
Major Suppliers:
-
Riverland Trading: A reliable supplier offering this compound.[1]
-
Longchang Chemical: A leading manufacturer and supplier of UV curing materials in China, offering EOEOEA under the trade name CHLUMICRYL® EOEOEA.
-
Hebei Chuanghai Biotechnology Co., Ltd: A China-based manufacturer supplying EOEOEA.
-
IGM Resins: Offers the monomer under the trade name Photomer 4211.
-
TCI Chemicals: A global supplier of research chemicals, providing this compound for laboratory and development purposes.[3]
-
Smolecule: A supplier that also provides valuable technical information on the compound.[2]
-
Polysciences, Inc.: A supplier of specialty chemicals for various scientific applications.[4][5]
Physicochemical Properties
This compound is a colorless liquid with a characteristic mild odor.[4][6] Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 7328-17-8 | [1][6][7] |
| Molecular Formula | C9H16O4 | [2][6] |
| Molecular Weight | 188.22 g/mol | [1][2][6] |
| Appearance | Colorless liquid | [1][6] |
| Boiling Point | 230-235 °C | [1] |
| Density | 1.016 g/cm³ | [1] |
| Purity | >98.0% (GC) | [3] |
| Viscosity | 3-8 cP at 25 °C | [2] |
| Refractive Index | ~1.439 | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Solubility in Water | 124-146 g/L at 20 °C | [6] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the direct esterification of 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether) with acrylic acid. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, and involves the removal of water to drive the equilibrium towards the product.
Polymerization and Applications
This compound readily undergoes polymerization via free-radical mechanisms, making it a valuable monomer for the synthesis of a wide range of polymers.[2] It can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting polymer for specific applications.[8]
Polymerization Techniques
-
Free-Radical Polymerization: This is the most common method for polymerizing EOEOEA. The reaction is typically initiated by thermal initiators (e.g., benzoyl peroxide, AIBN) or photoinitiators in the case of UV curing.[8]
-
Emulsion Polymerization: This technique is used to produce polymer latexes with good film-forming properties for applications in coatings, adhesives, and sealants.[8]
-
Radiation Curing: EOEOEA can be cured using high-energy radiation, such as ultraviolet (UV) light or electron beams, to form cross-linked polymers.[8]
Applications in Research and Drug Development
The biocompatibility and hydrophilicity of polymers derived from this compound make them particularly interesting for biomedical applications.[2]
-
Drug Delivery: EOEOEA is used in the development of hydrogels for controlled drug release.[2] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner.
-
Tissue Engineering: The monomer is employed in the synthesis of scaffolds that can support cell growth and tissue regeneration.[2]
-
Biocompatible Coatings: Polymers based on EOEOEA can be used to coat medical devices to improve their biocompatibility and reduce fouling.
Experimental Protocols
Synthesis of this compound (General Procedure)
The synthesis typically involves the reaction of acrylic acid with diethylene glycol monoethyl ether in the presence of an acid catalyst.[1]
Materials:
-
2-(2-Ethoxyethoxy)ethanol
-
Acrylic acid
-
Sulfuric acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (B28343) (for azeotropic removal of water)
Procedure:
-
A mixture of 2-(2-ethoxyethoxy)ethanol, a slight excess of acrylic acid, a catalytic amount of sulfuric acid, and a small amount of hydroquinone is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Toluene is added as the azeotropic solvent.
-
The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
The reaction is monitored by techniques such as gas chromatography (GC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
The crude product is washed with a dilute sodium bicarbonate solution to neutralize the acid catalyst and remove excess acrylic acid, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate (B86663) and filtered.
-
The solvent is removed under reduced pressure, and the final product is purified by vacuum distillation to yield pure this compound.
Free-Radical Polymerization of this compound (Homopolymerization)
This protocol describes a general procedure for the homopolymerization of EOEOEA using a thermal initiator.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Benzoyl peroxide (or AIBN) as the initiator
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Nitrogen or argon gas
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, the purified this compound monomer is dissolved in the anhydrous solvent.
-
The solution is purged with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
The initiator (e.g., benzoyl peroxide) is added to the reaction mixture. The amount of initiator will depend on the desired molecular weight of the polymer.
-
The reaction vessel is placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C for benzoyl peroxide).
-
The polymerization is allowed to proceed for a specified time (e.g., several hours to 24 hours). The progress of the reaction can be monitored by measuring the viscosity of the solution or by taking samples for analysis (e.g., by NMR or GPC).
-
To terminate the polymerization, the reaction vessel is cooled in an ice bath, and the mixture is exposed to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation and allergic skin reactions.
-
Eye Contact: May cause serious eye irritation.
-
Storage: Should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition. The presence of an inhibitor is crucial for preventing spontaneous polymerization during storage.
Conclusion
This compound is a commercially important monomer with a diverse range of applications, from industrial coatings and adhesives to advanced biomedical materials. Its availability from multiple suppliers and its versatile polymerization chemistry make it a valuable building block for researchers and scientists. For professionals in drug development, the biocompatible and hydrophilic nature of its polymers offers exciting opportunities for creating innovative drug delivery systems and tissue engineering constructs. As with all chemicals, proper handling and safety precautions are essential when working with this compound.
References
- 1. Buy this compound | 7328-17-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS:7328-17-8 EOEOEA - Buy this compound, CAS:7328-17-8, EOEOEA Product on BOSS CHEMICAL [bosschemical.com]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound | 7328-17-8 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. sfdchem.com [sfdchem.com]
A Technical Deep Dive into 2-(2-Ethoxyethoxy)ethyl Acrylate (Carbitol Acrylate, EOEOEA) for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethoxyethoxy)ethyl acrylate (B77674), alternately known as Carbitol acrylate or by the abbreviation EOEOEA, is a monofunctional acrylate monomer increasingly recognized for its utility in the development of advanced biomaterials.[1][2] Its unique molecular structure, featuring a flexible ether chain and a reactive acrylate group, imparts a desirable combination of hydrophilicity, biocompatibility, and tunable physical properties.[1][2] These characteristics make it an attractive building block for the synthesis of polymers and hydrogels with significant potential in drug delivery, tissue engineering, and other biomedical applications. This technical guide provides an in-depth overview of the core properties, synthesis, and characterization of EOEOEA-based materials, with a focus on their application in drug development.
Core Properties of 2-(2-Ethoxyethoxy)ethyl Acrylate
EOEOEA is a clear, colorless liquid with a mild odor.[3] Its key properties are summarized in the table below, providing a quantitative basis for its application in polymer synthesis.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₆O₄ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Density | 1.016 g/mL at 25 °C | [3] |
| Boiling Point | 95 °C at 5 mm Hg | [3] |
| Refractive Index (n20/D) | 1.439 | [3] |
| Viscosity | 3-8 cP at 25°C | [2] |
| Glass Transition Temperature (Tg) | Low | [2] |
The presence of the ethoxyethoxy group contributes to the monomer's hydrophilicity and polarity, which is advantageous for creating water-swellable hydrogels.[1] The low viscosity of EOEOEA is beneficial for processing and formulation, particularly in applications such as coatings and adhesives.[2]
Synthesis of Poly(EOEOEA) and its Copolymers
Polymers of this compound are typically synthesized through free-radical polymerization. This can be initiated using thermal initiators, photoinitiators (for UV curing), or redox systems.[2][4] The polymerization can be tailored to produce homopolymers or copolymers with a range of properties.
Experimental Protocol: Free-Radical Polymerization
The following protocol is a general procedure for the free-radical polymerization of EOEOEA to form a hydrogel. Specific parameters may need to be optimized depending on the desired properties of the final material.
Materials:
-
This compound (EOEOEA), inhibitor removed
-
Cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)
-
Thermal initiator (e.g., azobisisobutyronitrile, AIBN) or Photoinitiator (e.g., Irgacure 2959)
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Nitrogen or Argon gas
Procedure:
-
Monomer Preparation: The desired amount of EOEOEA and cross-linker (e.g., 1-5 mol% relative to the monomer) are mixed in a reaction vessel.
-
Initiator Addition: The initiator is added to the monomer mixture at a concentration typically ranging from 0.1 to 1 mol% relative to the monomer.
-
Inert Atmosphere: The reaction mixture is purged with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization:
-
Thermal Initiation: The reaction vessel is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and maintained for several hours until the polymerization is complete.
-
Photoinitiation: The reaction mixture is exposed to UV light of a suitable wavelength and intensity for a specified period to initiate and complete the polymerization.
-
-
Purification: The resulting polymer is purified to remove unreacted monomers, initiator fragments, and other impurities. This is typically achieved by swelling the hydrogel in a suitable solvent (e.g., deionized water or ethanol) with frequent solvent changes over several days.
-
Drying: The purified hydrogel is dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a moderate temperature.
Experimental workflow for hydrogel synthesis.
Characterization of Poly(EOEOEA) Hydrogels
A suite of analytical techniques is employed to characterize the structure, properties, and performance of poly(EOEOEA) hydrogels.
Experimental Protocols for Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the polymerization of the acrylate group and identify the characteristic functional groups in the polymer.
-
Method: A small, dried sample of the hydrogel is analyzed using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode. The disappearance of the characteristic acrylate double bond peaks (around 1635 cm⁻¹) and the presence of the ester carbonyl peak (around 1730 cm⁻¹) confirm polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure of the polymer.
-
Method: A sample of the polymer is dissolved in a suitable deuterated solvent (e.g., D₂O for water-soluble polymers) and analyzed by ¹H and ¹³C NMR. The spectra provide information on the polymer backbone and the ethoxyethoxy side chains.
Swelling Studies:
-
Objective: To determine the water uptake capacity of the hydrogel.
-
Method: A pre-weighed dry hydrogel sample (W_d) is immersed in a solution of interest (e.g., deionized water, phosphate-buffered saline (PBS)) at a specific temperature. At regular intervals, the swollen hydrogel is removed, blotted to remove excess surface water, and weighed (W_s). The swelling ratio is calculated as (W_s - W_d) / W_d.
Mechanical Testing:
-
Objective: To evaluate the mechanical properties, such as stiffness and strength, of the hydrogel.
-
Method: Swollen hydrogel samples of a defined geometry are subjected to compressive or tensile testing using a universal testing machine. The resulting stress-strain curves are used to determine the Young's modulus, compressive strength, and elongation at break.
Biomedical Applications in Drug Development
The favorable properties of poly(EOEOEA) hydrogels make them promising candidates for various drug delivery applications. Their hydrophilicity can enhance the encapsulation of hydrophilic drugs, while their biocompatibility is crucial for minimizing adverse reactions in vivo.[1]
Drug Release Mechanisms
Drug release from hydrogels is a complex process governed by several mechanisms, including diffusion, swelling, and polymer degradation.[5] For non-degradable hydrogels like many poly(EOEOEA) systems, drug release is primarily controlled by diffusion through the swollen polymer network and the swelling of the hydrogel itself. The release kinetics can be tuned by altering the cross-linking density of the hydrogel; a higher cross-linking density generally leads to a slower release rate.
Biocompatibility and Cytotoxicity
The biocompatibility of EOEOEA-based polymers is a key advantage for their use in drug delivery.[2] In vitro cytotoxicity is often assessed using cell viability assays, such as the MTT or MTS assay, where the metabolic activity of cells cultured in the presence of the material is measured.[6] Hydrogels based on related hydrophilic acrylates have generally shown good biocompatibility.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: A specific cell line (e.g., fibroblasts) is seeded in a 96-well plate and cultured until a confluent monolayer is formed.
-
Material Exposure: Extracts of the sterilized poly(EOEOEA) hydrogel (prepared by incubating the hydrogel in cell culture medium) or the hydrogel itself are added to the cells.
-
Incubation: The cells are incubated with the material for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours, during which viable cells convert the MTT into a formazan (B1609692) product.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Modulation of Cellular Signaling Pathways
Recent research has highlighted the significant role of the physical properties of the extracellular matrix (ECM) in regulating cell behavior through mechanotransduction. Hydrogels, by mimicking the mechanical environment of native tissues, can influence cellular signaling pathways. A key pathway in this context is the Hippo signaling pathway, with its downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[8][9][10]
The stiffness of the hydrogel substrate has been shown to be a critical factor in modulating YAP/TAZ activity.[8][9] On stiff substrates, cells can spread and generate high cytoskeletal tension, which leads to the translocation of YAP/TAZ to the nucleus.[8] In the nucleus, YAP/TAZ can bind to transcription factors, such as the TEAD family, to promote the expression of genes involved in cell proliferation and differentiation.[11] Conversely, on soft substrates, cells exhibit a more rounded morphology with lower cytoskeletal tension, leading to the retention of YAP/TAZ in the cytoplasm, where it is inactive.[8][9]
This mechanosensitive signaling has profound implications for drug development and tissue engineering. By tuning the mechanical properties of poly(EOEOEA) hydrogels, it may be possible to direct cell fate and enhance therapeutic outcomes. For instance, a stiffer hydrogel could be used to promote the proliferation of certain cell types, while a softer hydrogel might be more suitable for maintaining a quiescent state or promoting a specific differentiation lineage.
Hippo signaling pathway modulation by hydrogel stiffness.
Conclusion
This compound is a versatile monomer with significant potential for the development of advanced biomaterials for drug delivery. Its favorable properties, including hydrophilicity, biocompatibility, and tunable mechanical characteristics, allow for the creation of sophisticated hydrogel systems. By carefully controlling the synthesis and cross-linking of poly(EOEOEA) hydrogels, researchers can design materials with tailored drug release profiles and the ability to modulate cellular signaling pathways. This in-depth understanding of EOEOEA and its polymeric derivatives will be instrumental in advancing the field of drug development and regenerative medicine.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. Buy this compound | 7328-17-8 [smolecule.com]
- 3. This compound | 7328-17-8 [chemicalbook.com]
- 4. Diffusion and controlled release characteristics of pH-sensitive poly(2-(dimethyl amino)ethyl methacrylate-co-2-hydroxyethylacrylate) hydrogels | Semantic Scholar [semanticscholar.org]
- 5. banglajol.info [banglajol.info]
- 6. redalyc.org [redalyc.org]
- 7. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response to Mechanical Cues by Interplay of YAP/TAZ Transcription Factors and Key Mechanical Checkpoints of the Cell: A Comprehensive Review | Cell Physiol Biochem [cellphysiolbiochem.com]
- 10. Regulation and mechanism of YAP/TAZ in the mechanical microenvironment of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for the Free-Radical Polymerization of 2-(2-Ethoxyethoxy)ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the free-radical polymerization of 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA), a versatile monomer utilized in the synthesis of polymers for various applications, including coatings, adhesives, and biomedical materials. The protocols outlined below cover solution and bulk polymerization methods, offering flexibility for different research and development needs.
Introduction
2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) is an acrylic monomer that readily undergoes free-radical polymerization to form poly(this compound) (PEOEOEA). This polymer is of significant interest due to its hydrophilic ether linkages, which can impart unique properties to the resulting materials, such as water solubility and biocompatibility. Common initiators for the free-radical polymerization of acrylates include azo compounds like azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). The polymerization can be carried out under various conditions, including in solution or in bulk, to achieve polymers with different molecular weights and distributions.
Data Presentation
The following tables summarize typical quantitative data obtained from the free-radical polymerization of acrylate monomers under various conditions. While specific data for EOEOEA homopolymerization is not extensively published, the data for structurally similar acrylates can provide valuable guidance for experimental design.
Table 1: Representative Data for Free-Radical Polymerization of Acrylate Monomers
| Monomer | Polymerization Type | Initiator | Initiator Conc. (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 2-Ethylhexyl Acrylate | Bulk | BPO | Not Specified | None | Not Specified | 0.25 | High | - | - | >2.0[1] |
| 2-Ethylhexyl Acrylate | Solution | BPO | Not Specified | Toluene | Not Specified | 0.25 | High | - | - | <2.0[1] |
| Acrylic Acid (co-polymer) | Solution | BPO | 0.5 wt% | Acetone (B3395972) | 60 | 7-8 | ~15 | - | - | -[2] |
| 2-Hydroxyethyl Acrylate | Bulk | - | - | None | 50-70 | - | Up to 100 | - | - | -[3] |
Note: The data presented is for illustrative purposes based on similar acrylate polymerizations. Actual results for EOEOEA may vary.
Experimental Protocols
Protocol 1: Solution Polymerization of this compound
This protocol describes the synthesis of poly(this compound) in a solvent, which helps to control the reaction temperature and viscosity.
Materials:
-
This compound (EOEOEA), inhibitor removed
-
Benzoyl peroxide (BPO), recrystallized
-
Acetone (anhydrous)
-
Nitrogen gas (high purity)
-
Methanol (B129727) (for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Monomer Purification: To remove the inhibitor, pass the EOEOEA monomer through a column of basic alumina.
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet. Place the flask in a heating mantle.
-
Reagent Addition:
-
Add the purified EOEOEA monomer to the flask.
-
Add anhydrous acetone to achieve the desired monomer concentration (e.g., a 1:1 v/v ratio of monomer to solvent).
-
Add the desired amount of BPO initiator (e.g., 0.5 wt% with respect to the monomer).[2]
-
-
Inerting the System: Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Maintain a positive nitrogen pressure throughout the reaction.
-
Polymerization:
-
Heat the reaction mixture to 60°C with constant stirring.[2]
-
Allow the polymerization to proceed for the desired time (e.g., 8 hours). Samples can be taken periodically to monitor monomer conversion via techniques like ¹H NMR or FTIR spectroscopy.
-
-
Termination and Isolation:
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization:
The resulting polymer can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the acrylate double bond and the presence of the characteristic polymer functional groups.
Protocol 2: Bulk Polymerization of this compound
This protocol describes the polymerization of EOEOEA without a solvent, which can lead to higher reaction rates and polymer yields.
Materials:
-
This compound (EOEOEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
-
Sealed polymerization ampoules or a reaction vessel with a nitrogen inlet
-
Constant temperature bath
Procedure:
-
Monomer and Initiator Preparation:
-
Purify the EOEOEA monomer as described in Protocol 1.
-
Dissolve the desired amount of AIBN initiator in the purified monomer. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
-
Reaction Setup:
-
Transfer the monomer/initiator mixture to a polymerization ampoule or reaction vessel.
-
Seal the ampoule under vacuum or purge the reaction vessel with nitrogen for at least 30 minutes.
-
-
Polymerization:
-
Immerse the sealed ampoule or reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-80°C, depending on the desired rate of polymerization and the decomposition kinetics of AIBN).
-
Allow the polymerization to proceed. The reaction mixture will become increasingly viscous.
-
-
Termination and Isolation:
-
After the desired time, terminate the polymerization by rapidly cooling the reaction vessel.
-
If the polymer is solid, it can be removed directly. If it is a viscous liquid, dissolve it in a suitable solvent (e.g., acetone or THF).
-
Precipitate, wash, and dry the polymer as described in Protocol 1.
-
Characterization:
Characterize the polymer using the same techniques as outlined in Protocol 1 (GPC, NMR, FTIR).
Visualizations
Caption: Workflow for Solution-Based Free-Radical Polymerization.
Caption: Key Steps in Free-Radical Polymerization.
References
Application Notes and Protocols for UV Curing of 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOA) Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ultraviolet (UV) curing parameters for formulations containing 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOA). EOEOA is a versatile monofunctional acrylate monomer known for its excellent properties as a reactive diluent in UV-curable systems, offering low viscosity, good adhesion, and enhanced flexibility to the cured product.[1][2][3] This document outlines typical formulation compositions, key curing parameters, and standard experimental protocols for the characterization of EOEOA-based cured films.
Properties and Applications of EOEOA in UV Curing
2-(2-Ethoxyethoxy)ethyl acrylate is a key component in a variety of UV-curable formulations, including coatings, inks, adhesives, and photopolymers.[3][4] Its primary functions and advantages in these systems include:
-
Reactive Diluent: EOEOA effectively reduces the viscosity of high molecular weight oligomers and other monomers, facilitating easier application and processing.[1][4]
-
Flexibility and Adhesion: The ether linkages in its structure contribute to the flexibility of the cured polymer network and enhance adhesion to a wide range of substrates.[1][2]
-
Fast Curing Speed: The acrylate group in EOEOA undergoes rapid polymerization upon exposure to UV radiation in the presence of a suitable photoinitiator.[2]
Typical Formulations
EOEOA is rarely used as the sole monomer in a UV-curable formulation. It is typically blended with other mono- or multifunctional acrylates and oligomers to achieve the desired properties of the cured material. The following table summarizes typical components in EOEOA-based formulations.
| Component | Function | Typical Concentration (wt%) | Example(s) |
| Oligomer | Provides the core properties of the cured film (e.g., hardness, chemical resistance) | 20 - 80 | Urethane Acrylates, Epoxy Acrylates, Polyester Acrylates |
| This compound (EOEOA) | Reactive Diluent, Flexibility, Adhesion | 5 - 60 | - |
| Multifunctional Monomer(s) | Increases crosslink density, hardness, and cure speed | 10 - 40 | Trimethylolpropane triacrylate (TMPTA), Tripropyleneglycol diacrylate (TPGDA) |
| Photoinitiator(s) | Initiates polymerization upon UV exposure | 1 - 10 | Type I (cleavage) or Type II (H-abstraction) photoinitiators |
| Additives | Modifies properties such as flow, leveling, and stability | 0.1 - 5 | Leveling agents, defoamers, stabilizers |
A specific example of a monomer blend for UV-curable inkjet ink has been reported with a ratio of EOEOA:TPGDA:TMPTA = 5.5:2:1.5 .[1]
UV Curing Parameters
The efficiency of the UV curing process and the final properties of the cured film are highly dependent on several key parameters.
Photoinitiator Selection and Concentration
The choice of photoinitiator is critical and depends on the UV lamp's spectral output and the thickness of the coating.
-
Type I Photoinitiators (Alpha-Cleavage): These are commonly used for clear coatings and undergo unimolecular bond cleavage to form free radicals. Examples include hydroxyacetophenones and acylphosphine oxides.
-
Type II Photoinitiators (Hydrogen Abstraction): These require a co-initiator (synergist), typically an amine, to generate free radicals. They are often used in pigmented systems.
The concentration of the photoinitiator typically ranges from 1 to 10 wt% . Higher concentrations can lead to faster cure speeds but may also result in surface defects and yellowing.
UV Light Source and Intensity
The most common UV sources are medium-pressure mercury lamps and UV-LEDs.
-
Medium-Pressure Mercury Lamps: These have a broad spectral output, which is effective for a wide range of photoinitiators.
-
UV-LEDs: These emit at specific wavelengths (e.g., 365 nm, 395 nm) and require photoinitiators that absorb strongly in that region. They offer advantages such as longer lifetime and lower heat emission.
The UV intensity and dose are critical for achieving a complete cure. The required energy will depend on the formulation's reactivity, the photoinitiator's efficiency, and the film thickness.
The following table provides a general guideline for UV curing parameters, though optimization for each specific formulation is essential.
| Parameter | Typical Range | Unit |
| UV Wavelength | 250 - 420 | nm |
| UV Intensity | 50 - 2000 | mW/cm² |
| UV Dose (Energy) | 100 - 2000 | mJ/cm² |
| Curing Time | < 1 - 30 | seconds |
| Film Thickness | 5 - 200 | µm |
Experimental Protocols
This section outlines standard methodologies for the preparation and characterization of UV-cured films containing EOEOA.
Formulation Preparation
Objective: To prepare a homogeneous UV-curable liquid formulation.
Materials:
-
Oligomer(s)
-
This compound (EOEOA)
-
Multifunctional monomer(s)
-
Photoinitiator(s)
-
Additives (as required)
Equipment:
-
Magnetic stirrer or mechanical mixer
-
Amber glass vials or light-blocking containers
-
Analytical balance
Procedure:
-
Weigh the desired amounts of oligomer(s) and monomers, including EOEOA, into an amber glass vial.
-
Mix the components at room temperature until a homogeneous solution is obtained. Gentle heating may be applied to reduce the viscosity of highly viscous oligomers, but care should be taken to avoid premature polymerization.
-
Add the photoinitiator(s) and any other additives to the mixture.
-
Continue mixing in the dark until all components are completely dissolved.
-
Store the formulation in a cool, dark place before use.
Film Application and UV Curing
Objective: To prepare cured films of a specified thickness for characterization.
Materials:
-
Prepared UV-curable formulation
-
Substrate (e.g., glass slides, steel panels, plastic films)
Equipment:
-
Film applicator (e.g., wire-wound bar coater, doctor blade)
-
UV curing system (conveyorized or static)
-
Radiometer
Procedure:
-
Clean the substrate to ensure it is free of contaminants.
-
Apply the liquid formulation onto the substrate using a film applicator to achieve the desired thickness.
-
Place the coated substrate in the UV curing system.
-
Expose the film to UV radiation with a defined intensity and dose. The curing parameters should be systematically varied to determine the optimal conditions.
-
Allow the cured film to cool to room temperature before testing.
Characterization of Cured Films
4.3.1. Degree of Conversion (FTIR Spectroscopy)
Objective: To quantify the extent of acrylate double bond polymerization.
Procedure:
-
Record the FTIR spectrum of the uncured liquid formulation.
-
Record the FTIR spectrum of the cured film.
-
The degree of conversion is determined by monitoring the decrease in the absorbance of the acrylate double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl peak around 1725 cm⁻¹).
4.3.2. Mechanical Properties (Tensile Testing)
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the cured film.
Procedure:
-
Prepare free-standing films by curing the formulation on a non-adherent substrate (e.g., silicone-treated release liner).
-
Cut the cured films into dumbbell-shaped specimens according to a standard test method (e.g., ASTM D638).
-
Measure the tensile properties using a universal testing machine at a constant crosshead speed.
4.3.3. Hardness (Shore Durometer or Pencil Hardness)
Objective: To measure the surface hardness of the cured film.
Procedure:
-
Shore Durometer: Use a Shore D durometer to measure the indentation hardness of the cured film on a rigid substrate.
-
Pencil Hardness: Determine the hardness of the coating by attempting to scratch the surface with calibrated pencils of increasing hardness (ASTM D3363).
4.3.4. Adhesion (Cross-Hatch Adhesion Test)
Objective: To assess the adhesion of the cured coating to the substrate.
Procedure:
-
Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and then remove it rapidly.
-
Evaluate the adhesion based on the amount of coating removed by the tape according to a standard scale (e.g., ASTM D3359).
Visualizations
UV Curing Workflow
Caption: A typical workflow for the preparation and characterization of UV-cured formulations.
Logical Relationships in a UV-Curable Formulation
Caption: Interplay of components and their influence on the properties of a UV-curable formulation.
References
Application Notes and Protocols for Emulsion Polymerization of 2-(2-Ethoxyethoxy)ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the emulsion polymerization of 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA), a versatile monomer increasingly utilized in the development of advanced materials for drug delivery systems. The resulting polymer, poly(2-(2-ethoxyethoxy)ethyl acrylate) or poly(EOEOEA), offers desirable properties such as biocompatibility, tunable hydrophilicity, and good film-forming capabilities, making it an attractive candidate for creating nanoparticles, hydrogels, and coatings in the pharmaceutical field.[1]
This document outlines detailed experimental protocols for various emulsion polymerization techniques, presents key quantitative data in structured tables for easy comparison, and includes diagrams to illustrate the experimental workflow.
Introduction to Emulsion Polymerization of EOEOEA
Emulsion polymerization is a free-radical polymerization technique carried out in an aqueous medium with the use of surfactants.[2] This method is particularly well-suited for producing stable, sub-micron polymer particles, often referred to as a latex. For EOEOEA, this process allows for the synthesis of polymer nanoparticles with controlled size and properties, which are crucial for applications in targeted drug delivery and controlled release formulations. The ethoxyethoxy group in the monomer imparts a degree of hydrophilicity to the resulting polymer, which can influence its interaction with biological systems.
Key Experimental Parameters and Their Effects
The properties of the final poly(EOEOEA) latex, such as particle size, molecular weight, and stability, are highly dependent on the polymerization conditions. A summary of the key parameters and their general effects is provided in the table below.
| Parameter | Effect on Particle Size | Effect on Molecular Weight | General Remarks |
| Initiator Concentration | An increase in initiator concentration generally leads to a decrease in particle size due to the formation of a larger number of polymer chains initiated simultaneously. | Inversely proportional to the initiator concentration. | The choice of initiator (e.g., thermal vs. redox) will also affect the polymerization rate and temperature. |
| Surfactant Concentration | An increase in surfactant concentration typically results in smaller particle sizes due to the formation of more micelles, which act as loci for polymerization. | Can have a complex effect; higher surfactant levels can lead to higher polymerization rates and thus higher molecular weights. | The type of surfactant (anionic, cationic, non-ionic) is critical for latex stability. |
| Monomer Concentration | Higher monomer concentration can lead to larger particles. | Generally, a higher monomer concentration results in a higher molecular weight. | The feed strategy (batch, semi-batch) for the monomer is a key tool for controlling polymer architecture. |
| Temperature | Higher temperatures increase the decomposition rate of thermal initiators, which can lead to smaller particles. | Temperature has a complex effect; it increases both propagation and termination rates. | The reaction temperature must be chosen based on the initiator's half-life. |
Experimental Protocols
The following are detailed protocols for two common emulsion polymerization techniques: conventional (batch) emulsion polymerization and seeded emulsion polymerization. These protocols provide a starting point for the synthesis of poly(EOEOEA) nanoparticles and can be optimized for specific applications.
Protocol for Conventional Emulsion Polymerization of EOEOEA
This protocol describes a standard batch emulsion polymerization where all reactants are added to the reactor at the beginning of the reaction.
Materials:
-
This compound (EOEOEA), monomer
-
Sodium dodecyl sulfate (B86663) (SDS), anionic surfactant
-
Potassium persulfate (KPS), water-soluble initiator
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle with a temperature controller
-
Syringes for material transfer
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the condenser, stirrer, and nitrogen inlet.
-
Initial Charge: To the flask, add deionized water and sodium dodecyl sulfate (SDS). Stir the mixture until the SDS is completely dissolved.
-
Inert Atmosphere: Purge the system with nitrogen gas for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Monomer Addition: Add the this compound (EOEOEA) monomer to the aqueous surfactant solution while stirring to form an emulsion.
-
Initiation: Heat the reactor to the desired reaction temperature (e.g., 70°C). Once the temperature is stable, add the potassium persulfate (KPS) initiator, dissolved in a small amount of deionized water, to the reactor to start the polymerization.
-
Polymerization: Allow the reaction to proceed at the set temperature for a specified time (e.g., 4-6 hours) with continuous stirring.
-
Cooling and Filtration: After the polymerization is complete, cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
Protocol for Seeded Emulsion Polymerization of EOEOEA
Seeded emulsion polymerization is a two-stage process that allows for better control over the final particle size and distribution. A "seed" latex of small, uniform particles is first prepared and then used to initiate the polymerization of the main batch of monomer.
Stage 1: Seed Latex Preparation (Conventional Emulsion Polymerization)
-
Follow the protocol for Conventional Emulsion Polymerization (Section 3.1) using a smaller amount of monomer to create a seed latex with a small particle size.
Stage 2: Seeded Polymerization
Materials:
-
Poly(EOEOEA) seed latex from Stage 1
-
This compound (EOEOEA), monomer
-
Sodium dodecyl sulfate (SDS), anionic surfactant
-
Potassium persulfate (KPS), water-soluble initiator
-
Deionized water
-
Nitrogen gas
Procedure:
-
Reactor Setup: Use the same setup as in the conventional method.
-
Initial Charge: Add the pre-made poly(EOEOEA) seed latex, deionized water, and additional SDS to the reactor.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes and maintain a nitrogen blanket.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 70°C).
-
Monomer Feed: Prepare a pre-emulsion of the EOEOEA monomer with an aqueous solution of SDS. Slowly feed this pre-emulsion into the reactor over a period of 2-4 hours using a syringe pump.
-
Initiator Feed: Simultaneously with the monomer feed, or shortly after it begins, start a slow addition of an aqueous solution of KPS initiator.
-
Reaction Completion: After the monomer and initiator feeds are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the final latex.
Visualization of Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both conventional and seeded emulsion polymerization.
Caption: Workflow for Conventional Emulsion Polymerization of EOEOEA.
Caption: Workflow for Seeded Emulsion Polymerization of EOEOEA.
Characterization of Poly(EOEOEA) Latex
Following synthesis, the poly(EOEOEA) latex should be characterized to determine its key properties. The table below summarizes common characterization techniques and the information they provide.
| Property | Characterization Technique | Typical Expected Results |
| Monomer Conversion | Gravimetry, Gas Chromatography (GC) | > 95% for a successful polymerization. |
| Particle Size and Distribution | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | DLS can provide the hydrodynamic diameter and polydispersity index (PDI). TEM offers direct visualization of particle morphology and size. |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Provides number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (Mw/Mn). |
| Polymer Composition | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | FTIR can confirm the presence of characteristic functional groups of poly(EOEOEA). NMR provides detailed structural information. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | The Tg is an important parameter for understanding the physical state and mechanical properties of the polymer. |
Applications in Drug Development
Poly(EOEOEA) synthesized via emulsion polymerization holds significant promise for various applications in drug development:
-
Nanoparticle Drug Carriers: The sub-micron particles can be loaded with therapeutic agents for targeted delivery. Their hydrophilic surface, imparted by the ethoxyethoxy groups, may help to reduce opsonization and prolong circulation time in vivo.
-
Stimuli-Responsive Systems: Copolymers of EOEOEA with other functional monomers can be designed to create "smart" materials that release their payload in response to specific physiological triggers such as pH or temperature.
-
Coatings for Medical Devices: The film-forming properties of poly(EOEOEA) latexes can be utilized to create biocompatible coatings on medical implants and devices to improve their integration with biological tissues and potentially elute drugs locally.
-
Hydrogels for Tissue Engineering and Controlled Release: Crosslinked networks of poly(EOEOEA) can form hydrogels capable of absorbing large amounts of water, mimicking the extracellular matrix and serving as scaffolds for tissue regeneration or as depots for sustained drug release.
Conclusion
Emulsion polymerization is a robust and versatile technique for the synthesis of poly(this compound) nanoparticles and latexes. By carefully controlling the experimental parameters as outlined in these notes, researchers can tailor the properties of the resulting polymer to meet the specific demands of a wide range of drug delivery applications. The provided protocols serve as a foundation for further optimization and development of novel and effective therapeutic systems.
References
Application Notes and Protocols for the Synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate-Based Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA)-based hydrogels as a promising platform for controlled drug delivery. These hydrogels exhibit desirable properties such as biocompatibility and tunable swelling, making them suitable for a range of pharmaceutical applications.
Introduction
Hydrogels are three-dimensional, crosslinked polymeric networks that can absorb and retain large amounts of water or biological fluids.[1] Their porous structure and biocompatibility make them excellent candidates for drug delivery systems.[2][3] Acrylate-based hydrogels, in particular, offer versatility in their synthesis and can be tailored to achieve specific drug release profiles.[4] 2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) is a monomer that can be polymerized to form hydrogels with a hydrophilic nature, facilitating drug encapsulation and release. This document outlines the synthesis, characterization, and drug release evaluation of EOEOEA-based hydrogels.
Experimental Protocols
Materials
-
This compound (EOEOEA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), crosslinking agent
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator
-
Phosphate-buffered saline (PBS)
-
Model drug (e.g., Theophylline)
-
Deionized water
Protocol for Hydrogel Synthesis via Free-Radical Polymerization
This protocol describes the synthesis of EOEOEA-based hydrogels using a redox-initiated free-radical polymerization method.[5]
-
Preparation of Monomer Solution: In a glass vial, prepare a 25 wt% aqueous solution of the EOEOEA monomer in deionized water.
-
Addition of Crosslinker: Add the crosslinking agent, EGDMA, to the monomer solution. The concentration of the crosslinker can be varied (e.g., 0.5-2.0 mol%) to modulate the swelling properties of the hydrogel.
-
Initiator and Accelerator: Add the initiator, APS (e.g., 0.5 mol% with respect to the monomer), to the solution and mix thoroughly. Subsequently, add the accelerator, TEMED, to initiate the polymerization process.
-
Polymerization: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization. Seal the vial and allow the polymerization to proceed at room temperature overnight.[5]
-
Purification: After polymerization, cut the resulting hydrogel into small pieces and immerse them in a large excess of deionized water to remove any unreacted monomers, initiator, and other impurities. The water should be changed periodically over 24-48 hours.
-
Drying: Dry the purified hydrogel samples in a vacuum oven at 70°C until a constant weight is achieved.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(sodium acrylate) hydrogels: synthesis of various network architectures, local molecular dynamics, salt partitioning, desalination and simulation ... - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01468C [pubs.rsc.org]
Application Notes and Protocols for 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOEA) in UV Curable Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (CAS 7328-17-8), also known as EOEOEA, is a monofunctional acrylate monomer widely utilized as a reactive diluent in ultraviolet (UV) curable coatings.[1][2] Its unique molecular structure, featuring an ether linkage, imparts a favorable combination of properties that make it a valuable component in formulations for coatings, inks, and adhesives.[3][4] This document provides detailed application notes and experimental protocols for the use of EOEOEA as a reactive diluent, with a focus on its impact on the physical and performance characteristics of UV curable coatings.
EOEOEA is recognized for its efficacy in reducing the viscosity of high molecular weight oligomers, thereby improving the processability and application of solvent-free formulations.[3] Its attributes include rapid curing under UV radiation, which enhances production efficiency.[3] Furthermore, the incorporation of EOEOEA into a coating formulation can significantly improve the flexibility and adhesion of the cured film on a variety of substrates.[4]
Key Properties of 2-(2-Ethoxyethoxy)ethyl Acrylate
The inherent chemical and physical properties of EOEOEA are central to its performance as a reactive diluent.
| Property | Value | Reference |
| CAS Number | 7328-17-8 | |
| Molecular Formula | C9H16O4 | [5] |
| Molecular Weight | 188.22 g/mol | [5] |
| Appearance | Clear, mild liquid | [2][4] |
| Boiling Point | 95 °C at 5 mm Hg | [2] |
| Density | 1.016 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.439 | [2] |
| Viscosity | 3-8 cP at 25 °C | [5] |
| Volatility | Low | [2][4] |
| Polarity | Polar, hydrophilic | [2][4] |
Application in UV Curable Coatings: Performance Characteristics
The addition of EOEOEA as a reactive diluent to a UV curable coating formulation has a multifaceted impact on both the uncured liquid and the final cured film. While direct, quantitative side-by-side comparative studies with a control formulation were not available in the public literature reviewed, the following table summarizes the well-documented qualitative effects.
| Performance Metric | Expected Effect of EOEOEA Addition | Rationale |
| Viscosity Reduction | Significant decrease in formulation viscosity. | As a low-viscosity monomer, EOEOEA effectively reduces the viscosity of high molecular weight oligomers, improving flow and application properties.[3] |
| Curing Speed | Fast curing under UV exposure. | The acrylate functionality of EOEOEA allows for rapid polymerization upon exposure to UV light, leading to shorter processing times.[3] |
| Flexibility | Increased flexibility of the cured film. | The ether linkages in the EOEOEA structure contribute to the flexibility of the polymer network, reducing brittleness.[4] |
| Adhesion | Enhanced adhesion to a variety of substrates. | The polarity and structure of EOEOEA can improve the wetting and bonding of the coating to different surfaces, including plastics and metals.[3] |
| Hardness | May result in a lower surface hardness compared to multifunctional acrylates. | As a monofunctional monomer, it can lead to a less densely cross-linked polymer network, which generally results in lower hardness but increased flexibility.[1] |
| Solvent Resistance | Dependent on the overall formulation; may be slightly reduced compared to highly cross-linked systems. | The lower cross-link density associated with monofunctional diluents can sometimes affect the chemical resistance of the cured film. |
Experimental Protocols
The following protocols provide a framework for the evaluation of this compound as a reactive diluent in a typical UV curable coating formulation.
Protocol 1: Formulation of UV Curable Coatings
Objective: To prepare a series of UV curable coating formulations with varying concentrations of EOEOEA for comparative analysis.
Materials:
-
Urethane Acrylate Oligomer (e.g., aliphatic or aromatic)
-
This compound (EOEOEA)
-
Alternative Reactive Diluent (for control, e.g., Isobornyl Acrylate - IBOA)
-
Photoinitiator (e.g., a blend of a-hydroxyketone and phosphine (B1218219) oxide types)
-
Additives (e.g., leveling agent, defoamer)
Procedure:
-
Establish a control formulation (Formulation A) using a standard reactive diluent or a blend of oligomer and photoinitiator only.
-
Create experimental formulations (Formulations B, C, D, etc.) by incrementally replacing the control reactive diluent or a portion of the oligomer with EOEOEA (e.g., 10%, 20%, 30% by weight).
-
In a light-protected container, combine the oligomer, reactive diluent(s), and any additives.
-
Stir the mixture at room temperature using a mechanical stirrer until a homogeneous solution is obtained.
-
Add the photoinitiator to the mixture and continue stirring until it is completely dissolved.
-
Allow the formulations to rest for a period to allow any entrapped air bubbles to escape.
Protocol 2: Viscosity Measurement
Objective: To determine the effect of EOEOEA concentration on the viscosity of the uncured coating formulation.
Apparatus:
-
Rotational Viscometer (e.g., Brookfield type) with appropriate spindle
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Equilibrate the coating formulations to a constant temperature (e.g., 25 °C) in a water bath.
-
Measure the viscosity of each formulation at a controlled shear rate.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Protocol 3: Curing and Film Preparation
Objective: To prepare cured coating films of a consistent thickness for subsequent testing.
Apparatus:
-
Substrate panels (e.g., steel, aluminum, polycarbonate)
-
Film applicator (e.g., bar coater, drawdown bar)
-
UV Curing System (e.g., medium-pressure mercury lamp or LED lamp with specified wavelength and intensity)
Procedure:
-
Clean and degrease the substrate panels.
-
Apply the coating formulation to the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).
-
Immediately pass the coated substrate through the UV curing system.
-
Control the UV dose by adjusting the belt speed or exposure time. Ensure complete curing by checking for a tack-free surface.
Protocol 4: Evaluation of Cured Film Properties
Objective: To characterize and compare the mechanical and physical properties of the cured coatings.
1. Hardness (Pencil Hardness):
- Method: ASTM D3363
- Procedure: Use a set of calibrated pencils of increasing hardness to scratch the surface of the cured coating. The pencil hardness is defined as the hardest pencil that does not scratch the coating.
2. Adhesion (Cross-Hatch Adhesion):
- Method: ASTM D3359
- Procedure: Make a series of perpendicular cuts through the coating to the substrate. Apply a specified pressure-sensitive tape over the grid and then rapidly peel it off. The adhesion is rated based on the amount of coating removed by the tape.
3. Flexibility (Mandrel Bend Test):
- Method: ASTM D522
- Procedure: Bend the coated panel over a conical or cylindrical mandrel. The flexibility is determined by the smallest diameter at which the coating does not show cracking or delamination.
4. Solvent Resistance (MEK Rub Test):
- Method: ASTM D4752
- Procedure: Rub the cured coating with a cloth saturated in methyl ethyl ketone (MEK) using a consistent pressure. The number of double rubs required to expose the substrate is recorded.
Visualizations
Caption: Experimental workflow for evaluating EOEOEA in UV curable coatings.
Caption: Logical relationship of EOEOEA's impact on coating properties.
References
Application Note: Dynamic Mechanical Analysis of Poly(2-(2-Ethoxyethoxy)ethyl Acrylate) Films
Abstract
This application note provides a comprehensive overview and detailed protocol for characterizing the thermomechanical properties of poly(2-(2-ethoxyethoxy)ethyl acrylate) (PEEA) films using Dynamic Mechanical Analysis (DMA). PEEA is a thermoresponsive polymer with applications in biomedical and pharmaceutical fields. Understanding its viscoelastic behavior is crucial for predicting its performance. This document outlines the principles of DMA, sample preparation, experimental setup, and data analysis, providing researchers and drug development professionals with a practical guide to assess key material properties such as the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E").
Introduction to DMA
Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency.[1] In a typical DMA experiment, a small, oscillating stress or strain is applied to a sample, and the resulting material response is measured.[2]
For polymer films, DMA provides critical information on:
-
Storage Modulus (E'): A measure of the material's elastic response or its ability to store energy. A higher storage modulus indicates a stiffer material.[3]
-
Loss Modulus (E"): A measure of the material's viscous response or its ability to dissipate energy as heat.[3]
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E"/E'). The peak of the tan δ curve is commonly used to identify the glass transition temperature (Tg) of the material.[4]
These parameters are essential for characterizing the performance of PEEA films in applications where temperature-dependent mechanical properties are critical.
Key Thermal Transitions in PEEA
The primary thermal transition of interest for amorphous polymers like PEEA is the glass transition (Tg). Below the Tg, the polymer is in a rigid, glassy state. As the temperature increases through the Tg, the polymer chains gain mobility, and the material transitions to a softer, rubbery state. This transition is accompanied by a significant drop in the storage modulus (E') and a peak in the loss modulus (E") and tan δ. The literature value for the glass transition temperature of PEEA is approximately -50 °C.
Experimental Protocol
This protocol provides a step-by-step guide for performing a temperature sweep experiment on a PEEA film.
-
Materials: Poly(this compound) polymer, appropriate solvent (e.g., ethanol, tetrahydrofuran), casting dish (e.g., Teflon plate).[5]
-
Equipment: Dynamic Mechanical Analyzer (DMA) equipped with a film/tension clamp, environmental chamber for temperature control, digital calipers, and film casting equipment.
-
Prepare a polymer solution by dissolving PEEA in a suitable solvent at a concentration of 15-20% by weight.[5]
-
Pour the solution onto a level Teflon plate or other suitable casting surface.
-
Allow the solvent to evaporate slowly in a fume hood at room temperature. A controlled environment prevents defects in the film.
-
Once the film is formed, place it in a vacuum oven at a temperature slightly above room temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Carefully cut the resulting film into uniform rectangular specimens. A typical dimension for DMA tension clamps is approximately 20-25 mm in length and 5-6 mm in width.[6]
-
Measure the thickness and width of each specimen at multiple points using digital calipers and use the average values for the analysis. Uniform dimensions are critical for accurate results.[6]
-
Instrument Setup: Turn on the DMA and allow the system to equilibrate. Select the tension clamp for film analysis.
-
Sample Loading:
-
Measure the distance between the fixed and movable clamps; this is the sample length (L).
-
Mount the PEEA film specimen into the clamps, ensuring it is straight and not twisted.[7]
-
Apply a small static preload force (e.g., 0.01 N) to keep the film taut throughout the experiment, preventing buckling during thermal expansion or contraction.[7]
-
-
Method Setup (Temperature Sweep):
-
Mode: Temperature Ramp / Frequency Sweep
-
Geometry: Film Tension
-
Temperature Range: -100 °C to 50 °C (to characterize the glassy, transition, and rubbery regions)
-
Heating Rate: 3 °C/min[8]
-
Frequency: 1 Hz (a standard frequency for Tg determination)
-
Strain Amplitude: 0.1% (this should be within the linear viscoelastic region of the material)
-
-
Execution: Begin the experiment. The instrument will cool the sample to the starting temperature, equilibrate, and then begin heating at the specified rate while applying the oscillating strain.
Data Presentation and Analysis
The primary output of the experiment is a plot of storage modulus (E'), loss modulus (E"), and tan δ versus temperature. The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve. The following table presents illustrative data that would be expected from a DMA analysis of a PEEA film.
Table 1: Illustrative DMA Data for PEEA Film
| Temperature (°C) | Storage Modulus, E' (MPa) | Loss Modulus, E" (MPa) | Tan Delta (δ) | Material State |
| -90 | 1500 | 50 | 0.033 | Glassy |
| -60 | 1200 | 150 | 0.125 | Glassy |
| -50 | 500 | 250 | 0.500 | Glass Transition Onset |
| -45 | 100 | 110 | 1.100 | Tg (Tan δ Peak) |
| -40 | 20 | 15 | 0.750 | Rubbery |
| 0 | 5 | 1 | 0.200 | Rubbery Plateau |
| 25 | 4.5 | 0.8 | 0.178 | Rubbery Plateau |
Visualizations
The following diagram illustrates the complete workflow for the Dynamic Mechanical Analysis of PEEA films.
This diagram illustrates the fundamental principle of DMA, showing the relationship between the applied sinusoidal strain and the resulting stress, which is phase-shifted due to the material's viscoelastic nature.
References
- 1. tainstruments.com [tainstruments.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ovid.com [ovid.com]
- 6. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of 2-(2-Ethoxyethoxy)ethyl acrylate-Based Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, synthesis, characterization, and performance evaluation of pressure-sensitive adhesives (PSAs) based on 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA). EOEOEA is a versatile monomer that imparts flexibility, hydrophilicity, and good adhesion to a variety of substrates, making it a valuable component in modern PSA formulations, including those for medical and electronic applications.
Introduction to EOEOEA-Based PSAs
2-(2-Ethoxyethoxy)ethyl acrylate is an acrylate monomer characterized by its ether linkages, which contribute to its low viscosity, fast curing speed, and the flexibility of the resulting polymer. In PSA formulations, EOEOEA can be used as a primary monomer or a reactive diluent to modify the properties of the adhesive. Its polarity enhances adhesion to a range of surfaces, including metals, glass, and some plastics. These properties make EOEOEA-based PSAs suitable for applications requiring conformability, transparency, and biocompatibility.
Formulation Principles
The formulation of an acrylic PSA involves the careful selection of monomers and other components to achieve a balance of adhesive properties: tack, peel adhesion, and shear strength.
-
Monomers :
-
Soft Monomers (Low T g ) : Impart tack and peel strength. This compound (EOEOEA) and other common soft monomers include 2-ethylhexyl acrylate (2-EHA) and n-butyl acrylate (n-BA).
-
Hard Monomers (High T g ) : Contribute to cohesive strength (shear resistance). Examples include methyl methacrylate (B99206) (MMA), isobornyl acrylate (IBOA), and vinyl acetate (B1210297) (VA).
-
Functional Monomers : Contain functional groups like carboxyl (-COOH) or hydroxyl (-OH) to enhance adhesion to polar substrates and provide sites for crosslinking. Acrylic acid (AA) and 2-hydroxyethyl acrylate (HEA) are commonly used.
-
-
Initiators : Free-radical initiators are used to start the polymerization process. The choice of initiator depends on the polymerization method (e.g., thermal initiators like azobisisobutyronitrile (AIBN) for solution and emulsion polymerization, and photoinitiators for UV curing).
-
Crosslinkers : These agents form a network structure within the polymer, increasing cohesive strength and shear resistance. The extent of crosslinking must be controlled to avoid compromising tack and peel adhesion.
-
Other Additives :
-
Tackifiers : Resins added to increase the tack of the adhesive.
-
Plasticizers : Used to increase the flexibility and reduce the glass transition temperature (T g ) of the polymer.
-
Fillers : Can be used to modify mechanical properties and reduce cost.
-
Experimental Protocols
Synthesis of EOEOEA-Based PSA via Solution Polymerization
This protocol describes a typical laboratory-scale synthesis of an EOEOEA-based PSA using solution polymerization.
Materials:
-
This compound (EOEOEA)
-
Methyl Methacrylate (MMA)
-
Acrylic Acid (AA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Ethyl acetate (Solvent)
-
Nitrogen gas
-
Four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.
Procedure:
-
Reactor Setup : Assemble the four-necked flask with the stirrer, condenser, thermometer, and nitrogen inlet.
-
Monomer Mixture Preparation : In a separate beaker, prepare the monomer mixture according to the desired formulation (see Table 1 for an example).
-
Reaction Initiation : Charge the flask with ethyl acetate and purge with nitrogen for 15-20 minutes to remove oxygen. Heat the solvent to its boiling point (approximately 77°C) with stirring.
-
Monomer Addition : Slowly add the monomer mixture and the initiator solution (AIBN dissolved in a small amount of ethyl acetate) to the flask over a period of 2-3 hours. Maintain a constant temperature and nitrogen purge throughout the addition.
-
Polymerization : After the addition is complete, continue the reaction for an additional 3-5 hours to ensure high monomer conversion.
-
Cooling and Storage : Cool the reactor to room temperature. The resulting polymer solution is the pressure-sensitive adhesive. Store in a sealed container.
Table 1: Example Formulation for Solution Polymerization
| Component | Weight Percentage (%) | Moles |
| This compound (EOEOEA) | 70 | 0.372 |
| Methyl Methacrylate (MMA) | 25 | 0.250 |
| Acrylic Acid (AA) | 5 | 0.069 |
| AIBN (Initiator) | 0.2 (of total monomer weight) | - |
| Ethyl Acetate (Solvent) | 50 (solids content) | - |
Experimental Workflow for Solution Polymerization
Caption: Workflow for the synthesis of an EOEOEA-based PSA via solution polymerization.
Characterization of the Synthesized PSA
Objective : To confirm the polymerization of the acrylate monomers.
Protocol :
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply a small amount of the PSA solution onto the ATR crystal and allow the solvent to evaporate.
-
Record the spectrum from 4000 to 400 cm-1.
-
Analysis : Look for the disappearance of the characteristic C=C absorption band of the acrylate monomers at approximately 1635 cm-1 and the appearance of the strong C=O stretching band of the ester group in the polymer at around 1730 cm-1.
Objective : To determine the molecular weight (Mw) and polydispersity index (PDI) of the polymer.
Protocol :
-
Sample Preparation : Dissolve a small amount of the dried PSA in tetrahydrofuran (B95107) (THF) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
GPC System : Use a GPC system equipped with a refractive index (RI) detector and polystyrene or poly(methyl methacrylate) standards for calibration.
-
Conditions :
-
Mobile Phase : Tetrahydrofuran (THF)
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 40°C
-
Injection Volume : 100 µL
-
-
Analysis : Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram using the calibration curve.
Objective : To determine the glass transition temperature (Tg) of the PSA.
Protocol :
-
Sample Preparation : Place 5-10 mg of the dried PSA into an aluminum DSC pan and seal it.
-
DSC Analysis :
-
Heat the sample from -80°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere to remove thermal history.
-
Cool the sample to -80°C at a rate of 10°C/min.
-
Heat the sample again from -80°C to 150°C at a rate of 10°C/min.
-
-
Analysis : Determine the Tg from the midpoint of the transition in the second heating scan.
Objective : To measure the extent of crosslinking in the PSA.
Protocol :
-
Sample Preparation : Weigh an empty wire mesh basket (W1). Place approximately 0.5 g of the dried PSA into the basket and weigh again (W2).
-
Soxhlet Extraction : Place the basket in a Soxhlet extractor with THF as the solvent. Extract for 24 hours.
-
Drying : Remove the basket and dry it in a vacuum oven at 60°C until a constant weight is achieved (W3).
-
Calculation :
-
Gel Content (%) = [(W3 - W1) / (W2 - W1)] * 100
-
Table 2: Typical Characterization Data for an EOEOEA-Based PSA
| Property | Typical Value |
| Molecular Weight (Mw) | 100,000 - 500,000 g/mol |
| Polydispersity Index (PDI) | 2.5 - 5.0 |
| Glass Transition Temperature (Tg) | -50°C to -30°C |
| Gel Content | 0% (uncrosslinked) to >80% (crosslinked) |
Characterization Workflow
Caption: Workflow for the characterization of the synthesized EOEOEA-based PSA.
Performance Evaluation of the PSA
Sample Preparation for Testing : Coat the PSA solution onto a suitable substrate (e.g., PET film) using a film applicator to a controlled thickness (e.g., 25 µm). Dry the coated film in an oven to remove the solvent.
Objective : To measure the force required to remove the PSA tape from a standard test panel at a specified angle and speed.
Protocol :
-
Apply a 1-inch wide strip of the PSA-coated film to a clean stainless steel panel.
-
Roll over the tape twice with a 4.5 lb roller.
-
After a dwell time of 20 minutes, mount the panel in the lower jaw of a tensile tester.
-
Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.
-
Pull the tape from the panel at a constant speed of 12 inches/min.
-
Record the average force required to peel the tape. The result is typically reported in N/25 mm or oz/in.
Objective : To measure the initial "quick stick" of the PSA.
Protocol :
-
Form a 1-inch wide strip of the PSA tape into a loop with the adhesive side facing out.
-
Clamp the ends of the loop in the upper jaw of a tensile tester.
-
Bring the loop down to make contact with a 1-inch x 1-inch area of a clean stainless steel panel at a speed of 12 inches/min.
-
Immediately reverse the direction and pull the loop away from the panel at the same speed.
-
Record the maximum force required to separate the loop from the panel.
Objective : To measure the cohesive strength of the PSA, or its ability to resist shear forces.
Protocol :
-
Apply a 1-inch x 1-inch area of the PSA tape to a stainless steel panel.
-
Roll over the tape twice with a 4.5 lb roller.
-
Hang the panel vertically and attach a 1 kg weight to the free end of the tape.
-
Measure the time it takes for the tape to fail (i.e., pull away from the panel). The result is reported in minutes.
Table 3: Typical Performance Data for an EOEOEA-Based PSA
| Property | Typical Value |
| Peel Adhesion (180°) | 5 - 15 N/25 mm |
| Loop Tack | 5 - 12 N |
| Shear Strength (1 kg, 1 in²) | > 1000 minutes |
Performance Testing Logical Flow
Caption: Logical flow of performance testing for EOEOEA-based PSAs.
Conclusion
The formulation of this compound-based pressure-sensitive adhesives offers a versatile platform for creating adhesives with a wide range of properties. By carefully selecting co-monomers, initiators, and crosslinkers, and by controlling the polymerization process, researchers can tailor the adhesive performance to meet the specific requirements of their applications. The protocols provided in these application notes serve as a starting point for the development and characterization of novel EOEOEA-based PSAs for advanced applications in various scientific and industrial fields.
Application of 2-(2-Ethoxyethoxy)ethyl Acrylate in Biocompatible Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA) is a hydrophilic monomer that serves as a crucial building block in the development of advanced biocompatible coatings for medical devices, drug delivery systems, and tissue engineering scaffolds. Polymers derived from EOEOEA, primarily poly(2-(2-ethoxyethoxy)ethyl acrylate) (poly(EOEOEA)), exhibit excellent biocompatibility, protein resistance, and tunable physical properties. These characteristics are attributed to the presence of the short ethylene (B1197577) glycol side chains, which create a hydrated layer at the material-biology interface, effectively minimizing non-specific protein adsorption and subsequent cellular responses such as platelet adhesion and foreign body response.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of poly(EOEOEA)-based biocompatible coatings.
Key Properties and Applications
Poly(EOEOEA) coatings are valued for their ability to modulate biological interactions. The ethoxyethoxy ethyl side chains are structurally similar to polyethylene (B3416737) glycol (PEG), a well-established polymer for creating bio-inert surfaces.[3] This structural similarity imparts poly(EOEOEA) with significant hydrophilicity and protein-repellent properties.
Applications of Poly(EOEOEA) Coatings:
-
Medical Device Coatings: To improve the biocompatibility of implants, catheters, and biosensors by reducing protein fouling and thrombosis.
-
Drug Delivery Systems: As a component of hydrogels and nanoparticles for the controlled release of therapeutics. The hydrophilic nature can enhance the solubility and circulation time of hydrophobic drugs.[4]
-
Tissue Engineering Scaffolds: To create scaffolds that support cell growth and tissue regeneration while minimizing inflammatory responses.[5][6]
-
Cell Culture Surfaces: To develop surfaces that can either resist or promote cell adhesion in a controlled manner for cell-based assays and regenerative medicine.[5][6]
Data Presentation: Performance of Biocompatible Coatings
While specific quantitative data for poly(EOEOEA) coatings is limited in publicly available literature, the following tables summarize representative data for analogous hydrophilic and biocompatible polymer coatings, such as those based on poly(ethylene glycol) (PEG) derivatives and poly(2-methoxyethyl acrylate) (PMEA), which share similar functionalities and are expected to exhibit comparable performance.
Table 1: Protein Adsorption on Various Hydrophilic Polymer Surfaces
| Polymer Coating | Protein | Adsorbed Protein Amount (ng/cm²) | Measurement Technique | Reference (Analogous System) |
| Poly(HEMA) | Albumin | 150 ± 20 | Quartz Crystal Microbalance | [7] (modified) |
| Poly(PEGMA) | Fibrinogen | 30 ± 10 | Surface Plasmon Resonance | [3] (modified) |
| Poly(MPC) | Lysozyme | < 5 | Ellipsometry | [8] (modified) |
| Poly(EOEOEA) (Expected) | Various | < 50 | Various | N/A |
Note: Data for Poly(EOEOEA) is an expected range based on the performance of similar hydrophilic polymers. Actual values may vary depending on the specific coating characteristics and experimental conditions.
Table 2: Cell Adhesion and Viability on Functionalized Surfaces
| Surface Coating | Cell Type | Adherent Cell Density (cells/mm²) | Cell Viability (%) | Reference (Analogous System) |
| Tissue Culture Polystyrene | Fibroblasts | 5000 ± 500 | > 95 | [9] (modified) |
| Poly(L-lysine) | Neurons | 3000 ± 300 | > 90 | N/A |
| PMEA | Tumor Cells | Reduced Adhesion Strength | Increased Viability (serum-free) | [10] |
| Poly(EOEOEA) (Functionalized) | Various | Tunable | > 90 | N/A |
Note: Cell adhesion on poly(EOEOEA) can be tailored by copolymerization or surface functionalization with cell-adhesive ligands (e.g., RGD peptides). The data presented for PMEA suggests that while adhesion strength might be low, it can support cell viability.[10]
Experimental Protocols
Protocol 1: Synthesis of Poly(EOEOEA) Coatings via Free Radical Polymerization
This protocol describes a method for coating a substrate with poly(EOEOEA) using a simple free radical polymerization technique.[2]
Materials:
-
This compound (EOEOEA) monomer
-
Benzoyl peroxide (initiator)
-
Acetone (B3395972) (solvent)
-
Substrate (e.g., glass coverslips, silicon wafers)
-
Nitrogen gas source
-
Reaction flask with a reflux condenser and magnetic stirrer
Procedure:
-
Substrate Preparation: Clean the substrate meticulously by sonicating in acetone, followed by ethanol (B145695), and finally deionized water. Dry the substrate under a stream of nitrogen.
-
Reaction Setup: Place the cleaned substrate in a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Monomer Solution Preparation: Prepare a solution of EOEOEA monomer in acetone (e.g., 20% v/v).
-
Initiator Addition: Add benzoyl peroxide to the monomer solution (e.g., 0.5 wt% relative to the monomer).
-
Polymerization: Immerse the flask in an oil bath preheated to 60°C. Purge the flask with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Reaction: Maintain the reaction under a nitrogen atmosphere with constant stirring for a designated time (e.g., 4-8 hours) to allow for polymer chain growth and coating formation on the substrate.
-
Termination and Cleaning: Cool the flask to room temperature to terminate the polymerization. Remove the coated substrate and wash it thoroughly with acetone to remove any unreacted monomer and non-adherent polymer.
-
Drying: Dry the coated substrate under vacuum at 40°C until a constant weight is achieved.
Protocol 2: Characterization of Poly(EOEOEA) Coatings
1. Surface Wettability - Contact Angle Measurement:
-
Objective: To assess the hydrophilicity of the coating.
-
Procedure: Place a droplet of deionized water on the surface of the coated and uncoated substrates. Use a goniometer to measure the static contact angle. A lower contact angle indicates a more hydrophilic surface.
2. Surface Chemistry - X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To confirm the presence and elemental composition of the poly(EOEOEA) coating.
-
Procedure: Analyze the surface of the coated substrate using an XPS instrument. The presence of C-O and C=O peaks in the C1s spectrum and a decrease in the substrate-specific signals (e.g., Si2p for silicon wafers) will confirm the presence of the polymer coating.
3. Surface Morphology - Atomic Force Microscopy (AFM):
-
Objective: To visualize the surface topography and roughness of the coating.
-
Procedure: Scan the surface of the coated substrate with an AFM in tapping mode. This will provide a high-resolution image of the surface, revealing its smoothness and homogeneity.
Protocol 3: In Vitro Biocompatibility Assessment
1. Protein Adsorption Assay (Quantitative):
-
Objective: To quantify the amount of protein that adsorbs to the coated surface.
-
Procedure (using Enzyme-Linked Immunosorbent Assay - ELISA):
-
Incubate the poly(EOEOEA)-coated and control substrates in a protein solution (e.g., bovine serum albumin or fibrinogen, 1 mg/mL in phosphate-buffered saline, PBS) for 1 hour at 37°C.
-
Wash the substrates thoroughly with PBS to remove non-adsorbed protein.
-
Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific to the adsorbed protein for 1 hour.
-
Wash with PBS.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for 1 hour.
-
Wash with PBS.
-
Add a substrate for the enzyme and measure the resulting colorimetric or fluorescent signal using a plate reader.
-
Quantify the amount of adsorbed protein by comparing the signal to a standard curve of known protein concentrations.
-
2. Cell Adhesion and Viability Assay:
-
Objective: To assess the attachment, spreading, and viability of cells on the coated surface.
-
Procedure:
-
Sterilize the poly(EOEOEA)-coated and control substrates with 70% ethanol and UV irradiation.
-
Place the substrates in a sterile cell culture plate.
-
Seed cells (e.g., fibroblasts, endothelial cells) onto the substrates at a known density (e.g., 1 x 10⁴ cells/cm²).
-
Culture the cells for a desired period (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Cell Adhesion and Morphology: At each time point, fix the cells with 4% paraformaldehyde and stain the actin cytoskeleton (e.g., with phalloidin) and nuclei (e.g., with DAPI). Image the cells using a fluorescence microscope to assess cell number, spreading area, and morphology.
-
Cell Viability: Use a live/dead viability/cytotoxicity kit or a metabolic assay (e.g., MTT or PrestoBlue) according to the manufacturer's instructions to quantify the percentage of viable cells.
-
Visualizations
Conclusion
Coatings based on this compound offer a versatile platform for enhancing the biocompatibility of materials used in a wide range of biomedical applications. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of poly(EOEOEA) in their specific applications. Further optimization of polymerization conditions and surface functionalization strategies can lead to the development of highly tailored biomaterials with improved performance and clinical outcomes.
References
- 1. Effect of focal adhesion kinase inhibition on osteoblastic cells grown on titanium with different topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface functionalization and dynamics of polymeric cell culture substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of protein-resistant polymer and hydrogel coatings on biosensors and biomaterials [meddocsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Biological Responses of Tumor Cells Adhered to Poly(2-methoxyethyl acrylate) with Increasing Cell Viability under Serum-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-(2-Ethoxyethoxy)ethyl acrylate in Dental Resin Composite Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA) as a reactive diluent in the synthesis of dental resin composites. This document outlines the rationale for its use, presents detailed experimental protocols for composite synthesis and characterization, and includes quantitative data for comparison with traditional dental composite formulations.
Introduction
Dental resin composites are a cornerstone of modern restorative dentistry, prized for their aesthetic qualities and adhesive properties. The organic matrix of these composites typically consists of high viscosity monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) or urethane (B1682113) dimethacrylate (UDMA), mixed with a low viscosity reactive diluent to improve handling characteristics and increase filler loading. The most common reactive diluent is triethylene glycol dimethacrylate (TEGDMA).
2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) presents itself as an alternative reactive diluent. Its chemical structure, featuring a flexible ether linkage, suggests it may impart desirable properties to the final composite, such as reduced polymerization shrinkage and increased flexibility. However, its hydrophilic nature may also influence properties like water sorption and mechanical stability. These notes will explore the synthesis and characterization of dental composites formulated with EOEOEA.
Materials and Methods
Dental Resin Composite Formulation
The formulation of a dental resin composite involves the precise mixing of several components. A typical formulation consists of a resin matrix, inorganic filler, a photoinitiator system, and a coupling agent to treat the filler surface.
Table 1: Representative Formulations of Dental Resin Composites
| Component | Function | Formulation A (Control) | Formulation B (Experimental with EOEOEA) |
| Bis-GMA | Base Monomer | 70 wt% | 70 wt% |
| TEGDMA | Reactive Diluent | 30 wt% | - |
| EOEOEA | Reactive Diluent | - | 30 wt% |
| Camphorquinone (CQ) | Photoinitiator | 0.5 wt% (of resin) | 0.5 wt% (of resin) |
| Ethyl-4-dimethylaminobenzoate (EDMAB) | Co-initiator | 1.0 wt% (of resin) | 1.0 wt% (of resin) |
| Silanated Barium Glass | Filler | 70 wt% (of total composite) | 70 wt% (of total composite) |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of experimental dental resin composites.
Protocol 1: Synthesis of Dental Resin Composite Paste
-
Resin Matrix Preparation: In a light-proof container, combine the base monomer (Bis-GMA) and the reactive diluent (TEGDMA for control, EOEOEA for experimental) in the proportions specified in Table 1.
-
Initiator System Addition: Add the photoinitiator (CQ) and co-initiator (EDMAB) to the resin mixture.
-
Homogenization: Mix the components thoroughly in the dark using a magnetic stirrer or a dental mixing spatula until a homogenous, bubble-free solution is obtained.
-
Filler Incorporation: Gradually add the silanated barium glass filler to the resin matrix. Mix thoroughly after each addition to ensure uniform dispersion of the filler particles. A planetary centrifugal mixer is recommended for optimal homogeneity.
-
Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.
-
Storage: Store the prepared composite paste in a light-proof container at a cool, dark place until further use.
Protocol 2: Curing of Dental Resin Composite
-
Sample Preparation: Place the uncured composite paste into a mold of desired dimensions (e.g., for flexural strength testing, a 2 mm x 2 mm x 25 mm mold is used).
-
Light Curing: Expose the sample to a dental curing light with a wavelength range of 400-500 nm and an intensity of at least 800 mW/cm².
-
Curing Time: The curing time will depend on the thickness of the sample and the specific photoinitiator system. A typical curing time is 20-40 seconds per 2 mm thickness.
-
Post-Curing: After light curing, it is advisable to store the samples in a dark, dry environment for 24 hours to allow for post-polymerization reactions to complete.
Protocol 3: Mechanical Properties Testing - Flexural Strength
-
Sample Preparation: Prepare at least five rectangular bar-shaped specimens (2 mm x 2 mm x 25 mm) for each composite formulation according to Protocol 2.
-
Three-Point Bending Test: Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.5 mm/min.
-
Data Analysis: Calculate the flexural strength (FS) in megapascals (MPa) using the formula: FS = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the width of the specimen, and h is the thickness of the specimen.
Protocol 4: Polymerization Shrinkage and Degree of Conversion
-
Polymerization Shrinkage: Measure the density of the uncured paste and the cured composite. Calculate the volumetric shrinkage using the formula: Shrinkage (%) = [(density of cured composite - density of uncured paste) / density of cured composite] x 100.
-
Degree of Conversion (DC): Use Fourier Transform Infrared (FTIR) spectroscopy to determine the DC. Record the absorbance peaks of the aliphatic C=C bond (at approximately 1638 cm⁻¹) and an internal standard aromatic C=C bond (at approximately 1608 cm⁻¹) of the uncured and cured samples. Calculate the DC (%) using the formula: DC (%) = [1 - (Abs¹⁶³⁸/Abs¹⁶⁰⁸)cured / (Abs¹⁶³⁸/Abs¹⁶⁰⁸)uncured] x 100.
Protocol 5: Cytotoxicity Assay (MTT Assay)
-
Eluate Preparation: Prepare eluates of the cured composite materials by immersing them in a cell culture medium for 24 hours.
-
Cell Culture: Seed a suitable cell line (e.g., human gingival fibroblasts) in a 96-well plate and incubate for 24 hours.
-
Exposure: Replace the culture medium with the prepared eluates and incubate for another 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to a negative control.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the control and experimental dental composite formulations. The data for the experimental formulation with EOEOEA is hypothetical and based on the known properties of the monomer.
Table 2: Mechanical and Physical Properties of Dental Composites
| Property | Formulation A (Control - Bis-GMA/TEGDMA) | Formulation B (Experimental - Bis-GMA/EOEOEA) (Hypothetical) |
| Flexural Strength (MPa) | 120 ± 10 | 105 ± 12 |
| Vickers Hardness (VHN) | 65 ± 5 | 55 ± 6 |
| Polymerization Shrinkage (%) | 3.5 ± 0.3 | 2.8 ± 0.4 |
| Degree of Conversion (%) | 60 ± 5 | 62 ± 4 |
| Water Sorption (µg/mm³) | 25 ± 3 | 40 ± 5 |
Table 3: Biocompatibility of Dental Composites
| Assay | Formulation A (Control - Bis-GMA/TEGDMA) | Formulation B (Experimental - Bis-GMA/EOEOEA) (Hypothetical) |
| Cell Viability (MTT Assay) | > 80% | > 75% |
Visualizations
Determining Monomer Conversion in 2-(2-Ethoxyethoxy)ethyl Acrylate Polymerization: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for various analytical methods to determine monomer conversion in the polymerization of 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA). These methods are essential for monitoring reaction kinetics, ensuring product quality, and optimizing polymerization processes in research, development, and manufacturing.
Overview of Analytical Methods
Several robust analytical techniques can be employed to quantify the conversion of EOEOEA monomer to its corresponding polymer. The choice of method often depends on the required precision, the need for real-time monitoring, the nature of the polymerization (e.g., bulk, solution, emulsion), and the available instrumentation. The most common methods include:
-
Gravimetric Analysis: A fundamental and direct method for determining final conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly accurate and quantitative method for tracking monomer disappearance.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for real-time, in-situ monitoring of the polymerization process.
-
Raman Spectroscopy: Another powerful technique for real-time analysis, particularly advantageous for aqueous systems.
-
Chromatographic Methods (GC and SEC/GPC): Useful for quantifying residual monomer and analyzing polymer properties simultaneously.
The following sections detail the principles, protocols, and comparative advantages of each technique.
Gravimetric Analysis
Application Note:
Gravimetry provides a direct measurement of the total polymer formed. It is an offline method best suited for determining the final conversion of a polymerization reaction after a set time. The principle involves separating the non-volatile polymer from the volatile unreacted monomer and any solvent, followed by weighing the dried polymer. While simple and cost-effective, it is labor-intensive and not suitable for kinetic studies requiring multiple data points in a short period.
Protocol:
Objective: To determine the final monomer conversion by mass.
Materials:
-
Polymerization reaction aliquot
-
Inhibitor solution (e.g., hydroquinone (B1673460) in a suitable solvent)
-
Precipitation non-solvent (e.g., cold methanol, hexane)
-
Beaker, filtration apparatus (e.g., Büchner funnel), filter paper
-
Vacuum oven
Procedure:
-
Withdraw a known mass of the polymerization reaction mixture (W_sample) into a beaker.
-
Immediately quench the reaction by adding a small amount of inhibitor solution.
-
Slowly add the solution to a stirred beaker containing a large excess of a suitable non-solvent to precipitate the polymer.
-
Allow the precipitate to settle, then collect the polymer by vacuum filtration using a pre-weighed filter paper (W_filter).
-
Wash the collected polymer with additional fresh non-solvent to remove any remaining monomer or impurities.
-
Dry the polymer on the filter paper in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Weigh the dried polymer and filter paper (W_final).
-
The mass of the dry polymer (W_polymer) is calculated as: W_final - W_filter.
Calculation: The monomer conversion is calculated based on the initial mass fraction of the monomer in the reaction mixture.[1][2][3][4]
Conversion (%) = (W_polymer / W_monomer_initial) × 100
Where W_monomer_initial is the initial mass of the monomer in the aliquot W_sample.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Application Note:
¹H-NMR spectroscopy is a highly accurate and precise method for determining monomer conversion. It works by quantifying the decrease in the signal intensity of the monomer's vinyl protons (C=CH₂) as they are converted into the aliphatic protons of the polymer backbone. By comparing the integration of the vinyl proton peaks to an internal standard or a stable peak from the monomer/polymer structure (like the ethoxy protons), a precise conversion value can be calculated. This method is suitable for kinetic studies by analyzing aliquots taken at different times.[5][6][7][8][9][10]
Protocol:
Objective: To determine monomer conversion by monitoring the disappearance of vinyl proton signals.
Materials:
-
Polymerization reaction aliquot
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the polymer and monomer
-
Internal standard (optional, e.g., dimethylformamide, benzene)[6][11]
-
NMR tubes
Procedure:
-
At a specific reaction time, withdraw a small aliquot of the reaction mixture.
-
Immediately dissolve the aliquot in a known volume of deuterated solvent containing a known amount of an internal standard (if used). The solvent will dilute the sample and quench the reaction.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.
-
Process the spectrum (phasing, baseline correction) and integrate the relevant peaks.
-
EOEOEA Monomer Vinyl Protons: Typically appear in the range of 5.8-6.4 ppm.
-
Internal Reference: Choose a peak that does not change during polymerization. For EOEOEA, the methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂CH₂O-) around 4.3 ppm can serve as an excellent internal reference. Alternatively, use a separate internal standard.
-
Calculation: Let I_vinyl(t) be the integral of one of the vinyl protons at time t, and I_ref be the integral of the reference protons (normalized to the number of protons). The conversion at time t can be calculated by comparing the ratio of these integrals to their ratio at time t=0.
Conversion (%) = [1 - ( (I_vinyl(t) / I_ref) / (I_vinyl(0) / I_ref) )] × 100
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a versatile technique for monitoring polymerization kinetics, often in real-time.[12][13][14] The method tracks the decrease in the absorption band corresponding to the C=C double bond stretching of the acrylate group (around 1635 cm⁻¹).[13] To quantify conversion, this peak's intensity is ratioed against an internal reference peak that remains unchanged during the reaction, such as the C=O ester carbonyl stretch (around 1730 cm⁻¹).[15][16] Attenuated Total Reflectance (ATR)-FTIR is particularly useful as it allows for in-situ monitoring with minimal sample preparation.[14][17]
Protocol:
Objective: To monitor monomer conversion by tracking the disappearance of the C=C stretching vibration.
Equipment:
-
FTIR spectrometer, preferably with an ATR accessory or a heated transmission cell.
-
For photopolymerization, a UV light source is required.[12]
Procedure:
-
Acquire a background spectrum of the clean ATR crystal or empty cell.
-
Acquire a reference spectrum of the unreacted monomer mixture (t=0).
-
Place a small drop of the reaction mixture onto the ATR crystal or fill the transmission cell.
-
Initiate the polymerization (e.g., by heating or UV irradiation).
-
Collect spectra at regular time intervals throughout the reaction.
-
For each spectrum, measure the peak area or height of the acrylate C=C bond (A_C=C, ~1635 cm⁻¹) and the internal reference C=O bond (A_C=O, ~1730 cm⁻¹).
Calculation: The conversion at any time t is calculated from the normalized absorbance of the C=C peak relative to its initial value.
Conversion (%) = [1 - ( (A_C=C(t) / A_C=O(t)) / (A_C=C(0) / A_C=O(0)) )] × 100
Raman Spectroscopy
Application Note:
Raman spectroscopy is an excellent alternative to FTIR for real-time reaction monitoring.[18][19][20][21][22] It also tracks the disappearance of the C=C bond vibration (~1637 cm⁻¹). A key advantage of Raman is the weak signal from water, making it superior for monitoring emulsion or solution polymerizations in aqueous media.[22][23] Similar to FTIR, an internal standard peak that is unaffected by polymerization (e.g., C=O stretch at ~1730 cm⁻¹) is used for normalization.[19] Fiber-optic probes allow for convenient in-situ and remote monitoring.
Protocol:
Objective: To monitor monomer conversion in real-time using Raman spectroscopy.
Equipment:
-
Raman spectrometer with a laser source (e.g., 785 nm to reduce fluorescence).[22]
-
Fiber-optic immersion probe.
Procedure:
-
Calibrate the spectrometer.
-
Insert the immersion probe into the reaction vessel, ensuring the probe tip is submerged in the reaction mixture.
-
Acquire a reference spectrum of the unreacted mixture (t=0).
-
Initiate the polymerization.
-
Continuously acquire spectra at set time intervals.
-
For each spectrum, determine the intensity (peak height or area) of the C=C vinyl peak (I_C=C, ~1637 cm⁻¹) and the C=O ester peak (I_C=O, ~1730 cm⁻¹).
Calculation: The calculation is analogous to the FTIR method.
Conversion (%) = [1 - ( (I_C=C(t) / I_C=O(t)) / (I_C=C(0) / I_C=O(0)) )] × 100
Chromatographic Methods
Gas Chromatography (GC)
Application Note:
Gas Chromatography, typically with a Flame Ionization Detector (GC-FID), is a highly sensitive method for quantifying the amount of residual monomer in a final polymer sample or in aliquots taken during the reaction.[24][25][26][27][28] The polymer is first dissolved in a suitable solvent, and an internal standard is added for accurate quantification. This method is extremely precise for low concentrations but requires calibration curves and is an offline technique.
Protocol:
Objective: To determine residual monomer concentration via GC.
Materials:
-
Polymerization reaction aliquot
-
Solvent (e.g., THF, ethyl acetate)
-
Internal standard (a compound not present in the sample with a distinct retention time, e.g., undecane)
-
GC vials, volumetric flasks
Procedure:
-
Prepare a series of calibration standards of EOEOEA monomer with a fixed concentration of the internal standard in the chosen solvent. Run these standards on the GC to create a calibration curve.
-
Accurately weigh an aliquot of the polymerization reaction mixture (W_sample) into a volumetric flask.
-
Add a precise amount of the internal standard stock solution.
-
Dilute to the mark with the solvent.
-
For solid samples, ensure the polymer is fully dissolved. It may be necessary to precipitate the polymer and analyze the supernatant if the polymer is not soluble in the GC mobile phase.
-
Inject a known volume of the prepared sample into the GC.
-
Integrate the peak areas for the monomer (A_monomer) and the internal standard (A_IS).
Calculation: Using the calibration curve, determine the concentration of the monomer in the prepared sample solution. Then, back-calculate the mass of residual monomer in the original aliquot and determine the conversion.
Mass_monomer_residual = Concentration_from_GC × Volume_flask Mass_monomer_initial = W_sample × Initial_monomer_mass_fraction Conversion (%) = [1 - (Mass_monomer_residual / Mass_monomer_initial)] × 100
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Application Note:
While the primary use of SEC/GPC is to determine the molecular weight distribution of the polymer, it can also be used to quantify monomer conversion.[29][30][31][32] The chromatogram will show a high molecular weight peak for the polymer and a distinct, sharp peak for the low molecular weight monomer. By using a detector sensitive to concentration (like a Refractive Index detector) and creating a calibration curve for the monomer, the amount of unreacted monomer can be determined.
Protocol:
Objective: To determine monomer conversion and polymer molecular weight simultaneously.
Materials:
-
Polymerization reaction aliquot
-
SEC/GPC mobile phase (e.g., THF, DMF)
-
SEC/GPC vials
Procedure:
-
Prepare a calibration curve for the monomer by injecting solutions of known EOEOEA concentrations.
-
At a specific reaction time, take an aliquot of the reaction mixture.
-
Dilute the aliquot with the mobile phase to a known concentration suitable for SEC analysis.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) into a vial.
-
Inject the sample into the SEC/GPC system.
-
Integrate the peak area for the monomer.
Calculation: Use the monomer calibration curve to find the concentration of residual monomer in the diluted sample. Calculate the conversion as described for the GC method.
Data Presentation and Method Comparison
To facilitate the selection of the most appropriate analytical method, the following table summarizes and compares the key characteristics of each technique.
| Method | Principle | Analysis Mode | Key Advantages | Key Limitations |
| Gravimetry | Mass of isolated polymer | Offline, endpoint | Simple, direct, low instrument cost. | Labor-intensive, not for kinetics, potential for monomer trapping.[33] |
| ¹H-NMR | Disappearance of vinyl protons | Offline, kinetic (aliquots) | High accuracy and precision, structurally specific.[6][7] | Requires expensive equipment, deuterated solvents, not for real-time. |
| FTIR | Disappearance of C=C stretch | Online, real-time | Fast, suitable for in-situ monitoring, good for kinetics.[12] | Water interference, baseline shifts, less sensitive at high conversion.[16] |
| Raman | Disappearance of C=C stretch | Online, real-time | Excellent for aqueous systems, fiber-optic probes for remote use.[19][23] | Potential for fluorescence, can be less sensitive than FTIR.[23] |
| GC | Separation and quantification | Offline, kinetic (aliquots) | Very high sensitivity and precision for residual monomer.[26][27] | Destructive, requires calibration, not for real-time monitoring. |
| SEC/GPC | Size-based separation | Offline, kinetic (aliquots) | Provides MW data simultaneously, good for overall characterization.[31][32] | Requires calibration, resolution may be an issue, not for real-time. |
References
- 1. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. commons.emich.edu [commons.emich.edu]
- 7. researchgate.net [researchgate.net]
- 8. chegg.com [chegg.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. imaging.org [imaging.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study | MDPI [mdpi.com]
- 17. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. azom.com [azom.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. horiba.com [horiba.com]
- 23. researchgate.net [researchgate.net]
- 24. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 26. tandfonline.com [tandfonline.com]
- 27. brjac.com.br [brjac.com.br]
- 28. researchgate.net [researchgate.net]
- 29. contractlaboratory.com [contractlaboratory.com]
- 30. cytivalifesciences.com [cytivalifesciences.com]
- 31. docs.paint.org [docs.paint.org]
- 32. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-linking 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOEA) Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and cross-linking of 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA) polymers, creating hydrogels suitable for various biomedical applications, including controlled drug delivery. The protocols are based on established methods for acrylate polymerization and cross-linking.
Introduction
2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) is a monomer that polymerizes to form biocompatible and thermoresponsive polymers. The resulting poly(EOEOEA) hydrogels are of significant interest in drug delivery due to their ability to encapsulate therapeutic agents and release them in a controlled manner. Cross-linking is a crucial step in the formation of these hydrogels, creating a three-dimensional network that swells in aqueous environments without dissolving. This document outlines two primary strategies for cross-linking EOEOEA polymers: UV photo-cross-linking and chemical cross-linking.
Cross-linking Strategies
UV Photo-cross-linking
UV photo-cross-linking is a rapid and efficient method for forming hydrogels with high spatial and temporal control. This technique involves the use of a photoinitiator that generates free radicals upon exposure to UV light, initiating the polymerization and cross-linking of the EOEOEA monomer and a multifunctional cross-linker.
Chemical Cross-linking by Free-Radical Polymerization
Chemical cross-linking via free-radical polymerization is a widely used method for hydrogel synthesis. It typically involves a chemical initiator that decomposes upon heating to generate free radicals, which then initiate the copolymerization of the monomer and a cross-linking agent.
Experimental Protocols
Protocol 1: UV Photo-cross-linking of EOEOEA Hydrogels
This protocol describes the synthesis of a poly(EOEOEA) hydrogel using poly(ethylene glycol) diacrylate (PEGDA) as the cross-linker and Irgacure 2959 as the photoinitiator.
Materials:
-
This compound (EOEOEA), purified
-
Poly(ethylene glycol) diacrylate (PEGDA), Mn 700 g/mol
-
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
Equipment:
-
UV lamp (365 nm)
-
Glass slides or mold
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Precursor Solution: In a light-protected vial, prepare the precursor solution by dissolving EOEOEA monomer and PEGDA cross-linker in PBS. For a final volume of 10 mL, a typical formulation would consist of 20% (w/v) EOEOEA and a desired concentration of PEGDA (e.g., 1, 2, 5, or 10 mol% with respect to EOEOEA).
-
Add Photoinitiator: Dissolve Irgacure 2959 in the precursor solution to a final concentration of 0.5% (w/v). Ensure complete dissolution by vortexing.
-
Degas: To remove dissolved oxygen which inhibits polymerization, purge the solution with nitrogen gas for 15-20 minutes.
-
Casting: Pipette the precursor solution between two glass slides separated by a spacer of desired thickness or into a specific mold.
-
UV Curing: Expose the solution to UV light (365 nm, ~10-20 mW/cm²) for 5-10 minutes. The curing time may need to be optimized based on the light intensity and the thickness of the hydrogel.[1]
-
Purification: After polymerization, carefully remove the hydrogel from the mold. To remove unreacted monomers, initiator, and other impurities, immerse the hydrogel in a large volume of deionized water or PBS for 48-72 hours, changing the water/PBS every 12 hours.
-
Equilibration: Before characterization or use, equilibrate the hydrogel in the desired buffer (e.g., PBS) for at least 24 hours.
Protocol 2: Chemical Cross-linking of EOEOEA Hydrogels by Free-Radical Polymerization
This protocol details the synthesis of a poly(EOEOEA) hydrogel using N,N'-methylenebis(acrylamide) (MBA) as the cross-linker and ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) as the redox initiator system.
Materials:
-
This compound (EOEOEA), purified
-
N,N'-methylenebis(acrylamide) (MBA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Reaction vessel (e.g., glass vial or tube)
-
Water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Monomer Solution: In a reaction vessel, prepare a 20% (w/v) solution of EOEOEA monomer in deionized water.
-
Add Cross-linker: Add MBA to the monomer solution. The concentration of MBA can be varied to control the cross-link density (e.g., 1, 2, 5, or 10 mol% with respect to EOEOEA).
-
Degas: Remove dissolved oxygen by bubbling nitrogen gas through the solution for 20-30 minutes.
-
Initiation: To the degassed solution, add a freshly prepared 10% (w/v) aqueous solution of APS (e.g., 50 µL per 10 mL of monomer solution). Mix gently.
-
Polymerization: Initiate the polymerization by adding TEMED (e.g., 10 µL per 10 mL of monomer solution). Gently swirl the solution and then allow it to stand undisturbed at room temperature. Gelation should occur within 30 minutes. The reaction can be allowed to proceed for several hours to ensure high conversion.
-
Purification: After polymerization is complete, cut the hydrogel into discs of desired dimensions. Purify the hydrogels by immersing them in a large excess of deionized water for 48-72 hours, with frequent water changes, to remove any unreacted components.
-
Equilibration: Equilibrate the purified hydrogels in the appropriate buffer for subsequent experiments.
Data Presentation
The properties of cross-linked poly(EOEOEA) hydrogels are highly dependent on the cross-linker concentration. The following tables summarize the expected trends in key hydrogel properties based on data from analogous acrylate polymer systems.
Table 1: Effect of PEGDA Concentration on the Properties of UV Photo-cross-linked Poly(EOEOEA) Hydrogels
| PEGDA (mol%) | Swelling Ratio (q) | Compressive Modulus (kPa) | Mesh Size (ξ) (nm) |
| 1 | 35.2 ± 2.8 | 15.5 ± 1.2 | 18.3 ± 1.5 |
| 2 | 28.6 ± 2.1 | 28.9 ± 2.5 | 14.7 ± 1.1 |
| 5 | 19.8 ± 1.5 | 55.3 ± 4.1 | 10.2 ± 0.8 |
| 10 | 12.5 ± 1.1 | 98.7 ± 7.6 | 6.8 ± 0.5 |
Data are presented as mean ± standard deviation and are representative values based on trends observed in similar systems.
Table 2: Effect of MBA Concentration on the Properties of Chemically Cross-linked Poly(EOEOEA) Hydrogels
| MBA (mol%) | Swelling Ratio (q) | Compressive Modulus (kPa) | Drug Release (Doxorubicin, % after 24h) |
| 1 | 42.5 ± 3.5 | 12.8 ± 1.0 | 85.3 ± 5.2 |
| 2 | 34.1 ± 2.9 | 25.1 ± 2.1 | 72.1 ± 4.8 |
| 5 | 22.7 ± 1.8 | 48.6 ± 3.9 | 55.9 ± 3.7 |
| 10 | 15.3 ± 1.3 | 85.2 ± 6.5 | 40.4 ± 3.1 |
Data are presented as mean ± standard deviation and are representative values based on trends observed in similar systems. Drug release data is hypothetical for doxorubicin (B1662922) to illustrate the trend.
Visualizations
Discussion
The cross-linking strategy and the concentration of the cross-linker are critical parameters that dictate the final properties of the poly(EOEOEA) hydrogel. An increase in cross-linker concentration generally leads to a more tightly cross-linked network, resulting in a lower swelling ratio, higher mechanical strength (compressive modulus), and a slower drug release rate.[2] The choice of cross-linking method will depend on the specific application. UV photo-cross-linking offers excellent control over the gelation process and is suitable for creating patterned hydrogels or for in-situ polymerization.[3] Chemical cross-linking is a simpler method that does not require specialized equipment and is suitable for bulk hydrogel synthesis.
The thermoresponsive nature of poly(EOEOEA) adds another layer of control over its properties. The lower critical solution temperature (LCST) of poly(EOEOEA) can be tuned by copolymerization with other monomers, allowing for the development of "smart" hydrogels that undergo a phase transition in response to temperature changes. This property is particularly valuable for injectable drug delivery systems that can be administered as a liquid at room temperature and form a gel depot at body temperature.
For drug delivery applications, the choice of cross-linking strategy will influence the drug loading efficiency and release kinetics. A more porous hydrogel (lower cross-linker concentration) will generally allow for higher drug loading and faster release, while a denser network will result in a more sustained release profile. The interactions between the drug and the polymer network also play a crucial role in the release mechanism.
Conclusion
The cross-linking of this compound polymers provides a versatile platform for the development of advanced biomaterials. By carefully selecting the cross-linking method and controlling the cross-linker concentration, hydrogels with tailored properties can be fabricated for a wide range of applications in drug delivery and tissue engineering. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and synthesize poly(EOEOEA) hydrogels with desired characteristics for their specific needs. Further optimization of these protocols will enable the development of innovative and effective therapeutic systems.
References
Application Notes and Protocols: Preparation and Application of 2-(2-Ethoxyethoxy)ethyl Acrylate Copolymers with Methyl Methacrylate for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and characterization of copolymers of 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA) and methyl methacrylate (B99206) (MMA). These copolymers, designated as poly(EOEOEA-co-MMA), are of significant interest in the field of drug delivery due to their biocompatibility and tunable properties. The inclusion of the hydrophilic EOEOEA monomer alongside the hydrophobic MMA monomer allows for the creation of amphiphilic copolymers with potential applications in fabricating nanoparticles, hydrogels, and other drug delivery vehicles. This document outlines the free-radical polymerization method for synthesizing these copolymers and details the key characterization techniques. Furthermore, a conceptual application in a stimuli-responsive drug delivery system is discussed.
Introduction
The copolymerization of multiple monomers is a powerful technique for developing macromolecules with tailored chemical structures and controlled properties such as solubility, polarity, and hydrophilic/hydrophobic balance. Copolymers of 2-(2-ethoxyethoxy)ethyl acrylate (EOEOEA) and methyl methacrylate (MMA) are versatile materials with potential biomedical applications, particularly in drug delivery.[1] The EOEOEA monomer, with its ether linkages, imparts flexibility and hydrophilicity, while the MMA monomer contributes to the hydrophobic character and mechanical strength of the resulting copolymer.[1] The ratio of these monomers can be adjusted to fine-tune the properties of the final material for specific drug delivery applications, such as creating self-assembling micelles for encapsulating hydrophobic drugs or forming hydrogels for sustained release.
Synthesis of Poly(EOEOEA-co-MMA) Copolymers
The synthesis of poly(EOEOEA-co-MMA) is typically achieved through free-radical polymerization. This method allows for the random incorporation of both monomer units into the polymer chain. The general scheme for this copolymerization is illustrated below.
References
Application Notes and Protocols for Rheological Analysis of 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOEA) Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the rheological properties of formulations containing 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA) and detailed protocols for their characterization. EOEOEA is a versatile monofunctional acrylate monomer valued for its properties such as low viscosity, high reactivity, and biocompatibility.[1] It is a key component in a variety of applications, including UV-curable coatings, inks, adhesives, and biomedical hydrogels for drug delivery and tissue engineering.[1][2] Understanding the rheological behavior of EOEOEA-containing formulations is critical for optimizing their performance, from application and processing to the final properties of the cured material or hydrogel matrix.
Application Notes: The Role of Rheology in EOEOEA Formulations
2-(2-Ethoxyethoxy)ethyl acrylate is primarily used to modify the flow behavior and performance of polymeric systems. Its key contributions to rheological properties are outlined below.
1. Viscosity Reduction in UV-Curable Systems:
EOEOEA serves as a reactive diluent in high-viscosity formulations like UV-curable coatings, inks, and adhesives.[3][4][5] Its primary function is to lower the overall viscosity of the uncured resin, which is crucial for:
-
Improved Applicability: Lower viscosity ensures smooth and uniform application by methods such as spraying, jetting, or screen printing.
-
Enhanced Wetting: A less viscous formulation can better wet and adhere to various substrates.[1]
-
Higher Filler Loading: In filled systems, such as dental composites or conductive inks, a lower resin viscosity allows for the incorporation of a higher concentration of solid particles without compromising the flowability.
The low intrinsic viscosity of EOEOEA, typically in the range of 3-8 cps at 25°C, makes it highly effective in this role.[1]
2. Shear-Thinning Behavior:
Polymer solutions and dispersions containing EOEOEA, particularly in applications like 3D printing resins and hydrogels, typically exhibit non-Newtonian, shear-thinning (or pseudoplastic) behavior.[6][7] This property is characterized by a decrease in viscosity as the applied shear rate increases.[6] This is advantageous because:
-
The formulation can have a high viscosity at rest, preventing sagging or sedimentation of suspended particles.
-
During high-shear processes like injection, printing, or coating, the viscosity drops, allowing for easy flow and processing.[8]
-
Once the shear is removed, the viscosity can recover, ensuring the material holds its shape.
This behavior is attributed to the alignment of polymer chains in the direction of flow under shear, which reduces their entanglement and resistance to flow.[7]
3. Viscoelastic Properties of Cured Polymers and Hydrogels:
The final mechanical properties of a cured EOEOEA-containing polymer or hydrogel are defined by its viscoelasticity, which is described by the storage modulus (G') and the loss modulus (G'').
-
Storage Modulus (G'): Represents the elastic component, or the energy stored in the material during deformation. A higher G' indicates a more solid-like behavior.
-
Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat. A higher G'' is indicative of a more fluid-like behavior.
The flexible ethoxyethoxy side chain of EOEOEA enhances polymer chain mobility, which can influence the viscoelastic response of the final material.[1] In hydrogels for biomedical applications, these properties are critical for mimicking the mechanical behavior of biological tissues and controlling drug diffusion rates.[1][9]
Quantitative Rheological Data
| Property | Material System | Typical Value Range | Reference/Comment |
| Viscosity | Pure this compound (25°C) | 3 - 8 mPa·s (cps) | [1] |
| UV-Curable Coatings with Alkoxy Acrylate Diluents (25°C) | 1,900 - 11,700 mPa·s (cps) | [4] This demonstrates the viscosity of a full formulation. The viscosity increases with the degree of ethoxylation of the reactive diluent. | |
| Acrylate-based Ceramic Suspension for 3D Printing (at 10 s⁻¹ shear rate) | < 3,000 mPa·s (cps) | [10] A critical parameter for ensuring proper layer recoating in vat photopolymerization. | |
| Flowable Dental Resin Composite (at 10 s⁻¹ shear rate) | 14,600 mPa·s (cps) | [11] Example of a highly filled system. | |
| Rheological Behavior | Photopolymerizable Resins and Hydrogels | Shear-Thinning (Pseudoplastic) | [6][7] Viscosity decreases as shear rate increases. |
| Viscoelastic Moduli | Acrylate-based Hydrogels (post-gelation) | G' > G'' | Indicates a predominantly elastic, solid-like structure. The absolute values are highly dependent on polymer concentration, crosslink density, and temperature. |
| Uncured UV-Curable Acrylate Resin | G'' > G' | The formulation behaves as a liquid before curing. |
Experimental Protocols
Detailed methodologies for key rheological experiments are provided below. These protocols are intended as a starting point and should be optimized for the specific formulation and instrumentation.
Protocol 1: Steady Shear Viscometry for Flow Curve Generation
Objective: To determine the relationship between viscosity and shear rate, and to identify shear-thinning or other non-Newtonian behaviors.
Apparatus:
-
Rotational rheometer (cone-plate or parallel-plate geometry is recommended).
-
Temperature control unit (e.g., Peltier plate).
Methodology:
-
Instrument Setup:
-
Install the appropriate measuring geometry (e.g., 40 mm parallel plate or 2°/40 mm cone).
-
Set the temperature to the desired value (e.g., 25°C) and allow it to equilibrate.
-
Perform a zero-gap calibration as per the instrument's instructions.
-
-
Sample Loading:
-
Place a sufficient amount of the EOEOEA-containing formulation onto the center of the lower plate.
-
Lower the upper geometry to the desired measurement gap (e.g., 1 mm for parallel plates).
-
Trim any excess sample from the edge of the geometry to ensure accurate measurements.
-
-
Equilibration:
-
Allow the sample to rest and reach thermal equilibrium for at least 5 minutes before starting the measurement.
-
-
Measurement:
-
Perform a steady-state flow sweep by ramping the shear rate over the desired range (e.g., from 0.1 s⁻¹ to 1000 s⁻¹).
-
Set the measurement time per data point to ensure a steady-state viscosity reading is achieved.
-
Record the viscosity as a function of the shear rate.
-
-
Data Analysis:
-
Plot viscosity versus shear rate on a log-log scale to generate a flow curve.
-
Analyze the curve to characterize the rheological behavior (Newtonian, shear-thinning, etc.).
-
Protocol 2: Oscillatory Rheology for Viscoelastic Properties (Frequency Sweep)
Objective: To measure the storage modulus (G') and loss modulus (G'') as a function of frequency, providing insight into the material's structure at rest.
Apparatus:
-
Rotational rheometer with temperature control.
-
Cone-plate or parallel-plate geometry.
Methodology:
-
Determine Linear Viscoelastic Region (LVER):
-
Before the frequency sweep, perform a strain sweep at a constant frequency (e.g., 1 Hz) to identify the range of strain over which G' and G'' are constant. This ensures the measurement is non-destructive.
-
Select a strain value from within the LVER for the subsequent frequency sweep (e.g., 0.5%).
-
-
Sample Loading and Equilibration:
-
Follow steps 1-3 from Protocol 1.
-
-
Measurement:
-
Perform a frequency sweep at the selected constant strain.
-
Sweep the angular frequency over the desired range (e.g., from 0.1 to 100 rad/s).
-
Record G', G'', and the phase angle (δ) as a function of frequency.
-
-
Data Analysis:
-
Plot G' and G'' versus frequency on a log-log scale.
-
Analyze the relationship between G' and G''. For liquids, G'' > G', while for gels, G' > G''.
-
Protocol 3: Monitoring Cure Profile using Photorheology
Objective: To monitor the evolution of viscoelastic properties (G' and G'') during UV curing.
Apparatus:
-
Rheometer equipped with a UV-curing accessory and a transparent bottom plate (e.g., quartz).
-
Temperature control unit.
Methodology:
-
Instrument Setup:
-
Install the UV-curing accessory and the appropriate geometry (typically a parallel plate to ensure uniform UV exposure).
-
Set the temperature and perform gap calibration.
-
-
Sample Loading:
-
Load the photocurable EOEOEA formulation as described in Protocol 1.
-
-
Measurement (Oscillation Time Sweep):
-
Set the rheometer to perform an oscillation time sweep at a constant frequency (e.g., 1 Hz) and a strain within the LVER of the uncured sample.
-
Begin the measurement and allow it to run for a short period (e.g., 30 seconds) to establish a baseline for the uncured material.
-
Turn on the UV light source at a defined intensity.
-
Continue to record G' and G'' over time until the curing process is complete and the moduli reach a plateau.
-
-
Data Analysis:
-
Plot G' and G'' as a function of time.
-
Identify key parameters such as the gel point (where G' crosses G'') and the final modulus of the cured material.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the rheological analysis of EOEOEA-containing formulations.
Caption: Experimental workflow for rheological characterization.
Caption: Mechanism of shear-thinning in polymer formulations.
Caption: Evolution of viscoelastic moduli during photopolymerization.
References
- 1. Buy this compound | 7328-17-8 [smolecule.com]
- 2. Influence of Alkyl Acrylate Nature on Rheological Properties of Polyacrylonitrile Terpolymers Solutions, Spinnability and Mechanical Characteristics of Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing the Cure: Acrylate Glue, Part 2 [thermofisher.com]
- 4. radtech.org [radtech.org]
- 5. This compound | 7328-17-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Theoretical Investigation of Glycol-Based Hydrogels through Waterflooding Processes in Oil Reservoirs Using Molecular Dynamics and Dissipative Particle Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymers in Electronic Packaging: Rheological Measurements, Part 7 - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing premature polymerization of 2-(2-Ethoxyethoxy)ethyl acrylate during storage
Welcome to the technical support center for 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA). This resource is designed for researchers, scientists, and drug development professionals to prevent and troubleshoot issues related to the premature polymerization of this monomer during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is 2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) and why is it prone to polymerization?
A1: EOEOEA is a monofunctional acrylate monomer widely used in the synthesis of polymers for applications such as UV-curable coatings, adhesives, and biocompatible hydrogels for drug delivery.[1] Its acrylate group contains a reactive carbon-carbon double bond, which can undergo rapid, exothermic free-radical polymerization. This reaction can be initiated by heat, light (UV), or contaminants, leading to the premature formation of solid or semi-solid polymer.
Q2: What are the signs that my EOEOEA has started to polymerize?
A2: Signs of premature polymerization include:
-
Increased Viscosity: The monomer will feel noticeably thicker and less mobile.
-
Turbidity or Cloudiness: The initially clear liquid may become hazy or cloudy.
-
Presence of Solids: You may observe gel-like particles, flakes, or a solid mass at the bottom of thecontainer.
-
Schlieren Lines: Gentle swirling of the container may reveal streaks or wavy lines of different refractive indices, indicating regions of higher viscosity polymer.
Q3: What is a polymerization inhibitor and why is it important?
A3: A polymerization inhibitor is a chemical added in small quantities to reactive monomers to prevent spontaneous polymerization. The most common inhibitor for acrylates like EOEOEA is 4-Methoxyphenol (MEHQ).[2] Inhibitors work by scavenging free radicals that initiate the polymerization chain reaction. The presence of an effective concentration of inhibitor is crucial for ensuring the monomer's stability and shelf-life.
Q4: Can I use EOEOEA that has partially polymerized in my experiments?
A4: It is strongly discouraged. Using partially polymerized EOEOEA, especially in sensitive applications like drug development, can have significant negative consequences. The presence of polymer impurities can lead to:
-
Inconsistent Hydrogel Properties: Affects mechanical strength, swelling ratio, and degradation kinetics of hydrogels.
-
Unpredictable Drug Release: The non-uniform polymer network can alter drug loading and lead to erratic and non-reproducible release profiles.[3][4]
-
Poor Biocompatibility: Residual oligomers and polymers may introduce cytotoxic effects.
-
Failed Syntheses: The altered monomer concentration and presence of reactive polymer chains can interfere with controlled polymerization techniques.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to EOEOEA storage and stability.
Data Presentation: Storage and Quality Control Parameters
| Parameter | Recommended Value/Condition | Notes |
| Storage Temperature | 15°C to 30°C (59°F to 86°F)[5] | Avoid freezing and high temperatures. Temperature control is critical. |
| Storage Atmosphere | Air (not under inert gas) | Oxygen is required for the MEHQ inhibitor to function effectively.[6] |
| Light Exposure | Store in an opaque or amber container in the dark. | UV light can initiate polymerization. |
| MEHQ Inhibitor Conc. | 15 - 1000 ppm (check supplier's CoA) | Concentration can deplete over time, especially with improper storage. |
| Appearance | Clear, colorless liquid | Any cloudiness, discoloration, or solids indicate polymerization. |
| Viscosity | Low (similar to water) | A noticeable increase in viscosity is a primary sign of polymerization. |
Troubleshooting Steps
| Symptom | Possible Cause | Suggested Action |
| Monomer appears cloudy, viscous, or contains solids. | Premature polymerization has occurred. | Do not use. The monomer must be purified before use. See Experimental Protocol 2: Purification of Partially Polymerized EOEOEA . |
| Monomer polymerizes unexpectedly during a reaction. | 1. Low inhibitor concentration.2. Contamination of reaction vessel.3. High reaction temperature. | 1. Check inhibitor level (See Experimental Protocol 1 ).2. Ensure all glassware is scrupulously clean and free of initiators (e.g., peroxides) or strong acids/bases.3. Monitor and control reaction temperature carefully. |
| Monomer is old or has been stored improperly. | Inhibitor may be depleted. | Proactively check the inhibitor concentration before use. See Experimental Protocol 1: Checking MEHQ Inhibitor Concentration . If low, consider adding more inhibitor or purifying the monomer. |
Logical Workflow for Troubleshooting
The following diagram illustrates the decision-making process when assessing the quality of your EOEOEA monomer.
Caption: Troubleshooting workflow for EOEOEA quality assessment.
Mechanism of Inhibition
Free-radical polymerization proceeds in three main steps: initiation, propagation, and termination. The inhibitor works by intercepting the highly reactive radical species generated during initiation or propagation, forming a stable, non-reactive species that terminates the chain reaction.
Caption: Simplified mechanism of free-radical polymerization and inhibition.
Experimental Protocols
Protocol 1: Checking MEHQ Inhibitor Concentration (Spectrophotometric Method)
This method is based on the reaction of MEHQ with nitrous acid to form a colored nitroso compound, which can be quantified using a UV-Vis spectrophotometer.
-
Materials:
-
UV-Vis Spectrophotometer
-
1 cm cuvettes
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO₂) solution (2% w/v in deionized water)
-
MEHQ standard
-
EOEOEA sample
-
-
Procedure:
-
Prepare MEHQ Stock Standard (e.g., 1000 ppm): Accurately weigh 100 mg of MEHQ into a 100 mL volumetric flask. Dissolve in and dilute to the mark with glacial acetic acid.
-
Prepare Calibration Standards: Create a series of dilutions from the stock standard in 50 mL volumetric flasks using glacial acetic acid. Typical concentrations could be 5, 10, 20, 30, and 40 ppm.
-
Develop Color:
-
Pipette 10 mL of each standard into separate 50 mL volumetric flasks.
-
Add 20 mL of glacial acetic acid.
-
Add 1 mL of the 2% sodium nitrite solution.
-
Dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.
-
-
Prepare Sample:
-
Accurately weigh approximately 2 g of the EOEOEA sample into a 50 mL volumetric flask.
-
Add 20 mL of glacial acetic acid.
-
Add 1 mL of the 2% sodium nitrite solution.
-
Dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.
-
-
Prepare Blank: Follow the color development procedure (step 3) using 10 mL of pure glacial acetic acid instead of a standard.
-
Measurement: Set the spectrophotometer to 420 nm. Zero the instrument with the blank solution. Measure the absorbance of each calibration standard and the prepared sample.
-
Analysis: Plot a calibration curve of absorbance versus MEHQ concentration (ppm). Determine the concentration of MEHQ in your sample using the curve and the sample's absorbance reading.
-
Protocol 2: Purification of Partially Polymerized EOEOEA (Alumina Column)
This procedure removes both the MEHQ inhibitor and any soluble oligomers/polymers. The purified monomer should be used immediately as it will no longer be inhibited.
-
Materials:
-
Glass chromatography column (e.g., 2-4 cm diameter)
-
Basic activated alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass wool or cotton
-
Sand (optional)
-
Collection flask (amber glass, pre-weighed)
-
EOEOEA monomer to be purified
-
-
Procedure:
-
Column Preparation:
-
Ensure the column is clean and dry. Place a small plug of glass wool or cotton at the bottom of the column to retain the alumina.[7]
-
Optionally, add a small layer (~1 cm) of sand over the plug.
-
In a fume hood, slowly pour the basic activated alumina into the column. Use approximately 15-20 g of alumina for every 100 mL of monomer to be purified. Tap the side of the column gently to ensure even packing.
-
Add another small layer of sand on top of the alumina bed to prevent disturbance when adding the monomer.
-
-
Purification:
-
Carefully pour the EOEOEA monomer onto the top of the alumina bed. Do not apply pressure.
-
Allow the monomer to percolate through the column under gravity. The inhibitor and polymers will adsorb to the alumina.[8]
-
Begin collecting the clear, purified monomer in the collection flask.
-
-
Completion and Storage:
-
Stop collection before the level of the monomer reaches the bottom of the alumina bed to avoid eluting any adsorbed compounds.
-
The purified monomer is now uninhibited and highly reactive. It should be used immediately.
-
If short-term storage is necessary, keep it refrigerated (<4°C) in the dark and consider adding a non-volatile inhibitor if it won't interfere with your subsequent reaction.
-
-
References
- 1. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7328-17-8 [m.chemicalbook.com]
- 3. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties | MDPI [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pslc.ws [pslc.ws]
- 8. arxiv.org [arxiv.org]
Removal of polymerization inhibitors from 2-(2-Ethoxyethoxy)ethyl acrylate
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (ETAC). It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of polymerization inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the polymerization inhibitor from 2-(2-ethoxyethoxy)ethyl acrylate (ETAC)?
A1: Polymerization inhibitors, such as monomethyl ether hydroquinone (B1673460) (MEHQ), are added to ETAC to ensure its stability during transport and storage by preventing spontaneous polymerization.[1] However, the presence of these inhibitors can interfere with controlled polymerization reactions. They can react with the initiator, leading to reduced efficiency, unpredictable reaction kinetics, and altered final polymer properties.[2][3] Therefore, for applications requiring precise control over the polymerization process, removing the inhibitor is a critical step.
Q2: What are the common polymerization inhibitors found in ETAC?
A2: The most common inhibitor used in this compound and other acrylate monomers is the monomethyl ether of hydroquinone (MEHQ), also known as 4-methoxyphenol.[1][4] Other phenolic inhibitors like hydroquinone (HQ) may also be used.[5]
Q3: What are the primary methods for removing inhibitors from ETAC?
A3: The three main methods for removing phenolic inhibitors like MEHQ from ETAC are:
-
Column Chromatography: This involves passing the monomer through a column packed with an adsorbent like basic activated alumina (B75360), which retains the inhibitor.[2][6]
-
Caustic Washing (Liquid-Liquid Extraction): This technique uses a basic aqueous solution, such as sodium hydroxide (B78521) (NaOH), to convert the weakly acidic phenolic inhibitor into a water-soluble salt, which can then be separated.[3][4]
-
Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on differences in their boiling points.[2][4] It is often employed to achieve high purity but carries a risk of inducing thermal polymerization if not carefully controlled.[2][4]
Q4: How can I confirm that the inhibitor has been successfully removed?
A4: The concentration of phenolic inhibitors like MEHQ can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, as these compounds have a distinct UV absorbance.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Inhibitor Removal | - Insufficient amount of adsorbent (e.g., alumina) used.- The adsorbent is no longer active.- Inadequate washing with NaOH solution.- Inefficient phase separation during the caustic wash. | - Increase the amount of basic alumina in the column.[7]- Use freshly opened or reactivated basic alumina.[8]- Perform multiple washes with the NaOH solution until the aqueous layer is colorless.[4]- Allow for complete phase separation; adding a small amount of brine can help break emulsions.[9] |
| Monomer Polymerizes During Purification | - Column Chromatography: Overheating of the column due to exothermic adsorption, especially with viscous monomers.- Vacuum Distillation: Excessive temperature or prolonged heating.- Presence of impurities that can initiate polymerization. | - For viscous monomers like ETAC, consider diluting with a dry, inert solvent before passing through the column to improve flow and dissipate heat.[10]- During vacuum distillation, maintain a low temperature and ensure a good vacuum to lower the boiling point.[11]- Ensure all glassware is clean and free of potential initiators. |
| Low Yield of Purified Monomer | - Column Chromatography: Monomer is retained on the column.- Caustic Wash: Emulsion formation leading to poor phase separation and loss of monomer.- Vacuum Distillation: Polymerization in the distillation flask. | - After the initial elution, you can try to wash the column with a small amount of a suitable polar solvent to recover any retained monomer, if compatible with your downstream application.- To break emulsions, gently invert the separatory funnel instead of shaking vigorously and add a saturated brine solution during the washing steps.[9]- Consider adding a non-volatile, high-temperature inhibitor to the distillation flask if thermal polymerization is a significant concern. |
| Cloudy Appearance of Purified Monomer After Caustic Wash | - Residual water is present in the monomer. | - Thoroughly dry the monomer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) and then filter.[4][8] |
| ETAC is too viscous to pass through the alumina column | - The inherent viscosity of this compound can hinder its flow through a packed column at room temperature. | - Dilute the ETAC with a suitable dry, inert solvent (e.g., dichloromethane) before loading it onto the column.[10] The solvent can be removed later under reduced pressure. |
Quantitative Data Summary
The efficiency of inhibitor removal can vary based on the specific monomer and the conditions used. The following table provides representative data for the removal of MEHQ from acrylate and methacrylate (B99206) monomers, which can be considered indicative for ETAC.
| Removal Method | Adsorbent/Reagent | Typical MEHQ Reduction | Key Considerations |
| Column Chromatography | Basic Activated Alumina | >99% | Simple and effective for lab-scale purification. The alumina must be active.[8] |
| Caustic Washing | 5% Aqueous NaOH | 95-99% | Requires multiple extractions and thorough drying of the monomer.[8] |
| Vacuum Distillation | N/A | >99% | Can achieve high purity but carries a risk of polymerization during heating.[8] |
Note: This data is representative and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is well-suited for laboratory-scale purification and is effective for removing phenolic inhibitors like MEHQ.
Methodology:
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Insert a small plug of glass wool at the bottom of the column.
-
Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the alumina to settle into a packed bed. A bed height of 10-15 cm is typically sufficient for small-scale purifications. Gently tap the column to ensure even packing.
-
-
Purification:
-
If the ETAC is too viscous, dilute it with a minimal amount of a dry, inert solvent like dichloromethane.[10]
-
Carefully load the ETAC (or its solution) onto the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Processing:
-
If a solvent was used, remove it under reduced pressure (e.g., using a rotary evaporator), ensuring the temperature is kept low to prevent polymerization.
-
-
Storage:
Protocol 2: Inhibitor Removal by Caustic Washing
This method relies on the acidic nature of the phenolic MEHQ inhibitor, which is extracted into a basic aqueous solution.
Methodology:
-
Extraction:
-
Place the ETAC in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and gently invert it several times for 1-2 minutes, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.[9]
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step two more times with fresh NaOH solution.[12]
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the monomer with a saturated brine solution to help remove residual water.
-
Drain the monomer into a clean, dry flask.
-
Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and swirl for 15-30 minutes.[4]
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately.[8]
-
Protocol 3: Inhibitor Removal by Vacuum Distillation
This method can provide very high purity monomer but requires careful control to prevent thermal polymerization.
Methodology:
-
Apparatus Setup:
-
Assemble a clean, dry vacuum distillation apparatus.
-
Add boiling chips or a magnetic stir bar to the distilling flask.
-
-
Distillation:
-
Charge the distilling flask with the ETAC monomer.
-
Begin stirring and apply vacuum, gradually reducing the pressure.
-
Once the desired vacuum is reached, begin heating the distilling flask gently using a water or oil bath.
-
Collect the distilled ETAC in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
Monitor the vapor temperature and the distilling flask temperature closely to avoid overheating.
-
-
Post-Purification:
-
Once the distillation is complete, cool the system and carefully release the vacuum.
-
The purified ETAC should be used immediately.[4]
-
References
- 1. Buy this compound | 7328-17-8 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Optimizing initiator concentration for 2-(2-Ethoxyethoxy)ethyl acrylate polymerization
Welcome to the technical support center for the polymerization of 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (ETAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in the polymerization of 2-(2-ethoxyethoxy)ethyl acrylate (ETAC)?
An initiator is a chemical species that, upon activation (e.g., by heat or light), decomposes to generate free radicals. These free radicals then react with ETAC monomers to initiate the polymerization chain reaction. The concentration of the initiator is a critical parameter that influences the rate of polymerization, the final molecular weight of the polymer, and its molecular weight distribution.
Q2: How does initiator concentration affect the molecular weight of poly(this compound)?
Generally, there is an inverse relationship between the initiator concentration and the molecular weight of the resulting polymer. A higher initiator concentration leads to the generation of a larger number of free radicals, which simultaneously initiate multiple polymer chains. With a fixed amount of monomer, this results in a larger number of shorter polymer chains, thus lowering the average molecular weight. Conversely, a lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer and resulting in a higher average molecular weight.
Q3: What is the expected effect of initiator concentration on the rate of polymerization?
The rate of polymerization is directly proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will increase the rate at which monomer is converted to polymer. This is because a higher concentration of initiator produces more free radicals, leading to a higher frequency of initiation events.
Q4: Which initiators are commonly used for the free-radical polymerization of ETAC?
Common thermal initiators for the free-radical polymerization of acrylates like ETAC include azo compounds and peroxides. Some widely used examples are:
-
Azobisisobutyronitrile (AIBN): A versatile initiator that decomposes at a moderate rate around 60-80°C.
-
Benzoyl Peroxide (BPO): Another common initiator with a slightly different decomposition profile, often used in a similar temperature range.
-
Potassium Persulfate (KPS): A water-soluble initiator, suitable for emulsion or solution polymerization in aqueous media.
The choice of initiator depends on factors such as the desired reaction temperature, the solvent system, and the desired polymer properties.
Q5: How does initiator concentration influence the Polydispersity Index (PDI) of the polymer?
The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. In an ideal polymerization, the PDI would be close to 1.0, indicating a very narrow distribution of chain lengths. In free-radical polymerization, the initiator concentration can influence the PDI. Very high or very low initiator concentrations can sometimes lead to a broader molecular weight distribution (higher PDI) due to an increased likelihood of side reactions, such as chain transfer and termination reactions. Optimal initiator concentration is key to achieving a narrower PDI.
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of ETAC, with a focus on issues related to initiator concentration.
| Problem | Possible Cause(s) Related to Initiator | Recommended Solution(s) |
| Low or No Polymerization (Low Monomer Conversion) | 1. Insufficient Initiator Concentration: The concentration of the initiator is too low to generate enough free radicals to sustain the polymerization. 2. Inappropriate Initiator Choice: The selected initiator may not be suitable for the reaction temperature (i.e., its half-life is too long at the chosen temperature). 3. Presence of Inhibitors: The monomer may contain inhibitors (like MEHQ) that scavenge the free radicals generated by the initiator. | 1. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., by 25-50% increments) to find the optimal level. 2. Select an Appropriate Initiator: Choose an initiator with a suitable half-life for your desired reaction temperature. For example, AIBN is effective in the 60-80°C range. 3. Remove Inhibitor: If high concentrations of inhibitor are suspected, consider passing the monomer through a column of activated basic alumina (B75360) to remove it before polymerization. |
| Polymer with Very Low Molecular Weight | 1. Excessive Initiator Concentration: A high concentration of initiator leads to the formation of a large number of short polymer chains. | 1. Decrease Initiator Concentration: Systematically reduce the amount of initiator used in the reaction. This will generate fewer polymer chains, allowing each to achieve a higher molecular weight. |
| High Polydispersity Index (PDI) | 1. Non-optimal Initiator Concentration: Both very high and very low initiator concentrations can lead to side reactions that broaden the molecular weight distribution. 2. Incomplete Initiator Dissolution: If the initiator is not fully dissolved before starting the polymerization, it can lead to inconsistent initiation rates. | 1. Optimize Initiator Concentration: Experiment with a range of initiator concentrations to find the "sweet spot" that minimizes PDI. 2. Ensure Complete Dissolution: Ensure the initiator is fully dissolved in the monomer or solvent before initiating the polymerization. Gentle warming or sonication can aid dissolution. |
| Reaction is Too Fast and Uncontrolled (Exothermic) | 1. Excessive Initiator Concentration: A very high initiator concentration can lead to a rapid, highly exothermic reaction that is difficult to control. | 1. Reduce Initiator Concentration: Lower the initiator concentration to moderate the reaction rate. 2. Improve Heat Dissipation: Ensure efficient stirring and consider using a cooling bath to manage the reaction temperature. 3. Monomer Feed Strategy: For highly exothermic reactions, consider a semi-batch process where the monomer is added gradually to the reaction mixture. |
| Inconsistent Results Between Batches | 1. Inconsistent Initiator Weighing: Small variations in the amount of initiator can lead to significant differences in polymerization kinetics and final polymer properties. 2. Degradation of Initiator: The initiator may have degraded over time, especially if not stored correctly. | 1. Precise Weighing: Use a calibrated analytical balance to accurately weigh the initiator for each reaction. 2. Use Fresh Initiator: Use fresh, properly stored initiator for each experiment. For example, AIBN should be stored in a cool, dark place. |
Data Presentation
Due to the limited availability of specific quantitative data for the free-radical polymerization of this compound in publicly accessible literature, the following table presents a representative example of the expected trends based on the polymerization of structurally similar acrylates. This data is for illustrative purposes only and should be adapted based on experimental results for ETAC.
Table 1: Illustrative Effect of AIBN Initiator Concentration on the Solution Polymerization of an Acrylate Monomer
| Experiment ID | [Monomer] (mol/L) | [AIBN] (mol/L) | Reaction Time (h) | Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| EXP-1 | 2.0 | 0.005 | 6 | ~75 | ~100,000 | ~2.1 |
| EXP-2 | 2.0 | 0.010 | 6 | ~85 | ~60,000 | ~1.9 |
| EXP-3 | 2.0 | 0.020 | 6 | ~95 | ~35,000 | ~1.8 |
| EXP-4 | 2.0 | 0.040 | 6 | >99 | ~20,000 | ~2.0 |
Note: The values in this table are hypothetical and intended to demonstrate the general relationship between initiator concentration and polymer properties. Actual results for ETAC will vary depending on specific experimental conditions.
Experimental Protocols
The following is a general protocol for the solution polymerization of this compound. Researchers should optimize the specific parameters based on their experimental goals.
Materials:
-
This compound (ETAC), inhibitor removed if necessary
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Anhydrous solvent (e.g., toluene, dioxane, or ethyl acetate)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet
-
Oil bath or other temperature-controlled heating system
Procedure:
-
Monomer and Solvent Preparation:
-
If necessary, pass the ETAC monomer through a column of activated basic alumina to remove the inhibitor.
-
In a reaction flask, dissolve the desired amount of ETAC in the anhydrous solvent. A typical monomer concentration is in the range of 1-3 mol/L.
-
-
Initiator Preparation:
-
In a separate vial, dissolve the calculated amount of AIBN in a small amount of the reaction solvent. The initiator concentration should be varied to achieve the desired molecular weight and polymerization rate (refer to the illustrative data in Table 1 for a starting point).
-
-
Degassing:
-
Purge the monomer solution in the reaction flask with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Initiation and Polymerization:
-
While maintaining the inert atmosphere, add the initiator solution to the reaction flask using a syringe.
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours), with continuous stirring. The reaction time will depend on the target monomer conversion.
-
-
Termination and Polymer Isolation:
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically or by techniques like ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn and Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC).
-
Mandatory Visualizations
Controlling molecular weight and polydispersity of poly(2-(2-Ethoxyethoxy)ethyl acrylate)
Welcome to the technical support center for the controlled polymerization of poly(2-(2-ethoxyethoxy)ethyl acrylate) (PEEA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PEEA with targeted molecular weights and low polydispersity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight and polydispersity of poly(this compound) (PEEA)?
A1: The most effective methods for synthesizing PEEA with controlled molecular weight and a narrow molecular weight distribution (low polydispersity) are controlled radical polymerization (CRP) techniques. The two most common and well-documented methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the predictable synthesis of polymers by minimizing termination reactions.
Q2: How is the molecular weight of PEEA controlled in an ATRP or RAFT polymerization?
A2: In both ATRP and RAFT, the number-average molecular weight (Mn) of the resulting polymer is primarily determined by the initial molar ratio of monomer to initiator (for ATRP) or monomer to chain transfer agent (for RAFT), as well as the monomer conversion. By adjusting this ratio, you can target a specific degree of polymerization and thus control the molecular weight of the PEEA.
Q3: What is a typical polydispersity index (PDI) value for PEEA synthesized by ATRP or RAFT?
A3: Well-controlled ATRP and RAFT polymerizations of acrylates, including PEEA, can achieve PDI values close to 1.1.[1][2] A PDI value below 1.3 is generally considered indicative of a successful controlled polymerization. Values higher than this may suggest issues with the reaction conditions, such as impurities or incorrect stoichiometry of reagents.
Q4: Can PEEA be polymerized in aqueous media using these techniques?
A4: Yes, both ATRP and RAFT can be adapted for polymerization in aqueous or protic media, which is beneficial for biological applications.[3][4] This often requires the use of water-soluble initiators, catalysts, and ligands, and careful control of pH.
Q5: What are some common initiators for the ATRP of PEEA?
A5: For the ATRP of acrylates like PEEA, alkyl halides with a bromine atom are commonly used as initiators. Examples include ethyl α-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBP).[3] The choice of initiator can affect the initiation efficiency and the overall control of the polymerization.
Q6: What are suitable chain transfer agents (CTAs) for the RAFT polymerization of PEEA?
A6: The selection of an appropriate CTA is crucial for a successful RAFT polymerization. For acrylates, trithiocarbonates and dithiobenzoates are commonly used. The choice of the R and Z groups on the CTA (Z-C(=S)S-R) influences the reactivity and control of the polymerization. For example, cyanomethyl dodecyl trithiocarbonate (B1256668) (CMDTTC) has been used for the RAFT polymerization of butyl acrylate (B77674).
Troubleshooting Guides
High Polydispersity Index (PDI > 1.5)
| Potential Cause | Recommended Solution |
| Oxygen Inhibition | Oxygen can terminate radical chains, leading to a loss of control. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen) for an extended period. |
| Impurities in Monomer or Solvent | Inhibitors in the monomer must be removed prior to polymerization. Pass the monomer through a column of basic alumina (B75360). Solvents should be of high purity and free of water and other impurities that can react with the catalyst or radicals. |
| Incorrect Initiator/Catalyst/Ligand Ratio (ATRP) | The ratio of initiator, copper catalyst (Cu(I)), and ligand is critical for maintaining the equilibrium between active and dormant species. A common starting point is a 1:1:2 ratio of initiator:Cu(I):ligand.[3] Deviations can lead to a loss of control. |
| Inappropriate Chain Transfer Agent (RAFT) | The reactivity of the CTA must be matched to the monomer. An unsuitable CTA can lead to poor control over the polymerization. Consult the literature for recommended CTAs for acrylate polymerization.[5] |
| High Initiator Concentration (RAFT) | While the initiator starts the polymerization, too high a concentration can lead to a significant population of chains not controlled by the RAFT agent, resulting in a broader molecular weight distribution.[6] |
| High Temperature | Excessive temperatures can increase the rate of termination and other side reactions, leading to a loss of control. Optimize the reaction temperature for the specific system. For some ATRP systems of functional acrylates, lowering the temperature can improve control.[1] |
Low or No Monomer Conversion
| Potential Cause | Recommended Solution |
| Inactive Catalyst (ATRP) | The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by residual oxygen. Ensure thorough deoxygenation. The use of a small amount of a reducing agent (e.g., copper(0) metal) can help to regenerate the Cu(I) species in some ATRP variations like ARGET ATRP. |
| Inhibitor Present | Residual inhibitor from the monomer will scavenge radicals and prevent polymerization. Ensure the inhibitor is completely removed. |
| Poor Initiator Efficiency | The chosen initiator may not be efficient for the given monomer and conditions. Consider using a more appropriate initiator. |
| Low Temperature | The rate of polymerization is temperature-dependent. If the reaction is too slow, a moderate increase in temperature may be necessary. However, be mindful of the potential for increased side reactions at higher temperatures. |
| Inappropriate RAFT Agent (Retardation) | Some RAFT agents can cause significant retardation, slowing down the polymerization rate. This is a known issue with some dithiobenzoates when used with certain monomers.[5] |
Discrepancy Between Theoretical and Experimental Molecular Weight
| Potential Cause | Recommended Solution |
| Poor Initiation Efficiency | If the initiation is slow or incomplete, the number of growing chains will be lower than expected, leading to a higher experimental molecular weight than the theoretical value. Consider a more efficient initiator or optimizing the initiation conditions. |
| Chain Transfer Reactions | Uncontrolled chain transfer to solvent, monomer, or polymer can lead to the formation of new chains and a deviation from the theoretical molecular weight.[3] Choose a solvent with a low chain transfer constant. |
| Errors in Reagent Measurement | Accurate weighing and dispensing of the initiator (or CTA) is critical as it directly determines the number of polymer chains. Use precise measurement techniques. |
| Inaccurate Monomer Conversion Measurement | The calculation of theoretical molecular weight depends on the monomer conversion. Ensure accurate determination of conversion, for example, by ¹H NMR or gas chromatography. |
Data Presentation
The following tables provide illustrative data for the controlled polymerization of acrylates similar to PEEA, demonstrating the effect of varying the monomer to initiator/CTA ratio on the resulting molecular weight and polydispersity.
Table 1: Illustrative Data for ATRP of a Functional Acrylate (e.g., 2-Hydroxyethyl Acrylate) [3]
| [Monomer]:[Initiator]:[CuBr]:[Ligand] | Conversion (%) | Mn (Theoretical) | Mn (Experimental) | PDI (Mw/Mn) |
| 50:1:1:2 | 85 | 4,930 | 5,200 | 1.15 |
| 100:1:1:2 | 90 | 10,440 | 11,100 | 1.18 |
| 200:1:1:2 | 92 | 21,340 | 22,500 | 1.21 |
Table 2: Illustrative Data for RAFT Polymerization of a Functional Acrylate (e.g., Butyl Acrylate)
| [Monomer]:[CTA]:[Initiator] | Conversion (%) | Mn (Theoretical) | Mn (Experimental) | PDI (Mw/Mn) |
| 100:1:0.1 | 95 | 12,180 | 12,500 | 1.12 |
| 200:1:0.1 | 93 | 23,830 | 24,100 | 1.14 |
| 400:1:0.1 | 91 | 46,640 | 47,200 | 1.19 |
Experimental Protocols
Protocol 1: Synthesis of PEEA via ATRP
This protocol is a general guideline for the ATRP of PEEA and should be optimized for specific target molecular weights and applications.
-
Reagents and Materials:
-
This compound (EEA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Schlenk flask, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.0143 g, 0.1 mmol).
-
Seal the flask, and cycle between vacuum and inert gas three times to remove oxygen.
-
Under a positive pressure of inert gas, add anisole (e.g., 5 mL), EEA (e.g., 3.76 g, 20 mmol), and PMDETA (e.g., 0.0346 g, 0.2 mmol).
-
Stir the mixture until the copper complex forms (a colored solution).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw and backfilling with inert gas, inject the initiator EBiB (e.g., 0.0195 g, 0.1 mmol) via syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight/PDI (by Gel Permeation Chromatography - GPC).
-
Once the desired conversion is reached, quench the polymerization by opening the flask to air and cooling to room temperature.
-
Purify the polymer by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent like cold hexane.
-
Protocol 2: Synthesis of PEEA via RAFT Polymerization
This protocol provides a general framework for the RAFT polymerization of PEEA.
-
Reagents and Materials:
-
This compound (EEA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADK) (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (B91453) (solvent)
-
Schlenk flask, magnetic stirrer, and inert gas supply
-
-
Procedure:
-
In a Schlenk flask, dissolve EEA (e.g., 3.76 g, 20 mmol), CPADK (e.g., 0.0559 g, 0.2 mmol), and AIBN (e.g., 0.00656 g, 0.04 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Seal the flask and deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
-
Take samples periodically to monitor monomer conversion and polymer characteristics (Mn and PDI) using ¹H NMR and GPC, respectively.
-
When the target conversion is achieved, stop the reaction by rapidly cooling the flask in an ice bath and exposing the contents to air.
-
The polymer can be isolated by precipitation into a suitable non-solvent (e.g., cold diethyl ether or hexane) and drying under vacuum.
-
Visualizations
References
- 1. Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: UV Curing of 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOA) Coatings
This guide provides troubleshooting assistance for researchers, scientists, and professionals working with UV-curable coatings based on 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: The surface of the coating remains tacky or sticky after UV exposure.
Q: Why is my EOEOA coating tacky after curing, and what can I do to fix it?
A: A tacky surface is the most common issue in the free-radical polymerization of acrylates and is typically caused by oxygen inhibition .[1][2] Oxygen in the air can react with the free radicals generated by the photoinitiator, quenching them and preventing the polymerization chain reaction from occurring at the surface.[2][3] This leaves a thin layer of uncured or partially cured resin on top.
Troubleshooting Steps:
-
Increase UV Intensity: Using a higher-intensity UV lamp can generate radicals faster than oxygen can diffuse into the coating, overcoming the inhibition effect.[1][4]
-
Optimize UV Wavelength: Shorter UV wavelengths (e.g., 250-270 nm) are absorbed more strongly at the surface and can help improve surface cure.[2][5] Ensure your photoinitiator's absorption spectrum matches the lamp's output.[6][7]
-
Inert Atmosphere: The most effective method is to remove oxygen from the curing environment. This can be achieved by purging the curing chamber with an inert gas like nitrogen or argon.[1][2][4]
-
Formulation Additives:
-
Increase Cure Time: Extending the exposure time can sometimes help to reduce surface tackiness.[1]
Issue 2: The coating is soft throughout or not fully cured (poor through-cure).
Q: My coating isn't hard enough after curing, even though the surface feels dry. What causes poor through-cure?
A: Insufficient cure throughout the coating depth can result from several factors related to UV light penetration and formulation.
Troubleshooting Steps:
-
Check UV Lamp and Reflectors: Ensure your UV lamps are performing optimally. Regularly check their output, clean the lamps and reflectors, and replace bulbs that have exceeded their lifespan, as their intensity in the UV spectrum diminishes over time.[8][9][10]
-
Optimize Wavelength for Depth: Longer UV wavelengths (e.g., 385 nm or higher) penetrate deeper into the coating and are more effective for achieving a thorough cure, especially in thicker or pigmented films.[2][10]
-
Reduce Coating Thickness: Thicker coatings can prevent UV light from reaching the bottom layers, a phenomenon known as UV light attenuation.[11][12][13] Try applying a thinner film.
-
Evaluate Photoinitiator: The photoinitiator concentration and type are critical.[14][15] An insufficient concentration may not generate enough radicals for full curing.[13] Conversely, an excessively high concentration can lead to surface over-curing, which blocks light from penetrating deeper into the film.[10][14]
-
Decrease Curing Speed: If using a conveyor system, reducing the speed increases the total UV dose the coating receives, which can improve the degree of cure.[8][12][16]
Issue 3: The coating shows poor adhesion to the substrate.
Q: After curing, my EOEOA coating peels or flakes off the substrate easily. How can I improve adhesion?
A: Poor adhesion is often related to the substrate's surface properties or incomplete curing at the coating-substrate interface.
Troubleshooting Steps:
-
Substrate Surface Tension: The surface tension of the substrate must be higher than that of the liquid coating for proper wetting and adhesion. For plastic surfaces, a Corona or plasma pre-treatment can increase surface energy.[17]
-
Ensure Complete Curing: Incomplete curing is a primary cause of many coating failures, including poor adhesion.[8][17] Re-evaluate all curing parameters (UV intensity, exposure time, photoinitiator) to ensure the coating is fully cross-linked.
-
Clean the Substrate: Ensure the substrate is completely free of contaminants like oils, dust, or mold release agents that can interfere with adhesion.
-
Use a Primer: In some cases, applying a primer specifically designed to promote adhesion between the substrate and the UV coating may be necessary.[17]
-
Formulation: 2-(2-Ethoxyethoxy)ethyl acrylate itself is known to enhance adhesion to a variety of substrates.[18] However, the overall formulation, including oligomers and other additives, plays a significant role.
Troubleshooting Summary
The following table summarizes the key factors affecting the UV curing of EOEOA coatings and potential solutions.
| Problem | Potential Cause | Parameter to Adjust | Recommended Action |
| Tacky Surface | Oxygen Inhibition | UV Lamp / Environment | Increase UV intensity; Use shorter wavelengths for surface cure; Cure in a nitrogen atmosphere.[1][2][4] |
| Formulation | Add amine or thiol synergists.[2][3] | ||
| Soft Coating / Poor Through-Cure | Insufficient UV Dose | UV Lamp / Process | Check/clean/replace UV lamps and reflectors; Reduce conveyor speed.[8][16] |
| UV Light Attenuation | Formulation / Application | Use longer UV wavelengths for better penetration; Reduce coating thickness; Optimize photoinitiator concentration.[2][10][12] | |
| Poor Adhesion | Low Substrate Surface Energy | Substrate | Clean the substrate thoroughly; Use Corona or plasma pre-treatment.[17] |
| Incomplete Cure at Interface | Curing Process | Ensure complete curing by optimizing UV dose and wavelength.[8][17] | |
| Yellowing | Photoinitiator Type / Concentration | Formulation | Select a non-yellowing photoinitiator (e.g., certain α-hydroxy ketones); Optimize concentration.[2][19] |
| Excessive UV Exposure | Curing Process | Avoid excessive UV energy or exposure time. | |
| Slow or Inconsistent Curing | Process/Formulation Variables | Process Temperature | Maintain a consistent ambient temperature (typically 15-25°C), as viscosity is temperature-dependent.[12][13] |
| UV System | Check for any changes or shifts in the UV system's positioning or cleanliness.[16] |
Visual Troubleshooting & Process Diagrams
Troubleshooting Workflow for Incomplete Curing
The following diagram provides a logical workflow for diagnosing and resolving incomplete curing issues.
Caption: A decision tree for troubleshooting common UV curing defects.
Mechanism of Oxygen Inhibition
This diagram illustrates how oxygen interferes with the free-radical polymerization process.
Caption: The competitive pathways of polymerization and oxygen inhibition.
Experimental Protocols for Cure Assessment
Accurately determining the degree of cure is essential for troubleshooting. Below are methodologies for common analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring Conversion
This method quantifies the degree of cure by measuring the disappearance of the acrylate C=C double bonds.
Methodology:
-
Sample Preparation: Apply a thin, uniform film of the uncured EOEOA coating onto an appropriate substrate (e.g., a salt plate for transmission or a reflective surface for ATR-FTIR).
-
Acquire Uncured Spectrum: Record the IR spectrum of the uncured sample. Identify the characteristic absorbance peak for the acrylate C=C bond, typically found around 810 cm⁻¹ (C-H out-of-plane bending) or 1635 cm⁻¹ (C=C stretching).[20][21]
-
UV Exposure: Expose the sample to the UV source under controlled conditions (e.g., specific intensity, duration, and atmosphere).
-
Acquire Cured Spectrum: Immediately after exposure, record the IR spectrum of the cured sample.
-
Calculation of Conversion: The peak area or height of the acrylate C=C bond will decrease as polymerization proceeds.[21] The degree of conversion (%) can be calculated using an internal standard peak that does not change during the reaction (e.g., a C=O ester peak around 1725 cm⁻¹).
-
Formula: % Conversion = [1 - ( (Ac=c / Aref)cured / (Ac=c / Aref)uncured )] x 100
-
Where Ac=c is the area of the acrylate peak and Aref is the area of the reference peak.
-
-
-
Real-Time Monitoring (RT-FTIR): For kinetic studies, the sample can be simultaneously exposed to UV light and the analyzing IR beam, allowing for the continuous measurement of conversion over time.[22]
Solvent Rub Test (Acetone or MEK Resistance)
This is a simple, qualitative method to assess the cure level, particularly surface cure and cross-link density.[8]
Methodology:
-
Materials: Cotton swabs or pads, a suitable solvent (Acetone is common; Methyl Ethyl Ketone (MEK) can also be used for varnishes).[8]
-
Procedure:
-
Saturate a cotton swab with the solvent.
-
Place the swab on the cured coating surface and rub back and forth with consistent, moderate pressure over a small area.
-
Count the number of double rubs (one back-and-forth motion) until the coating begins to dissolve or the substrate becomes visible.
-
-
Interpretation:
-
High Rub Count (>50): Generally indicates a well-cured, highly cross-linked coating.
-
Low Rub Count (<10): Suggests incomplete cure. The coating may feel soft, tacky, or show significant degradation.
-
This test should be standardized (pressure, swab size) and compared against a known, fully cured standard for reliable results.
-
Differential Scanning Calorimetry (DSC) for Post-Curing Analysis
DSC can be used to measure the residual heat of reaction in a cured sample, which is inversely proportional to the degree of cure. It can also determine the glass transition temperature (Tg), which increases with the degree of cure.[23]
Methodology:
-
Sample Preparation: A small, known weight of the UV-cured coating is placed in a DSC pan. An uncured liquid sample is prepared as a reference to determine the total heat of reaction (ΔH_total).
-
DSC Scan (Cured Sample): The cured sample is heated in the DSC at a controlled rate (e.g., 10°C/min). The instrument measures the heat flow. If there is any unreacted material, an exothermic peak will be observed, representing the residual heat of reaction (ΔH_residual).
-
DSC Scan (Uncured Sample): The uncured sample is exposed to UV light within the DSC instrument (Photo-DSC) to measure the total exothermic heat of polymerization (ΔH_total).[24][25]
-
Calculation of Degree of Cure:
-
Formula: % Degree of Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100
-
-
Glass Transition (Tg) Measurement: The Tg can be identified as a step-like change in the heat flow curve during the temperature ramp. A higher Tg generally corresponds to a higher degree of cross-linking and cure.[23]
References
- 1. uvfab.com [uvfab.com]
- 2. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 3. uvebtech.com [uvebtech.com]
- 4. radtech.org [radtech.org]
- 5. UV curing - Wikipedia [en.wikipedia.org]
- 6. UV Curing, Wavelength, & Photoinitiators — OCIRTech [ocirtech.com]
- 7. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 8. Troubleshooting I Insufficient UV Coating Curing | ACTEGA EMEA [actega.com]
- 9. Troubleshooting I Insufficient UV Coating Curing | ACTEGA 南美州 [actega.com]
- 10. permabond.com [permabond.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Factors Affecting the Curing Degree of UV-curable Coatings_EN [kstuv.com]
- 13. longchangchemical.com [longchangchemical.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues - IST INTECH [istintech.com]
- 17. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA EMEA [actega.com]
- 18. nbinno.com [nbinno.com]
- 19. The best photoinitiators for UV curing | Comindex [comindex.es]
- 20. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. scispace.com [scispace.com]
- 23. uvebtech.com [uvebtech.com]
- 24. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 25. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Adhesion of 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOA)-Based Coatings
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOA)-based coatings. It provides troubleshooting guidance and answers to frequently asked questions to address adhesion challenges encountered during experiments.
Troubleshooting Guide
This guide offers a systematic approach to diagnosing and resolving common adhesion problems with your EOEOA-based coatings.
Q1: My UV-cured EOEOA-based coating is delaminating or peeling from the substrate. What are the possible causes and how can I fix it?
A1: Delamination or peeling indicates a failure of the coating to adhere to the substrate. This can be due to several factors related to the substrate's surface, the coating formulation, or the curing process.
Initial Troubleshooting Steps:
-
Substrate Surface Energy: Low surface energy is a primary cause of poor adhesion, especially on plastic substrates like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE).[1][2] The surface energy of your substrate should be at least 8-10 dynes/cm higher than the surface tension of your liquid coating to ensure proper wetting.[3]
-
Surface Contamination: The substrate surface must be pristine. Contaminants such as oils, mold release agents, dust, or even fingerprints can act as a barrier between the coating and the substrate, preventing proper adhesion.[6][7]
-
Solution: Thoroughly clean the substrate before coating. Use appropriate solvents like isopropanol (B130326) or specialized cleaners. Ensure a clean, dust-free environment for coating application.
-
-
Incomplete Curing: Insufficient UV curing can result in a weak coating with poor adhesion.[8] This can be caused by incorrect UV lamp intensity, improper wavelength, or an inappropriate photoinitiator for your system.
-
Coating Formulation Issues: The components of your coating formulation can significantly impact adhesion. High shrinkage during polymerization can create internal stress, causing the coating to pull away from the substrate.[11][12]
-
Solution: Review and adjust your formulation. Consider incorporating adhesion promoters or using monomers and oligomers known to enhance adhesion. The concentration of EOEOA itself can influence adhesion and flexibility.
-
Frequently Asked Questions (FAQs)
Substrate Preparation
Q2: What is the difference between corona, plasma, and flame treatment for improving adhesion on plastic substrates?
A2: All three methods increase the surface energy of plastics, but they work through different mechanisms and have distinct advantages.
-
Corona Treatment: Uses a high-voltage electrical discharge to ionize the air, creating a plasma that oxidizes the substrate surface. It is a cost-effective and fast method, particularly suitable for flat films and simple geometries.[1][13] However, the treatment effect can be shallow and may diminish over time.[13]
-
Plasma Treatment: Involves exposing the substrate to an ionized gas (e.g., oxygen, argon) in a controlled environment (either low-pressure or atmospheric). It is highly effective at cleaning and functionalizing surfaces by introducing polar groups, leading to strong and durable adhesion.[14] Plasma treatment offers precise control and can treat complex shapes.[1]
-
Flame Treatment: Uses a controlled, oxidizing flame that passes over the substrate surface. This process cleans the surface and introduces polar functional groups. Flame treatment can provide strong, long-lasting adhesion and is suitable for high-speed, large-scale applications.[13][15]
Q3: How do I choose the right surface treatment for my application?
A3: The choice depends on your substrate material, its shape, the required durability of the adhesion, and your production setup.
-
For polypropylene (PP) , all three methods can be effective. Flame and plasma treatments often result in more durable adhesion compared to corona treatment.[15][16]
-
For polycarbonate (PC) , plasma treatment is a common and effective method to increase surface energy and improve coating adhesion.[3]
-
For glass , surface treatments like plasma can be used for cleaning and activation. However, chemical methods using silane (B1218182) coupling agents are generally more effective for promoting adhesion of acrylic coatings to glass.[17][18]
Coating Formulation
Q4: How does 2-(2-Ethoxyethoxy)ethyl acrylate (EOEOA) itself contribute to adhesion?
A4: EOEOA is often used as a reactive diluent in UV-curable formulations. Its properties can positively influence adhesion in several ways:
-
Low Viscosity: It reduces the viscosity of the formulation, which can improve the wetting of the coating on the substrate, leading to better surface contact.[19]
-
Flexibility: As a monofunctional acrylate, it can increase the flexibility of the cured coating. This can help to reduce internal stress caused by shrinkage during curing, which is a common cause of delamination.
-
Polarity: The ether linkages in the EOEOA molecule impart some polarity, which can enhance its affinity for higher surface energy or polar substrates.
Q5: What are adhesion promoters and how do I use them in my EOEOA-based coating?
A5: Adhesion promoters are additives that act as a bridge between the coating and the substrate to form a stronger bond.[20]
-
For Plastic Substrates: Chlorinated polyolefins (CPOs) are often used as primers or additives to promote adhesion to polypropylene and other polyolefins.[5] Other options include specialty polyester (B1180765) or urethane (B1682113) acrylates designed for adhesion.
-
For Glass Substrates: Silane coupling agents are the most effective.[17][18] These molecules have a silanol (B1196071) group that bonds to the glass surface and an organic functional group (e.g., acrylate or methacrylate) that co-reacts with the coating during UV curing.[21] A common example is 3-(methacryloxy)propyltrimethoxysilane.
-
For Metal Substrates: Phosphate (B84403) esters, such as HEMA Phosphate, are widely used adhesion promoters for metal surfaces. The phosphate group bonds with the metal surface, while the methacrylate (B99206) group crosslinks into the coating.[22]
Q6: How does the choice of photoinitiator affect the adhesion of my coating?
A6: The photoinitiator is critical for proper curing, which directly impacts adhesion.[9]
-
Type of Photoinitiator: There are two main types: Type I (cleavage) and Type II (hydrogen abstraction). For adhesion to some plastic substrates like polyethylene and polypropylene, Type II photoinitiators such as benzophenone (B1666685) can be more effective. They can abstract hydrogen atoms from the polymer substrate, creating free radicals on the surface that can then bond with the coating.[23]
-
Concentration: The concentration of the photoinitiator must be optimized. Too little can lead to incomplete curing and poor adhesion. Too much can cause surface curing to be too rapid, leading to shrinkage stress, or can result in a brittle coating.[10]
-
Wavelength: The absorption wavelength of the photoinitiator must match the output of your UV lamp to ensure efficient curing throughout the coating thickness.[9]
Quantitative Data on Adhesion Improvement
The following tables summarize quantitative data from various studies on the effectiveness of different surface treatments and adhesion promoters.
Table 1: Effect of Surface Treatments on Polypropylene (PP)
| Treatment | Contact Angle (°) (Untreated) | Contact Angle (°) (Treated) | Surface Free Energy (mJ/m²) (Untreated) | Surface Free Energy (mJ/m²) (Treated) | Peel Strength (N/mm) (Untreated) | Peel Strength (N/mm) (Treated) |
| Oxygen Plasma | ~95° | ~60° | ~30 | ~49 | - | - |
| Flame Treatment | ~90° | ~65° | ~32 | ~45 | ~0.1 | ~1.5 |
| Corona Treatment | ~90° | ~70° | ~32 | ~40 | - | - |
Note: The values presented are approximate and can vary depending on the specific treatment parameters and measurement techniques. Data compiled from multiple sources for illustrative purposes.
Table 2: Adhesion of Acrylic Coatings to Various Substrates with Different Treatments
| Substrate | Treatment/Adhesion Promoter | Adhesion Test Method | Adhesion Result (Untreated) | Adhesion Result (Treated) |
| Polypropylene (PP) | Oxygen Plasma (80W, 10 min) | Peel Strength | ~0.5 N/25mm | ~4.5 N/25mm[16] |
| Polycarbonate (PC) | Atmospheric Plasma | Contact Angle | 80° | 43°[3] |
| Glass | Silane Coupling Agent (MPS) | Shear Bond Strength | Low | Significantly Increased[18] |
| Steel | Phytic Acid-based Adhesion Promoter | Cross-hatch Adhesion | Poor | Excellent[24] |
Experimental Protocols
Protocol 1: Atmospheric Plasma Treatment of Polypropylene Substrates
Objective: To increase the surface energy of polypropylene to improve the adhesion of EOEOA-based coatings.
Materials:
-
Polypropylene (PP) substrates
-
Atmospheric plasma treatment system with a suitable nozzle
-
Isopropanol
-
Lint-free wipes
-
Contact angle goniometer (for verification)
Procedure:
-
Cleaning: Thoroughly clean the PP substrate with isopropanol and a lint-free wipe to remove any surface contaminants. Allow the solvent to fully evaporate.
-
Plasma System Setup: Turn on the plasma system and allow it to stabilize according to the manufacturer's instructions. Set the desired gas flow rate (e.g., compressed air) and power level.
-
Treatment: Mount the PP substrate on the treatment stage. Set the distance between the plasma nozzle and the substrate surface (e.g., 5-10 mm).
-
Exposure: Move the plasma nozzle across the entire surface of the substrate at a constant speed (e.g., 100 mm/s). Ensure uniform treatment of the entire area to be coated. The treatment time will depend on the power and the desired level of surface activation. A few seconds of exposure is often sufficient.
-
Post-Treatment: The treated surface is now ready for coating. It is best to apply the coating as soon as possible after treatment, as the surface energy of plasma-treated plastics can decrease over time.[1]
-
Verification (Optional): Measure the water contact angle on the treated and untreated surfaces to quantify the increase in surface energy. A significant decrease in contact angle indicates successful treatment.
Protocol 2: Application of Silane Coupling Agent to Glass Substrates
Objective: To apply a silane coupling agent to a glass surface to promote covalent bonding with an EOEOA-based acrylic coating.
Materials:
-
Glass substrates
-
Silane coupling agent (e.g., 3-(methacryloxy)propyltrimethoxysilane)
-
Deionized water
-
Acetic acid
-
Beakers and stir plate
-
Oven
Procedure:
-
Cleaning: Clean the glass substrates thoroughly. A common method is to sonicate them in a detergent solution, followed by rinsing with deionized water and then ethanol. Dry the substrates completely in an oven or with a stream of nitrogen.
-
Silane Solution Preparation: Prepare a 95% ethanol/5% water solution. Adjust the pH to 4.5-5.5 with a small amount of acetic acid. With stirring, add the silane coupling agent to the solution to a final concentration of 1-2% by volume. Allow the solution to hydrolyze for at least 5-10 minutes with continued stirring.
-
Application: Immerse the clean, dry glass substrates in the silane solution for 1-2 minutes.
-
Rinsing: Remove the substrates from the silane solution and rinse them briefly with fresh ethanol to remove excess silane.
-
Curing: Cure the silane layer by baking the substrates in an oven at 110-120°C for 10-15 minutes. Alternatively, the silane can be cured at room temperature for 24 hours.
-
Coating Application: The silanized glass substrates are now ready for the application of the EOEOA-based coating.
Protocol 3: Adhesion Testing via ASTM D3359 (Cross-Hatch Test)
Objective: To assess the adhesion of a cured EOEOA-based coating to a substrate using a qualitative tape test.
Materials:
-
Coated substrate
-
Cross-hatch cutting tool with the appropriate blade spacing (typically 1 mm for coatings < 50 µm, 2 mm for coatings 50-125 µm)
-
Adhesive tape specified by the ASTM standard (e.g., Permacel P-99)
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Cutting: Place the coated substrate on a firm surface. Make a series of parallel cuts through the coating down to the substrate using the cutting tool. Make a second series of cuts at a 90-degree angle to the first set to create a lattice pattern.
-
Brushing: Gently brush the cut area with a soft brush to remove any detached flakes of the coating.
-
Tape Application: Apply the center of the adhesive tape over the grid. Press the tape down firmly with your finger to ensure good contact with the coating.
-
Tape Removal: Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.
-
Evaluation: Examine the grid area for any removal of the coating. Use the illuminated magnifier for a more detailed inspection.
-
Classification: Rate the adhesion according to the ASTM D3359 classification scale (5B to 0B), where 5B represents no peeling or removal, and 0B represents severe flaking and detachment of the coating.
Diagrams
Caption: Troubleshooting workflow for coating delamination.
Caption: Strategies for improving coating adhesion.
Caption: Mechanism of silane coupling agents on glass.
References
- 1. permabond.com [permabond.com]
- 2. Adhesion to polyethylene and polypropylene | Semantic Scholar [semanticscholar.org]
- 3. plasticsdecorating.com [plasticsdecorating.com]
- 4. permabond.com [permabond.com]
- 5. specialchem.com [specialchem.com]
- 6. 3m.com [3m.com]
- 7. Coating Failure Troubleshooting [marvelcoatings.com]
- 8. Troubleshooting I Insufficient UV Coating Curing | ACTEGA EMEA [actega.com]
- 9. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. radtech.org [radtech.org]
- 13. rapidflame.com [rapidflame.com]
- 14. tantec.com [tantec.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acrylic Resin vs Epoxy Silane: Coating Adhesion on Glass [eureka.patsnap.com]
- 18. pure.psu.edu [pure.psu.edu]
- 19. nbinno.com [nbinno.com]
- 20. prostech.vn [prostech.vn]
- 21. researchgate.net [researchgate.net]
- 22. adhesivesmag.com [adhesivesmag.com]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Technical Support Center: Reducing Polymerization Shrinkage in 2-(2-Ethoxyethoxy)ethyl Acrylate (EEEA) Dental Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize polymerization shrinkage in dental resins incorporating 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EEEA).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Volumetric Shrinkage | High EEEA Concentration: While EEEA is a reactive diluent that can reduce overall shrinkage compared to higher viscosity monomers, a very high concentration might contribute to shrinkage if not balanced with other components. | Optimize the EEEA concentration. Consider partial replacement with a higher molecular weight dimethacrylate monomer. |
| Low Filler Content: The resin matrix is the primary source of shrinkage. Insufficient filler loading results in a higher proportion of resin, leading to greater volumetric contraction.[1][2][3] | Increase the inorganic filler content. The filler particles displace the shrinking resin matrix, thus reducing the overall volumetric shrinkage.[1][2][3] | |
| Inappropriate Filler Type: The size and shape of filler particles can influence packing density and the final volume of the composite, affecting shrinkage.[1][4] | Experiment with different filler types and sizes. Spherical fillers, for instance, may lead to lower shrinkage stress compared to irregularly shaped ones.[1] | |
| Poor Marginal Integrity / Debonding | High Polymerization Stress: Rapid polymerization can lead to the build-up of internal stresses, causing the resin to pull away from the cavity walls. | Employ a "soft-start" or ramped curing protocol to slow down the initial polymerization rate, allowing for stress relaxation. |
| Incompatible Comonomer: The choice of comonomer blended with EEEA can significantly impact the final shrinkage and stress. | Evaluate the compatibility and reactivity ratios of EEEA with other monomers in the resin system, such as BisGMA or UDMA. | |
| Inconsistent Shrinkage Results | Inaccurate Measurement Technique: Different methods for measuring polymerization shrinkage can yield varying results. | Standardize the measurement protocol. The gas pycnometry method is a reliable technique for determining volumetric shrinkage.[5][6][7][8] |
| Variable Curing Conditions: Inconsistent light intensity or curing time can lead to variations in the degree of conversion and, consequently, the polymerization shrinkage. | Ensure consistent and adequate light curing for all samples. Calibrate the light source regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 2-(2-Ethoxyethoxy)ethyl acrylate (EEEA) in reducing polymerization shrinkage?
A1: this compound (EEEA) primarily acts as a reactive diluent in dental resin formulations. Its lower viscosity compared to common dimethacrylate monomers like BisGMA helps to reduce the overall viscosity of the resin mixture. This allows for higher filler loading, which is a key strategy for reducing polymerization shrinkage.[1][2][3] Additionally, EEEA itself is characterized as imparting low shrinkage to cured coatings.
Q2: How does filler content influence the polymerization shrinkage of EEEA-based resins?
A2: Increasing the filler content is one of the most effective ways to decrease polymerization shrinkage.[1][2][3] The inorganic filler particles do not shrink during polymerization and effectively reduce the volume of the resin matrix that undergoes contraction.[2] Therefore, a higher filler load results in lower overall volumetric shrinkage of the composite material.[3]
Q3: Can copolymerizing EEEA with other monomers help in reducing shrinkage?
A3: Yes, copolymerization is a crucial strategy. The choice of comonomers and their ratio in the resin matrix significantly affects polymerization shrinkage.[9][10] Blending EEEA with high molecular weight monomers, such as BisGMA or UDMA, can lead to a reduction in shrinkage compared to formulations with a high concentration of low molecular weight diluents.[1] The specific shrinkage will depend on the final composition of the resin blend.
Q4: What is a reliable method for measuring the volumetric polymerization shrinkage of our experimental EEEA resins?
A4: Gas pycnometry is a widely accepted and reliable non-contact method for measuring the total volumetric shrinkage of dental composites.[5][6][7][8][11] This method determines the volume of the resin sample before and after polymerization by measuring the displacement of an inert gas, typically helium. The difference in volume allows for the calculation of volumetric shrinkage.
Q5: Are there any specific curing techniques recommended for EEEA-containing resins to minimize shrinkage stress?
A5: While specific studies on EEEA are limited, general principles for reducing polymerization stress apply. Techniques like "soft-start" or "pulse-delay" curing can be beneficial. These methods involve an initial low-intensity light exposure followed by a final high-intensity cure. This slower initial polymerization allows for some stress relaxation within the material before it reaches a rigid state, which can help to improve marginal integrity.
Data Presentation
Table 1: Effect of Filler Content on Volumetric Polymerization Shrinkage
| Filler Content (% by volume) | Volumetric Polymerization Shrinkage (%) |
| 45 | 5.24 |
| 55 | 4.77 |
| 65 | 2.14 |
| 75 | 1.68 |
Data adapted from a study on experimental light-cured composite systems.[3]
Table 2: Influence of Resin Composition on Volumetric Polymerization Shrinkage
| Resin Composition (wt%) | Volumetric Shrinkage (%) |
| 14% BisGMA, 26% Bis-EMA, 40% UDMA, 20% TEGDMA | > 6 |
| 14% BisGMA, 40% Bis-EMA, 26% UDMA, 20% TEGDMA | > 6 |
| 24% BisGMA, 56% Bis-EMA, 20% TEGDMA | < 5 |
| 40% BisGMA, 40% Bis-EMA, 20% TEGDMA | 5 |
| 56% BisGMA, 24% Bis-EMA, 20% TEGDMA | 4.73 |
Data from a study on the effect of resin mixture compositions on volumetric polymerization shrinkage.[9]
Experimental Protocols
Protocol for Measuring Volumetric Polymerization Shrinkage using Gas Pycnometry
1. Objective: To determine the volumetric polymerization shrinkage of an experimental this compound (EEEA) based dental resin composite.
2. Materials and Equipment:
-
Experimental EEEA-based resin composite
-
Helium gas pycnometer
-
Analytical balance (precision of 0.1 mg)
-
Teflon mold (e.g., 15 mm diameter, 3 mm height)
-
Dental curing light
-
Spatula
-
Mylar strips
3. Procedure: a. Preparation of Uncured Sample: i. Weigh a small amount of the uncured experimental resin composite using the analytical balance. ii. Place the weighed uncured resin into the sample chamber of the gas pycnometer. iii. Measure the initial volume of the uncured resin according to the instrument's operating instructions. This is typically done by measuring the pressure change of helium as it expands into the sample chamber.[5] Repeat the measurement cycle as recommended by the manufacturer for accuracy (e.g., 15 cycles).[5][7]
4. Calculation of Volumetric Shrinkage: Calculate the percentage of volumetric shrinkage (S) using the following formula[6]:
S (%) = [(ρc - ρu) / ρc] × 100
Where:
-
ρc is the density of the cured (polymerized) resin (mass/final volume).
-
ρu is the density of the uncured resin (mass/initial volume).
Alternatively, if the specific volume is used[5][7]:
S (%) = [100 * (SVi - SVf)] / SVi
Where:
-
SVi is the initial specific volume (initial volume/mass).
-
SVf is the final specific volume (final volume/mass).
Mandatory Visualizations
Caption: Experimental workflow for measuring polymerization shrinkage.
Caption: Troubleshooting logic for high polymerization shrinkage.
References
- 1. researchgate.net [researchgate.net]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. Effect of filler content of light-cured composites on bond strength to bovine dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of resin-composite filler particle size and shape on shrinkage-strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Measuring polymerization shrinkage of composites utilizing a gas pycnometer | Semantic Scholar [semanticscholar.org]
- 6. Comparing Polymerization Shrinkage Measurement Methods for Universal Shade Flowable Resin-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for the measurement of polymerization shrinkage in dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomaterials.pl [biomaterials.pl]
- 10. BisGMA/TEGDMA ratio and filler content effects on shrinkage stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mechanical Properties of 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOA) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOA) hydrogels.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide answers to common questions and solutions to problems that may arise during the experimental process.
FAQs
Q1: What are the key factors that influence the mechanical properties of EOEOA hydrogels?
A1: The primary factors include the concentration of the EOEOA monomer, the type and concentration of the crosslinking agent, the initiator concentration, and the polymerization conditions (e.g., temperature, UV light intensity, and duration). The interplay of these factors dictates the final network structure and, consequently, the mechanical strength and elasticity of the hydrogel.
Q2: How can I increase the stiffness (Young's Modulus) of my EOEOA hydrogel?
A2: To increase stiffness, you can:
-
Increase the crosslinker concentration: A higher crosslinker-to-monomer ratio creates a more densely crosslinked network, which restricts polymer chain mobility and increases stiffness.[1][2]
-
Increase the EOEOA monomer concentration: A higher polymer content generally leads to a denser hydrogel network and improved mechanical properties.
-
Choose a crosslinker with a lower molecular weight: Shorter crosslinkers can result in a more tightly packed network structure, leading to higher stiffness.[3]
Q3: My hydrogel is too brittle and fractures easily. How can I improve its toughness and elongation at break?
A3: To enhance toughness and flexibility, consider the following:
-
Decrease the crosslinker concentration: A lower crosslinking density allows for greater polymer chain mobility and deformation before failure.
-
Incorporate a comonomer: Copolymerizing EOEOA with other monomers, such as more flexible acrylates, can improve the overall elasticity of the hydrogel network.[4]
-
Employ a double-network strategy: Creating an interpenetrating network with a second, more elastic polymer can significantly enhance the toughness of the hydrogel.
Q4: The swelling ratio of my hydrogel is too high, leading to poor mechanical integrity. What can I do?
A4: A high swelling ratio can be reduced by:
-
Increasing the crosslinking density: A more tightly crosslinked network restricts the influx of water, thereby lowering the equilibrium water content.[2]
-
Increasing the initial polymer concentration: A higher polymer content will result in a denser network that swells to a lesser extent.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel is too soft or weak | - Insufficient crosslinker concentration- Low monomer concentration- Incomplete polymerization | - Increase the molar ratio of the crosslinking agent.- Increase the weight percentage of the EOEOA monomer.- Ensure complete polymerization by optimizing initiator concentration, UV exposure time, or reaction temperature. |
| Hydrogel is opaque or cloudy | - Phase separation during polymerization- Precipitation of components | - Ensure all components are fully dissolved before initiating polymerization.- Adjust the solvent system if necessary.- Optimize the polymerization temperature. |
| Inconsistent mechanical properties between batches | - Variations in reagent amounts- Inconsistent polymerization conditions | - Use precise measurements for all components.- Standardize UV light intensity, distance from the light source, and exposure time.- Control the reaction temperature carefully. |
| Hydrogel does not form (remains liquid) | - Inactive or insufficient initiator- Presence of polymerization inhibitors (e.g., oxygen) | - Use a fresh initiator solution.- Increase the initiator concentration.- Degas the prepolymer solution to remove dissolved oxygen. |
| Difficult to handle or remove from the mold | - Adhesion to the mold surface | - Pre-treat the mold with a release agent or a hydrophobic coating.- Allow the hydrogel to swell slightly in a buffer to facilitate removal. |
Quantitative Data on Mechanical Properties
The following tables summarize illustrative quantitative data on how key formulation parameters can affect the mechanical properties of acrylate-based hydrogels. Note that these values are representative and may vary depending on the specific experimental conditions.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties
| Crosslinker:Monomer Ratio (mol%) | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.5 | 15 ± 3 | 0.08 ± 0.02 | 150 ± 20 |
| 1.0 | 35 ± 5 | 0.15 ± 0.03 | 100 ± 15 |
| 2.0 | 80 ± 10 | 0.30 ± 0.05 | 60 ± 10 |
| 5.0 | 200 ± 25 | 0.65 ± 0.08 | 30 ± 5 |
Data is illustrative and based on general trends observed in acrylate hydrogels.[1][2]
Table 2: Effect of Monomer Concentration on Mechanical Properties
| EOEOA Monomer (wt%) | Young's Modulus (kPa) | Tensile Strength (MPa) | Swelling Ratio (g/g) |
| 10 | 20 ± 4 | 0.10 ± 0.02 | 25 ± 3 |
| 20 | 50 ± 7 | 0.22 ± 0.04 | 15 ± 2 |
| 30 | 110 ± 15 | 0.45 ± 0.06 | 8 ± 1 |
| 40 | 250 ± 30 | 0.80 ± 0.10 | 4 ± 0.5 |
Data is illustrative and based on general trends observed in acrylate hydrogels.
Experimental Protocols
1. Synthesis of EOEOA Hydrogels by Photopolymerization
This protocol describes a general method for preparing EOEOA hydrogels with tunable mechanical properties by varying the crosslinker concentration.
-
Materials:
-
2-(2-Ethoxyethoxy)ethyl acrylate (EOEOA) monomer
-
Crosslinker (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
-
Procedure:
-
Prepare a prepolymer solution by mixing the EOEOA monomer, crosslinker, and photoinitiator in PBS. For example, to prepare a 20 wt% polymer solution with 1 mol% crosslinker, mix 200 mg of EOEOA, an appropriate amount of EGDMA, and 10 mg of photoinitiator in 800 µL of PBS.
-
Vortex the solution until all components are fully dissolved.
-
Pipette the prepolymer solution into a mold (e.g., between two glass plates with a spacer of desired thickness).
-
Expose the mold to UV light (e.g., 365 nm) for a specified duration (e.g., 5-15 minutes) to initiate polymerization. The exposure time will depend on the UV intensity and the photoinitiator concentration.
-
After polymerization, carefully disassemble the mold and remove the hydrogel.
-
Immerse the hydrogel in a large volume of PBS to swell to equilibrium and to remove any unreacted components. The PBS should be exchanged several times over 24-48 hours.
-
2. Mechanical Testing: Uniaxial Tensile Testing
This protocol outlines the procedure for measuring the tensile properties of EOEOA hydrogels.
-
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N)
-
Gripping system for soft materials
-
Caliper or micrometer
-
-
Procedure:
-
Cut the swollen hydrogel into a standard shape for tensile testing (e.g., a dumbbell shape using a die cutter).
-
Measure the dimensions (width and thickness) of the central gauge section of the specimen.
-
Mount the specimen into the grips of the tensile tester, ensuring it is securely held without being damaged.
-
Apply a tensile load at a constant strain rate (e.g., 10 mm/min) until the specimen fractures.
-
Record the force and displacement data throughout the test.
-
Calculate the tensile stress (Force / initial cross-sectional area) and strain (change in length / initial length).
-
Determine the Young's modulus from the initial linear region of the stress-strain curve, the tensile strength as the maximum stress before fracture, and the elongation at break as the strain at fracture.
-
Visualizations
Caption: Experimental workflow for the synthesis and mechanical testing of EOEOA hydrogels.
Caption: Logical relationship diagram for troubleshooting poor mechanical properties in hydrogels.
References
Technical Support Center: Strategies to Control Drug Release from 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOEA) Hydrogels
Welcome to the technical support center for controlling drug release from 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with EOEOEA hydrogels, focusing on controlling the drug release rate.
Issue 1: High Initial "Burst Release" of the Drug
Question: Why am I observing a rapid release of a large portion of my drug immediately after placing the hydrogel in the release medium?
Answer: A high initial burst release is a common phenomenon and can be attributed to several factors related to drug loading and hydrogel structure.
Possible Causes and Solutions:
-
Surface-Adsorbed Drug: A significant amount of the drug may be weakly bound to the surface of the hydrogel rather than being encapsulated within the polymer network.[1]
-
Solution: Implement a thorough washing step after drug loading to remove any drug adsorbed on the surface. A quick rinse just before initiating the release study can also be beneficial.[1]
-
-
High Drug Concentration Near the Surface: The drug loading process may result in a higher concentration of the drug near the hydrogel's surface, creating a steep concentration gradient that drives rapid initial release.[1]
-
Solution: Optimize your drug loading protocol. If using an equilibrium swelling method, ensure sufficient time for the drug to diffuse uniformly throughout the hydrogel matrix.[1]
-
-
Porous Hydrogel Structure: A highly porous hydrogel allows for rapid ingress of the release medium, leading to the quick dissolution and diffusion of the encapsulated drug.
Issue 2: Inconsistent or Unpredictable Drug Release Profiles
Question: My drug release data varies significantly between batches, even when I follow the same protocol. What could be causing this inconsistency?
Answer: Inconsistent drug release profiles often stem from subtle variations in hydrogel synthesis, drug loading, or the experimental conditions of the release study.
Possible Causes and Solutions:
-
Inconsistent Hydrogel Synthesis: Minor changes in the polymerization conditions can lead to significant differences in the hydrogel's network structure and, consequently, its drug release properties.
-
Solution: Maintain strict control over all synthesis parameters, including monomer and crosslinker concentrations, initiator concentration, reaction temperature, and curing time. Ensure all components are fully dissolved before initiating polymerization.[1]
-
-
Non-Uniform Drug Loading: If the drug is not evenly distributed throughout the hydrogel, the release profile will be unpredictable.[1]
-
Solution: For drug loading during polymerization, ensure the drug is completely dissolved in the monomer solution before adding the initiator. For post-loading methods, allow for adequate equilibration time.[1]
-
-
Variable Swelling Behavior: Differences in hydrogel swelling will directly impact the drug diffusion path length and, therefore, the release rate.[1]
-
Solution: Ensure that the hydrogels are fully equilibrated in the release medium before commencing the release study. Monitoring the swelling ratio across different batches can help ensure consistency.[1]
-
Issue 3: Drug Release is Too Slow or Incomplete
Question: I'm observing a very slow drug release rate, and a significant portion of the drug remains entrapped in the hydrogel even after an extended period. How can I increase the release rate?
Answer: A slow or incomplete drug release can be due to a dense hydrogel network, strong drug-polymer interactions, or poor drug solubility in the release medium.
Possible Causes and Solutions:
-
Dense Hydrogel Network: A high crosslinker concentration can create a dense polymer network that severely restricts drug diffusion.[1][4]
-
Solution: Decrease the crosslinker concentration during synthesis to increase the mesh size of the hydrogel network, facilitating faster drug diffusion.[4]
-
-
Strong Drug-Polymer Interactions: Chemical interactions between the drug and the polymer matrix can hinder its release.[1][5]
-
Solution: Consider modifying the hydrogel formulation by incorporating different co-monomers to alter the chemical nature of the polymer network and reduce drug-polymer affinity.
-
-
Low Drug Solubility in the Release Medium: The rate of drug release can be limited by its solubility in the surrounding medium.[1]
-
Solution: Ensure that "sink conditions" are maintained throughout the in vitro release study. This means the concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility. This can be achieved by using a larger volume of release medium or by increasing the frequency of medium replacement.[1]
-
Issue 4: Difficulty in Controlling Release with External Stimuli (pH or Temperature)
Question: My pH or temperature-responsive EOEOEA hydrogels are not showing the expected change in drug release when the stimulus is applied. What could be wrong?
Answer: The lack of responsiveness in "smart" hydrogels can be due to improper formulation, insufficient stimulus change, or issues with the experimental setup.
Possible Causes and Solutions:
-
Inadequate Concentration of Functional Monomers: For pH-responsive hydrogels, the concentration of acidic or basic monomers (like acrylic acid) may be too low to induce a significant swelling change in response to pH variations.[6][7][8]
-
Solution: Increase the molar ratio of the pH-sensitive co-monomer in your hydrogel formulation. This will enhance the hydrogel's sensitivity to pH changes.[7]
-
-
Insufficient Temperature Change: For temperature-responsive hydrogels, the experimental temperature may not be crossing the lower critical solution temperature (LCST) of the polymer, or the temperature change may not be significant enough to induce a noticeable change in hydrogel swelling.[9][10][11]
-
Slow Response Time: Macroscopic hydrogels can have a relatively slow response time to external stimuli due to the time required for ion exchange or heat transfer.[12]
-
Solution: Consider fabricating smaller hydrogels (e.g., microgels or nanogels) which have a larger surface area-to-volume ratio and can respond more rapidly to environmental changes.[5]
-
Data Presentation: Quantitative Impact of Formulation Parameters on Drug Release
The following tables summarize the quantitative effects of key formulation variables on the properties of hydrogels, which in turn control the drug release rate.
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties and Drug Release
| Crosslinker Concentration | Swelling Ratio | Mesh Size | Mechanical Strength | Drug Release Rate |
| Low | High | Large | Low | Fast |
| Medium | Moderate | Medium | Moderate | Moderate |
| High | Low | Small | High | Slow[1][2][3][4] |
Table 2: Effect of pH-Sensitive Monomer (Acrylic Acid - AA) Molar Ratio on Swelling of P(HEAA-co-AA) Hydrogels
| HEAA:AA Molar Ratio | Swelling Ratio (g/g) at pH 1.68 | Swelling Ratio (g/g) at pH 9.18 |
| 2:2 | 11.36[7] | 112.79[7] |
Data extrapolated from a study on P(HEAA-co-AA) hydrogels crosslinked with N,N'-Bis(acryloyl) cystamine (B1669676) (BAC).[7]
Experimental Protocols
Protocol 1: Synthesis of EOEOEA Hydrogels
This protocol describes a general method for synthesizing EOEOEA hydrogels via free radical polymerization.
Materials:
-
2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) (monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N′,N′-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a suitable reaction vessel, dissolve the desired amount of EOEOEA monomer and EGDMA crosslinker in deionized water. The concentration of the crosslinker can be varied to control the network density.
-
Initiator Addition: Add the APS initiator to the monomer solution and mix thoroughly until it is completely dissolved.
-
Initiation of Polymerization: Add TEMED to the solution to accelerate the polymerization process.
-
Curing: Pour the solution into a mold of the desired shape and allow it to cure at room temperature or in an oven at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 24 hours) to ensure complete polymerization.
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.[13]
-
Drying: Dry the purified hydrogel in a vacuum oven at a specified temperature (e.g., 40°C) until a constant weight is achieved.[13]
Protocol 2: In Vitro Drug Release Study
This protocol outlines a standard procedure for measuring the in vitro drug release from hydrogels.
Materials:
-
Drug-loaded hydrogel sample
-
Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Place a pre-weighed, drug-loaded hydrogel sample into a known volume of the release medium.
-
Incubation: Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.[13]
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium for analysis.[14]
-
Medium Replacement: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume and sink conditions.[14][15]
-
Drug Quantification: Determine the concentration of the released drug in the collected samples using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.[16][17]
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative release percentage versus time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of crosslinker concentration on characteristics of superporous hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications | MDPI [mdpi.com]
- 7. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 9. Drug release from thin films encapsulated by a temperature-responsive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug release from thin films encapsulated by a temperature-responsive hydrogel - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 17. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oxygen Inhibition in the Free-Radical Polymerization of 2-(2-Ethoxyethoxy)ethyl Acrylate (EEEA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition during the free-radical polymerization of 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EEEA).
Understanding the Problem: The Role of Oxygen Inhibition
Free-radical polymerization is a widely used method for synthesizing polymers from monomers like EEEA. However, the presence of molecular oxygen can significantly hinder this process. Oxygen acts as a radical scavenger, reacting with the initiating and propagating radicals to form stable peroxy radicals. These peroxy radicals are generally unreactive towards monomer addition, effectively terminating the polymerization chain and leading to incomplete conversion, low molecular weight polymers, and tacky surfaces.[1][2][3] This is particularly problematic in thin films or coatings where the surface is in constant contact with atmospheric oxygen.
Troubleshooting Guide
This guide addresses common issues encountered during the free-radical polymerization of EEEA due to oxygen inhibition.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Polymer Conversion or No Polymerization | Inadequate Deoxygenation: Dissolved oxygen in the monomer and solvent is inhibiting the initiation and propagation steps. | 1. Enhance Inert Gas Purging: Increase the purging time of inert gas (nitrogen or argon) through the reaction mixture before initiating polymerization. For a typical lab-scale reaction (e.g., 50-100 mL), purging for 30-60 minutes is a good starting point. Ensure the gas outlet is below the liquid surface for efficient sparging. 2. Implement Freeze-Pump-Thaw Cycles: For more rigorous oxygen removal, especially for sensitive polymerizations, perform at least three freeze-pump-thaw cycles. This method is highly effective at removing dissolved gases. 3. Utilize Chemical Oxygen Scavengers: Add an oxygen scavenger to the reaction mixture. Common scavengers include thiols (e.g., dodecanethiol), amines (e.g., triethylamine), or phosphines (e.g., triphenylphosphine). The choice and concentration of the scavenger should be optimized for your specific system. |
| Tacky or Uncured Polymer Surface | Atmospheric Oxygen Inhibition: Continuous diffusion of oxygen from the air onto the surface of the reaction mixture prevents complete curing, especially in thin films or coatings. | 1. Maintain an Inert Atmosphere: Conduct the polymerization under a constant positive pressure of an inert gas. This can be achieved by using a Schlenk line or a glovebox. 2. Use a Physical Barrier: For photopolymerization, applying a transparent film (e.g., polyethylene (B3416737) or Mylar) over the surface can effectively block oxygen ingress.[4] 3. Increase Polymerization Rate: A faster polymerization can outcompete the rate of oxygen diffusion. This can be achieved by increasing the initiator concentration or, for photopolymerization, the light intensity.[5] |
| Inconsistent Results Between Batches | Variable Oxygen Levels: Inconsistent deoxygenation procedures or exposure to air during reagent transfer can lead to varying levels of oxygen inhibition. | 1. Standardize Deoxygenation Protocol: Develop and strictly adhere to a standardized deoxygenation protocol, including purging times, gas flow rates, and the number of freeze-pump-thaw cycles. 2. Use Air-Sensitive Techniques: Employ Schlenk line or glovebox techniques for all reagent transfers to minimize air exposure. 3. Monitor Oxygen Levels: If possible, use a dissolved oxygen sensor to monitor the oxygen concentration in your reaction mixture before and during polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of oxygen inhibition in the free-radical polymerization of EEEA?
A1: Oxygen is a diradical in its ground state and readily reacts with the carbon-centered free radicals generated during the initiation and propagation steps of polymerization. This reaction forms a peroxy radical (P-OO•), which is significantly less reactive towards the acrylate double bond of the EEEA monomer. This effectively terminates the growing polymer chain and consumes the radicals necessary for polymerization to proceed.[2][3]
Q2: What are the primary methods to remove dissolved oxygen from the EEEA monomer and reaction solvent?
A2: The most common and effective methods are:
-
Inert Gas Purging (Sparging): Bubbling an inert gas, such as nitrogen or argon, through the liquid displaces the dissolved oxygen.
-
Freeze-Pump-Thaw: This technique involves freezing the liquid, evacuating the headspace under vacuum to remove gases, and then thawing the liquid to release more dissolved gases. Repeating this cycle three or more times is highly effective.
-
Chemical Scavengers: Adding compounds that chemically react with oxygen can remove it in situ.
Q3: How do I choose between nitrogen and argon for creating an inert atmosphere?
A3: Both nitrogen and argon are effective for creating an inert atmosphere. Argon is denser than air and can provide a more stable inert blanket over the reaction mixture. However, nitrogen is generally more cost-effective and is suitable for most applications.
Q4: Can I use chemical oxygen scavengers for my EEEA polymerization? What are the options?
A4: Yes, chemical oxygen scavengers can be very effective. Common classes of scavengers for acrylate polymerizations include:
-
Thiols (Mercaptans): Highly effective at scavenging oxygen and can also act as chain transfer agents, which can be useful for controlling molecular weight.[1][6]
-
Amines: Tertiary amines can react with peroxy radicals to regenerate propagating radicals.
-
Phosphines: Triphenylphosphine is a known oxygen scavenger that can be used in photopolymerization systems.[7]
-
Enzymatic Systems: Glucose oxidase can be used to remove oxygen in aqueous or partially aqueous systems by converting glucose and oxygen to gluconic acid and hydrogen peroxide.[8][9][10][11][12]
Q5: My EEEA polymer has a tacky surface after curing. How can I fix this?
A5: A tacky surface is a classic sign of oxygen inhibition at the air-interface. To prevent this:
-
Cure the polymer under a continuous flow of inert gas.
-
For photopolymerization, use a physical barrier like a transparent film to cover the surface during curing.[4]
-
Increase the rate of polymerization by increasing the initiator concentration or light intensity.[5]
-
Post-curing the tacky surface under an inert atmosphere can sometimes help to fully cure the surface layer.
Q6: Does the viscosity of the EEEA formulation affect oxygen inhibition?
A6: Yes, viscosity plays a role in oxygen diffusion.[13][14][15] Higher viscosity formulations can slow down the diffusion of oxygen from the atmosphere into the bulk of the reaction mixture, which can be beneficial. However, it can also make deoxygenation by purging more challenging. The viscosity of EEEA is relatively low (3-8 cP at 25°C), so oxygen diffusion can be significant.[16]
Quantitative Data Summary
While extensive quantitative data specifically for EEEA is limited in the public domain, the following tables provide a comparative overview of different strategies to overcome oxygen inhibition based on studies of similar acrylate systems. Researchers are encouraged to perform their own optimization studies for their specific EEEA formulation.
Table 1: Comparison of Deoxygenation Methods
| Method | Advantages | Disadvantages | Typical Application |
| Inert Gas Purging | Simple, cost-effective, widely applicable. | May not remove all dissolved oxygen, especially in viscous media. | Standard lab-scale and industrial polymerizations. |
| Freeze-Pump-Thaw | Highly effective at removing dissolved gases. | Time-consuming, requires specialized glassware (Schlenk flasks) and a vacuum line. | Air-sensitive polymerizations requiring rigorous deoxygenation. |
| Chemical Scavengers | Can remove oxygen in situ and throughout the polymerization. | Can introduce impurities, may affect polymer properties, requires careful selection and optimization. | Systems where purging is difficult or insufficient, photopolymerizations. |
| Enzymatic Scavengers | Biocompatible, can be used in aqueous systems. | Limited to specific reaction conditions (pH, temperature), may introduce biological components. | Biopolymer synthesis, hydrogel formation for biomedical applications. |
Table 2: Effect of Photoinitiator Concentration on Oxygen Inhibition (General Acrylate System)
| Photoinitiator Concentration (wt%) | Inhibition Time (s) | Final Conversion (%) (in Air) | Final Conversion (%) (in N₂) |
| 0.5 | ~15 | 60 | 95 |
| 1.0 | ~8 | 75 | 96 |
| 2.0 | ~3 | 85 | 97 |
Note: This data is illustrative for a typical acrylate photopolymerization and will vary depending on the specific photoinitiator, monomer, light intensity, and other experimental conditions. Increasing the photoinitiator concentration generates a higher concentration of initial radicals, which helps to consume dissolved oxygen more rapidly, reducing the inhibition period and increasing the final conversion in the presence of air.[5]
Experimental Protocols
Protocol 1: Deoxygenation of EEEA by Inert Gas Purging
Materials:
-
2-(2-Ethoxyethoxy)ethyl acrylate (EEEA), inhibitor removed
-
Solvent (if applicable)
-
Initiator
-
Reaction flask with a magnetic stir bar
-
Septa
-
Inert gas (Nitrogen or Argon) with a regulator and tubing
-
Needles (one long for sparging, one short for gas outlet)
Procedure:
-
Assemble the reaction flask with the stir bar and seal it with a septum.
-
Add the EEEA and solvent (if any) to the flask via a syringe.
-
Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the liquid surface.
-
Insert a short needle into the septum to act as a gas outlet.
-
Begin stirring the solution and start a gentle flow of inert gas. A flow rate that creates fine bubbles without excessive splashing is ideal.
-
Purge the solution for at least 30-60 minutes. For larger volumes or more viscous solutions, a longer purging time may be necessary.
-
While continuing the inert gas flow, dissolve the initiator in a small amount of deoxygenated solvent in a separate sealed vial.
-
After the desired purging time, remove the gas outlet needle first, then the gas inlet needle.
-
Inject the initiator solution into the reaction flask to start the polymerization.
-
Maintain a positive pressure of inert gas over the reaction mixture throughout the polymerization.
Protocol 2: Deoxygenation of EEEA using Freeze-Pump-Thaw Cycles
Materials:
-
EEEA, inhibitor removed
-
Solvent (if applicable)
-
Schlenk flask with a stir bar
-
Schlenk line with vacuum and inert gas capabilities
-
Dewar flasks
-
Liquid nitrogen or a dry ice/acetone bath
Procedure:
-
Add the EEEA and solvent to the Schlenk flask.
-
Attach the flask to the Schlenk line and ensure a good seal.
-
Freeze: Immerse the flask in a Dewar of liquid nitrogen until the contents are completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock to the vacuum line.
-
Thaw: Remove the flask from the liquid nitrogen and allow the contents to thaw completely at room temperature or in a water bath. You may observe gas bubbles evolving from the liquid as it thaws.
-
Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with inert gas.
-
The deoxygenated solution is now ready for the addition of the initiator and subsequent polymerization under an inert atmosphere.
Visualizations
Caption: Mechanism of oxygen inhibition in free-radical polymerization.
Caption: Workflow for overcoming oxygen inhibition in EEEA polymerization.
References
- 1. radtech.org [radtech.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radtech.org [radtech.org]
- 5. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radtech.org [radtech.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glucose Oxidase Initiates Radical Polymerizations by Direct Electron Transfer to Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucose Oxidase-Mediated Polymerization as a Platform for Dual-Mode Signal Amplification and Biodetection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic effect of alkyl lactate functional groups on properties of methacrylate polymers [ouci.dntb.gov.ua]
- 16. EOEOEA Monomer - Ethoxyethoxyethyl Acrylate for Coatings & Inks [sinocurechem.com]
Technical Support Center: Purification of Poly(2-(2-Ethoxyethoxy)ethyl acrylate) (PEEEA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of poly(2-(2-ethoxyethoxy)ethyl acrylate) (PEEEA). It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this polymer.
Troubleshooting Guides
This section addresses common problems encountered during the purification of PEEGA, offering potential causes and solutions in a question-and-answer format.
Problem 1: After precipitation, the polymer is a sticky, oily substance instead of a solid powder.
-
Question: I tried to purify my PEEGA by precipitating it from a dichloromethane (B109758) solution into methanol, but I ended up with a sticky mass at the bottom of the flask instead of a fine powder. What went wrong?
-
Answer: This is a common issue when purifying polymers with low glass transition temperatures like PEEGA. Several factors could be contributing to this:
-
Insufficiently high non-solvent volume: The volume of the non-solvent (methanol in this case) may not be large enough to cause rapid and complete precipitation. Try increasing the volume of the non-solvent significantly (e.g., 10-fold or more) relative to the polymer solution.
-
Precipitation temperature is too high: PEEGA is known to be a soft, elastic material. Performing the precipitation at a lower temperature, such as in an ice bath, can help solidify the polymer more effectively.
-
Inappropriate solvent/non-solvent system: While dichloromethane/methanol can work, other combinations might be more effective. For similar polymers, precipitation from a good solvent like tetrahydrofuran (B95107) (THF) into a non-solvent such as cold n-hexane or diethyl ether has been reported to yield a solid precipitate.[1] You may need to experiment to find the optimal system for your specific polymer.
-
High concentration of the polymer solution: A highly concentrated polymer solution can lead to the formation of a coagulated mass rather than a fine powder. Try using a more dilute polymer solution (e.g., 5-10% w/v) before adding it to the non-solvent.[2]
-
Problem 2: The purified polymer still contains residual monomer or other small molecule impurities.
-
Question: My NMR spectrum of the purified PEEGA still shows peaks corresponding to the monomer and initiator. How can I remove these small molecule impurities more effectively?
-
Answer: The presence of residual small molecules is a common purity issue. Here are several techniques to improve their removal:
-
Repeated precipitations: A single precipitation step is often insufficient for complete purification. Redissolving the polymer in a good solvent and precipitating it again in a non-solvent is a standard method to enhance purity.[3] Performing this cycle two to three times is generally recommended.
-
Dialysis: For water-soluble polymers like PEEGA, dialysis is a very effective method for removing small molecules such as residual monomers, initiators, and salts.[4][5] Dissolve your polymer in water and place it in a dialysis bag with an appropriate molecular weight cut-off (MWCO), typically 1-3.5 kDa, and dialyze against deionized water for an extended period with several water changes.
-
Column Chromatography: Passing a solution of the polymer through a column packed with a suitable stationary phase, such as basic alumina (B75360) or silica (B1680970) gel, can effectively remove catalyst residues from controlled radical polymerizations like ATRP.[6] For instance, dissolving the crude polymer in THF and passing it through a basic alumina column can remove copper catalysts.
-
Problem 3: The polymer degrades or changes its molecular weight during purification.
-
Question: I've noticed a significant decrease in the molecular weight of my PEEGA after purification, as confirmed by GPC analysis. What could be causing this degradation?
-
Answer: Polymer degradation during purification can be a concern, especially for certain polymer structures and under specific conditions. Potential causes include:
-
Harsh purification conditions: Exposure to strong acids or bases, or high temperatures during purification can lead to hydrolysis of the ester groups in the polyacrylate backbone. Ensure that all solvents and reagents used are neutral and that purification steps are carried out at moderate temperatures unless otherwise specified.
-
Mechanical stress: Vigorous stirring or sonication, especially for high molecular weight polymers, can sometimes cause chain scission. Use gentle agitation during dissolution and precipitation.
-
Oxidative degradation: While less common for polyacrylates, prolonged exposure to air and light, especially in the presence of certain impurities, can potentially lead to degradation. Storing the polymer solution protected from light and under an inert atmosphere (e.g., nitrogen or argon) can minimize this risk.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification, handling, and characterization of PEEGA.
Q1: What are the most common methods for purifying PEEGA?
A1: The most widely used purification techniques for PEEGA and similar polyacrylates are:
-
Precipitation: This is the most common and straightforward method. It involves dissolving the crude polymer in a "good" solvent (a solvent in which it is readily soluble) and then adding this solution to a "non-solvent" (a solvent in which the polymer is insoluble) to cause the polymer to precipitate out, leaving impurities behind in the solution.[3]
-
Dialysis: This technique is particularly useful for removing small molecule impurities from water-soluble polymers like PEEGA. It relies on the selective diffusion of small molecules through a semipermeable membrane while retaining the larger polymer chains.[4][5]
-
Column Chromatography: This method is often used to remove specific impurities, such as catalyst residues from controlled polymerization techniques. The polymer solution is passed through a column containing a solid adsorbent that retains the impurities.[6]
Q2: How do I choose the right solvent and non-solvent for precipitation?
A2: The choice of solvent and non-solvent is crucial for effective precipitation. For PEEGA, which has a polyethylene (B3416737) glycol (PEG)-like side chain, you should consider the following:
-
Good Solvents: PEEGA is generally soluble in a range of organic solvents. Tetrahydrofuran (THF), dichloromethane (DCM), acetone, and toluene (B28343) are commonly used good solvents for polyacrylates.[1]
-
Non-Solvents: The non-solvent should be miscible with the good solvent but should not dissolve the polymer. For PEEGA, common non-solvents include cold methanol, ethanol/water mixtures, diethyl ether, and n-hexane.[1] The choice may depend on the molecular weight of your polymer. For lower molecular weight polymers, a less polar non-solvent like hexane (B92381) might be more effective.
Q3: What are the typical impurities found in crude PEEGA synthesized by controlled radical polymerization (e.g., ATRP or RAFT)?
A3: Crude PEEGA synthesized by controlled radical polymerization techniques can contain several types of impurities:
-
Residual Monomer: Unreacted 2-(2-ethoxyethoxy)ethyl acrylate (B77674) monomer.
-
Initiator Fragments: Remnants of the initiator used to start the polymerization.
-
Catalyst/Chain Transfer Agent: For ATRP, this would be the copper-ligand complex. For RAFT, it would be the RAFT agent and its byproducts.
-
Oligomers: Low molecular weight polymer chains that did not propagate to the desired length.
-
Inhibitor: If not removed from the monomer prior to polymerization, inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) will be present.
Q4: How can I dry my purified PEEGA, and how should I store it?
A4: Proper drying and storage are essential to maintain the quality of your purified PEEGA.
-
Drying: PEEGA is a hydrophilic polymer and can retain water.[7] After precipitation and filtration, the polymer should be dried under vacuum, typically at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (24-48 hours) to ensure all residual solvents and water are removed.[1] For water-soluble polymers obtained from dialysis, freeze-drying (lyophilization) is an effective method to obtain a fluffy, solid product.[1]
-
Storage: PEEGA is hygroscopic, meaning it can absorb moisture from the air.[8] It should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent moisture absorption. For long-term storage, refrigeration or freezing is recommended, especially to prevent any potential degradation.[9]
Q5: How can I assess the purity and molecular characteristics of my PEEGA?
A5: Several analytical techniques are essential for characterizing your purified PEEGA:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the polymer structure and to check for the absence of monomer and other small molecule impurities.[10][11] Quantitative NMR (qNMR) can be used to determine the purity of the polymer.
-
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC): GPC/SEC is used to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI or Mw/Mn) of the polymer.[10] A narrow PDI (typically < 1.3) is indicative of a well-controlled polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the characteristic functional groups in the polymer structure.
Data Presentation
The following tables summarize typical data you might expect to see before and after the purification of PEEGA synthesized by a controlled radical polymerization technique.
Table 1: Illustrative GPC Data Before and After Purification
| Sample | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Crude PEEGA | 18,500 | 22,200 | 1.20 |
| Purified PEEGA (after 2 precipitations) | 19,200 | 22,100 | 1.15 |
Note: The slight increase in Mn after purification can be attributed to the removal of low molecular weight oligomers and impurities.
Table 2: Common Solvents and Non-solvents for PEEGA Precipitation
| Good Solvents | Non-solvents |
| Tetrahydrofuran (THF) | Cold n-hexane |
| Dichloromethane (DCM) | Cold diethyl ether |
| Acetone | Cold methanol |
| Toluene | Cold ethanol/water mixture |
Experimental Protocols
Detailed Methodology: Purification of PEEGA by Precipitation
This protocol describes a general procedure for the purification of PEEGA by precipitation. The specific volumes and choice of non-solvent may need to be optimized for your particular polymer.
-
Dissolution: Dissolve the crude PEEGA polymer in a suitable good solvent (e.g., THF or DCM) to make a 5-10% (w/v) solution. Ensure the polymer is completely dissolved by gentle stirring.
-
Precipitation: In a separate beaker, place a volume of a cold non-solvent (e.g., n-hexane or diethyl ether, cooled in an ice bath) that is at least 10 times the volume of the polymer solution.
-
Addition: While vigorously stirring the non-solvent, slowly add the polymer solution dropwise using a dropping funnel or a pipette. A white precipitate of the polymer should form.
-
Isolation: Allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation. Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer on the filter with fresh, cold non-solvent to remove any remaining soluble impurities.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at 40-50 °C for 24-48 hours until a constant weight is achieved.
-
Repeat (Optional but Recommended): For higher purity, redissolve the dried polymer in the good solvent and repeat steps 2-6.
Detailed Methodology: Purification of PEEGA by Dialysis
This protocol is suitable for removing small molecule impurities from water-soluble PEEGA.
-
Preparation of Dialysis Tubing: Cut a piece of dialysis tubing (e.g., 3.5 kDa MWCO) of the desired length. Hydrate the tubing in deionized water according to the manufacturer's instructions.
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Dissolve the crude PEEGA in deionized water to create a solution of approximately 5-10% (w/v). Load the polymer solution into the dialysis bag, leaving some space at the top. Secure the other end of the tubing with a second clip, ensuring no leakage.
-
Dialysis: Place the sealed dialysis bag in a large beaker containing a large excess of deionized water (e.g., 100-fold volume excess). Stir the water gently with a magnetic stir bar.
-
Water Changes: Change the deionized water periodically (e.g., every 4-6 hours) to maintain a high concentration gradient and ensure efficient removal of impurities. Continue dialysis for at least 48-72 hours.
-
Recovery: Remove the dialysis bag from the water and carefully open one end. Transfer the purified polymer solution to a flask.
-
Drying (Lyophilization): Freeze the polymer solution (e.g., using a dry ice/acetone bath or a freezer) and then lyophilize it using a freeze-dryer until a dry, fluffy solid is obtained.
Mandatory Visualization
Caption: Experimental workflow for the purification of PEEGA.
Caption: Troubleshooting logic for sticky polymer precipitation.
References
- 1. polymersource.ca [polymersource.ca]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. lcms.cz [lcms.cz]
- 7. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PolySciTech™ - Storage and Handling [akinainc.com]
- 9. researchgate.net [researchgate.net]
- 10. What are the safety data sheet requirements for polyethylene glycol? - Blog [novaoildrilling.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Synthesis of 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOEA) Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation during the synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA) copolymers.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of copolymer synthesis?
A1: Phase separation during copolymerization, often termed polymerization-induced phase separation (PIPS), is a phenomenon where a homogeneous reaction mixture separates into two or more distinct phases as the polymer chains grow.[1] This occurs when the developing copolymer becomes immiscible with the solvent or with the unreacted monomers. The result is often a cloudy or opaque reaction mixture and a final polymer with heterogeneous properties.
Q2: Why is my EOEOEA copolymer synthesis reaction turning cloudy?
A2: A cloudy or hazy appearance in your reaction vessel is a primary indicator of phase separation. This is likely due to the limited solubility of the growing copolymer chains in the chosen solvent system at the reaction temperature. Factors such as solvent polarity, monomer concentration, copolymer composition, and molecular weight all play a crucial role.
Q3: Can the choice of comonomer influence phase separation with EOEOEA?
A3: Absolutely. The chemical nature of the comonomer significantly impacts the solubility of the resulting copolymer. A highly hydrophobic or polar comonomer, when paired with the relatively polar EOEOEA, can lead to a copolymer with segments that are incompatible with the reaction medium or with each other, thus inducing phase separation.[2]
Q4: How does the polymerization technique affect phase separation?
A4: Conventional free radical polymerization can lead to broad molecular weight distributions and compositional heterogeneity, which can promote phase separation. Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) offer better control over the polymer architecture, leading to more uniform copolymers that are less prone to phase separation.[3][4]
Q5: Can I still use my phase-separated copolymer?
A5: While not ideal, a phase-separated copolymer may still be useful depending on the application. However, it is critical to characterize the different phases to understand the material's properties. For most applications in drug development and research, a homogeneous, single-phase material is desired for predictable performance.
Troubleshooting Guides
Issue 1: The reaction mixture becomes cloudy or opaque during polymerization.
This is a clear sign of macroscopic phase separation. The growing copolymer is precipitating out of the solution.
| Potential Cause | Suggested Solution |
| Poor Solvent Choice | The solvent may not be a good solvent for the evolving copolymer. Select a solvent that is a good solvent for both monomers and the expected copolymer. For EOEOEA copolymers, consider solvents like 1,4-dioxane (B91453), N,N-dimethylformamide (DMF), or toluene, depending on the comonomer.[5][6] |
| High Monomer Concentration | High concentrations can accelerate polymerization and lead to the rapid formation of high molecular weight polymers that are less soluble. Try reducing the initial monomer concentration. |
| Inappropriate Reaction Temperature | Polymer solubility is temperature-dependent. A slight increase or decrease in the reaction temperature might keep the copolymer in solution. Note that temperature also affects the initiation rate and polymerization kinetics. |
| Incompatible Comonomer | The disparity in polarity between EOEOEA and the comonomer may be too large. Consider a comonomer with a polarity more similar to EOEOEA. |
Issue 2: The final purified copolymer is not a clear, homogeneous solid/film.
This indicates that phase separation occurred, and the resulting polymer is heterogeneous.
| Potential Cause | Suggested Solution |
| Broad Molecular Weight Distribution | Conventional free radical polymerization can produce a wide range of polymer chain lengths and compositions, some of which may be insoluble. Employ a controlled polymerization technique like RAFT or ATRP to achieve a narrow molecular weight distribution.[3][4] |
| Compositional Drift | If the comonomers have significantly different reactivity ratios, the composition of the copolymer chains will change as the reaction progresses, potentially leading to insoluble fractions. Use a controlled polymerization method to ensure a more uniform copolymer composition. |
| Post-Polymerization Precipitation | The solvent used for purification (the "non-solvent") may be too strong, causing the polymer to crash out of solution in a non-uniform manner. Try a different non-solvent or a mixture of solvents for a more controlled precipitation. |
Data Presentation
Table 1: Influence of Solvent on Copolymerization of Acrylate Monomers
Data adapted from studies on analogous acrylate systems to provide guidance for EOEOEA copolymerization.
| Solvent | Polarity | Effect on HEMA Reactivity (Analogue for EOEOEA) | Potential Impact on EOEOEA Copolymerization | Reference |
| Xylene | Non-polar | Enhances reactivity | May promote phase separation with polar comonomers due to poor copolymer solubility. | [5][6] |
| 1,4-Dioxane | Polar aprotic | Good solvent for many acrylates. | A good starting point for achieving a homogeneous reaction. | |
| n-Butanol | Polar protic | Reduces reactivity | Can act as a hydrogen-bond donor, potentially altering monomer reactivity and solubility. | [5][6] |
| DMF | Polar aprotic | Reduces reactivity | A strong solvent that may help to prevent phase separation. | [5][6] |
Table 2: Effect of Initiator Concentration on Polymer Properties
General trends observed in free-radical polymerization.
| Initiator Concentration | Effect on Molecular Weight | Effect on Polymerization Rate | Potential for Phase Separation | Reference |
| Low | High | Slow | Lower, as polymer chains grow more slowly. | |
| High | Low | Fast | Higher, due to rapid formation of polymer and potential for broader molecular weight distribution. |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of EOEOEA with a Comonomer
Objective: To synthesize a random copolymer of EOEOEA and a comonomer (e.g., Methyl Methacrylate - MMA) with minimal phase separation.
Materials:
-
2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA), inhibitor removed
-
Methyl Methacrylate (MMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (anhydrous)
-
Methanol (B129727) (for precipitation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve EOEOEA (e.g., 5 g) and MMA (e.g., 5 g) in 1,4-dioxane (e.g., 40 mL).
-
Add AIBN (e.g., 0.05 g) to the solution.
-
Purge the mixture with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 70°C with constant stirring under a nitrogen atmosphere.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The solution should remain clear.
-
To stop the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the copolymer under vacuum at 40°C until a constant weight is achieved.
Protocol 2: RAFT Polymerization of EOEOEA
Objective: To synthesize a well-defined poly(EOEOEA) homopolymer with a narrow molecular weight distribution to serve as a macro-chain transfer agent (macro-CTA) for subsequent block copolymer synthesis.
Materials:
-
EOEOEA, inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (or another suitable RAFT agent)
-
AIBN
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (for precipitation)
Procedure:
-
In a Schlenk flask, combine EOEOEA (e.g., 10 g), CPADB (e.g., 0.1 g), and AIBN (e.g., 0.015 g) in 1,4-dioxane (e.g., 20 mL).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to thoroughly degas the solution.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
Monitor the reaction progress by taking aliquots via a degassed syringe and analyzing for monomer conversion (e.g., by ¹H NMR).
-
Once the desired conversion is reached (e.g., >95%), quench the polymerization by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in cold diethyl ether and purify by re-dissolving in a small amount of dioxane and re-precipitating.
-
Dry the purified polymer under vacuum.
Mandatory Visualization
Caption: A logical workflow for troubleshooting phase separation during copolymer synthesis.
Caption: A generalized experimental workflow for the synthesis of acrylic copolymers.
References
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent Effects on Radical Copolymerization Kinetics of 2-Hydroxyethyl Methacrylate and Butyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Inkjet Formulations with 2-(2-Ethoxyethoxy)ethyl acrylate (EOEOA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the viscosity of inkjet formulations containing 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOA).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 2-(2-Ethoxyethoxy)ethyl acrylate (EOEOA) in an inkjet formulation?
A1: this compound (EOEOA) primarily functions as a reactive diluent. Its main purpose is to reduce the viscosity of the formulation to meet the stringent requirements of inkjet printheads.[1][2] Its low viscosity and rapid polymerization under UV light also contribute to faster curing speeds and improved flow properties, which are essential for achieving high-resolution prints.[1][3][4]
Q2: What is the typical viscosity range for inkjet inks?
A2: The ideal viscosity for inkjet printing depends heavily on the type of printhead technology.
-
Standard Piezoelectric Printheads: Typically operate with inks in the viscosity range of 1-20 mPa·s (or centipoise, cP).[5] Many standard industrial printheads have a limit of around 25 mPa·s at the operating temperature.[6]
-
Thermal Inkjet (TIJ): These systems generally require lower viscosity inks, often in the range of a few centipoise (~1-5 cP), similar to water.[7]
-
High-Viscosity Piezoelectric Printheads: Newer, advanced printheads are capable of jetting fluids with viscosities up to 100 mPa·s or even higher.[6][7]
Q3: How does temperature affect the viscosity of my EOEOA formulation?
A3: Like most fluids, the viscosity of EOEOA-based formulations is inversely proportional to temperature. Increasing the temperature will lower the viscosity, while decreasing the temperature will cause it to thicken.[8] This is a critical parameter to control during printing, as stable temperature ensures consistent viscosity and reliable jetting performance.[5] Many printheads incorporate heating elements to maintain a constant operating temperature.[6]
Q4: Can I use co-solvents with EOEOA to further reduce viscosity?
A4: Yes, co-solvents can be used to reduce the viscosity of the formulation. However, in the context of UV-curable inks, it is often preferable to use other low-viscosity reactive diluents or monomers to avoid the use of volatile organic compounds (VOCs).[9] If using non-reactive solvents, their volatility can affect jetting stability and may require adjustments to the curing process.[10][11] The addition of solvents will also impact the final properties of the cured material.
Q5: What types of additives can be used to modify the rheology of my ink?
A5: Besides reactive diluents like EOEOA, various rheology modifiers can be used to fine-tune the flow properties of the ink.[12] These can include:
-
Wetting and Dispersing Additives: To ensure pigment particles are evenly distributed and stable, preventing aggregation that can increase viscosity and clog nozzles.[13]
-
Stabilizers: To ensure long-term stability of the ink's viscosity, especially during storage under varying temperature conditions.[14]
-
Thickeners: While the goal is often to reduce viscosity, in some specific applications, thickeners like fumed silicas or associative thickeners (HASE) might be used to achieve a desired rheological profile.[15]
Troubleshooting Guides
Issue 1: Viscosity is Too High
Symptoms:
-
Inconsistent jetting or complete failure of nozzles to fire.
-
Formation of "satellites" (small droplets accompanying the main droplet) or elongated ligaments.
-
Printer motor stalling or showing errors related to pressure.
Possible Causes & Solutions:
| Cause | Solution |
| Low Operating Temperature | Increase the printhead temperature in small increments (e.g., 5°C). Most industrial printheads have integrated heaters for this purpose. Ensure the entire ink delivery system is temperature-controlled for best results. |
| High Monomer/Oligomer Concentration | Increase the concentration of EOEOA or introduce another low-viscosity reactive diluent. High molecular weight oligomers are a primary contributor to high viscosity.[9] |
| Pigment/Particle Agglomeration | Improve the dispersion of solids in the formulation. This may involve using a higher concentration of dispersing agent or optimizing the milling/mixing process. Filtration of the ink through a suitable micron-rated filter (e.g., 1-5 µm) can remove existing agglomerates. |
| Incorrect Additive Selection | Review the formulation. Some additives, particularly certain thickeners or stabilizers, can disproportionately increase viscosity. Consult additive datasheets for compatibility and typical concentration ranges.[15] |
Issue 2: Viscosity is Too Low
Symptoms:
-
Loss of drop directionality and poor print accuracy.
-
Nozzle plate "wetting out" (ink flooding the surface of the printhead).
-
Excessive bleeding or spreading of the ink on the substrate.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Reactive Diluent | Reduce the concentration of EOEOA or other low-viscosity monomers. Replace a portion of the low-viscosity monomer with a higher-viscosity monomer or oligomer to build body in the formulation.[9] |
| High Operating Temperature | Lower the printhead operating temperature. A higher temperature may be reducing the viscosity below the optimal range for the printhead.[8] |
| Incorrect Solvent/Additive Choice | If using non-reactive solvents, ensure they are not too low in viscosity or used at too high a concentration. Consider incorporating a small amount of a rheological additive designed to increase viscosity without negatively impacting jetting.[16] |
Quantitative Data Summary
The following table summarizes the effect of different components on the viscosity of a typical UV-curable inkjet formulation. Note: These are illustrative values. Actual results will vary based on the specific chemical structures and concentrations.
| Component | Base Viscosity (cP at 25°C) | Viscosity with Additive (cP at 25°C) | Change in Viscosity | Notes |
| Base Oligomer Mix | 500 | - | - | A typical starting point before dilution. |
| + 30% EOEOA | 500 | 45 | -91% | EOEOA is a highly effective reactive diluent.[1][2] |
| + 30% HDDA ¹ | 500 | 60 | -88% | Another common low-viscosity reactive diluent.[17] |
| + 30% IBOA ² | 500 | 85 | -83% | Higher viscosity monomer, adds hardness. |
| + 2% Fumed Silica | 45 | 65 | +44% | Example of a thickening agent.[15] |
| Heating to 45°C | 45 | 15 | -67% | Temperature has a significant thinning effect.[8] |
¹HDDA: 1,6-Hexanediol diacrylate ²IBOA: Isobornyl acrylate
Experimental Protocols
Protocol: Measuring Formulation Viscosity
This protocol describes the standard method for measuring the dynamic viscosity of an EOEOA-based inkjet formulation using a rotational viscometer or rheometer.
Equipment and Materials:
-
Rotational viscometer or rheometer with appropriate geometry (e.g., cone-and-plate or parallel-plate).
-
Temperature control unit (Peltier plate or water bath).
-
Formulation sample.
-
Pipette or spatula for sample loading.
-
Lint-free wipes and appropriate cleaning solvent (e.g., isopropanol, acetone).
Methodology:
-
Setup and Calibration: Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Temperature Equilibration: Set the temperature control unit to the desired measurement temperature (e.g., 25°C for room temperature or a higher target operating temperature for the printhead). Allow the geometry to equilibrate for at least 10-15 minutes.
-
Sample Loading: Place an appropriate amount of the ink formulation onto the lower plate. Be careful to avoid introducing air bubbles.
-
Gap Setting: Lower the upper geometry to the correct measurement gap as specified by the instrument's software or manual. A typical gap for parallel plates is 0.5-1.0 mm.
-
Trim Excess: Carefully remove any excess sample that has squeezed out from the edges of the geometry using a spatula or the edge of a wipe.
-
Thermal Equilibration: Allow the sample to rest and reach thermal equilibrium for at least 2-3 minutes before starting the measurement.
-
Measurement:
-
For a simple viscosity check: Perform a steady-state flow measurement at a defined shear rate (e.g., 100 s⁻¹). Record the viscosity in mPa·s or cP.
-
For a full rheological profile: Perform a flow sweep by measuring viscosity across a range of shear rates (e.g., from 1 to 1000 s⁻¹). This will reveal if the fluid is Newtonian (viscosity is constant) or shear-thinning (viscosity decreases with increasing shear rate).
-
-
Cleaning: After the measurement is complete, raise the geometry and thoroughly clean both the upper and lower plates with an appropriate solvent and lint-free wipes.
Diagrams
Caption: Workflow for troubleshooting viscosity issues in inkjet formulations.
Caption: Key factors influencing the viscosity of EOEOA-based formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. sfdchem.com [sfdchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Piezoelectric Inkjet Printing Technology: All You Need to Know - Johope Technology [johopetech.com]
- 6. jpmtr.org [jpmtr.org]
- 7. whattheythink.com [whattheythink.com]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. starcolor-ink.com [starcolor-ink.com]
- 11. EP2456833A1 - Solvent-based inkjet ink formulations - Google Patents [patents.google.com]
- 12. 5 Ways to Control the Viscosity of Ink for Better Print... [qinghe-chemical.com]
- 13. Additives for Inkjet Inks – BYK [byk.com]
- 14. chempoint.com [chempoint.com]
- 15. inkworldmagazine.com [inkworldmagazine.com]
- 16. starcolor-ink.com [starcolor-ink.com]
- 17. WO2008071994A9 - Inkjet printing using solvent-based ink compositions - Google Patents [patents.google.com]
Technical Support Center: Minimizing Residual Monomer Content in 2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) Polymers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA) polymers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize residual EOEOEA monomer in your experiments, ensuring the quality and safety of your materials.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the polymerization of EOEOEA, offering potential causes and actionable solutions.
Question 1: My final poly(EOEOEA) product has a high concentration of residual monomer. What are the likely causes and how can I reduce it?
Answer: High residual monomer content is a common challenge in acrylate polymerization. It can typically be addressed by optimizing polymerization conditions and implementing post-polymerization purification steps.
Troubleshooting Guide: High Residual Monomer Content
| Potential Cause | Recommended Action |
| Incomplete Polymerization | Increase Polymerization Time: Extending the reaction time can allow for greater monomer conversion. For heat-cured polymerizations, a longer duration at the polymerization temperature can significantly decrease residual monomer.[1][2] Post-Polymerization Heat Treatment: After the initial polymerization, a post-cure heating step can drive the reaction closer to completion. Heating at temperatures such as 70°C followed by a period at 100°C has been shown to be effective for other acrylate systems.[1][2][3] |
| Suboptimal Polymerization Temperature | Increase Polymerization Temperature: Higher temperatures generally increase the rate of polymerization and lead to lower residual monomer levels.[1][2] For example, increasing the polymerization temperature from 30°C to 60°C for autopolymerized resins has been shown to decrease residual monomer content.[1][2] |
| Insufficient Initiator Concentration | Optimize Initiator Concentration: A higher initiator concentration can lead to more complete polymerization by generating more free radicals. However, an excessively high concentration can negatively affect polymer properties. It is crucial to find the optimal concentration for your specific system. |
| Oxygen Inhibition (for UV-cured systems) | Ensure an Inert Atmosphere: Oxygen can inhibit free-radical polymerization. Perform UV curing under a nitrogen or argon atmosphere to minimize oxygen inhibition. |
Question 2: What post-polymerization techniques can I use to remove residual EOEOEA monomer?
Answer: Several post-polymerization methods can effectively reduce the residual monomer content in your polymer.
Post-Polymerization Purification Methods
| Method | Description |
| Redox Initiation (Chemical Chasing) | Introduce a redox initiator couple (an oxidizing agent and a reducing agent) after the primary polymerization is complete. This generates a new flux of radicals that can polymerize the remaining monomer.[4][5][6] This method is effective at reducing residual monomers to very low levels.[4] |
| Solvent Extraction / Washing | Wash the solid polymer with a solvent in which the EOEOEA monomer is soluble but the polymer is not. This is particularly useful for cross-linked or insoluble polymers.[7] Supercritical CO2 extraction has also been shown to be an effective method for removing residual monomers from polymers.[8][9] |
| Precipitation | Dissolve the polymer in a suitable solvent and then add a non-solvent to precipitate the polymer, leaving the monomer behind in the solution.[10] This process may need to be repeated to achieve the desired purity. |
| Vacuum Drying / Steam Stripping | For volatile monomers, applying a vacuum at an elevated temperature can help to remove them from the polymer matrix.[11][12] |
Question 3: How can I accurately quantify the amount of residual EOEOEA in my polymer?
Answer: The most common and reliable methods for quantifying residual monomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[13] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used.
Analytical Techniques for Residual Monomer Quantification
| Technique | Description |
| Gas Chromatography (GC-FID or GC-MS) | GC is a highly sensitive method for quantifying volatile monomers like EOEOEA. A Flame Ionization Detector (FID) is commonly used.[14][15][16] The polymer is typically dissolved in a suitable solvent, and an internal standard is added for accurate quantification. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is another powerful technique for separating and quantifying residual monomers.[17][18][19] It is particularly useful for less volatile monomers or when derivatization is required. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to determine the residual monomer content by integrating the signals corresponding to the monomer and the polymer. This method is non-destructive but may be less sensitive than chromatographic techniques.[8] |
Data Presentation
The following tables provide illustrative data on how different parameters can affect residual monomer content in acrylate polymer systems. Note: This data is for related acrylate systems and should be used as a general guide. Optimal conditions for minimizing residual EOEOEA may vary.
Table 1: Effect of Post-Cure Heat Treatment on Residual Monomer Content in a Resin Composite
(Data adapted from a study on a commercial resin composite)[3]
| Post-Cure Temperature (°C) for 7 min | Reduction in TEGDMA (%) | Reduction in BIS-GMA (%) | Reduction in Ethoxylated BIS-GMA (%) |
| 50 | 80 | 75 | 77 |
| 75 | >80 | >75 | >77 |
| 100 | >80 | >75 | >77 |
| 125 | >80 | >75 | >77 |
Table 2: Effect of Polymerization Temperature and Time on Residual Methyl Methacrylate (MMA) Content
(Data adapted from a study on heat-cured denture base polymers)[1][2]
| Polymerization Condition | Average Residual MMA (wt%) |
| 70°C only | Higher |
| 70°C followed by 100°C | Significantly Lower |
| 100°C for 12 hours | 0.07 |
| Autopolymerized at 30°C | 4.6 |
| Autopolymerized at 60°C | 3.3 |
Table 3: Example of Residual Monomer Reduction using a Redox Initiator System
(Data adapted from a study on a styrene-acrylic latex)[4]
| Redox System | Time (minutes) | Residual Butyl Acrylate (ppm) |
| Initial | 0 | ~30,000 |
| Optimized Redox Pair | 15 | Non-detectable |
Experimental Protocols
Protocol 1: Quantification of Residual EOEOEA Monomer using GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the poly(EOEOEA) sample into a 10 mL volumetric flask.
-
Add a known amount of an appropriate internal standard (e.g., another acrylate monomer with a distinct retention time, such as isobutyl methacrylate).
-
Dissolve the polymer and internal standard in a suitable solvent (e.g., methanol (B129727) or acetone) and dilute to the 10 mL mark.[14]
-
If the polymer is not fully soluble, the residual monomer can be extracted by sonicating the polymer in the solvent.
-
Filter the solution using a 0.45 µm syringe filter.
-
-
Calibration Standards:
-
Prepare a series of standard solutions containing known concentrations of EOEOEA and the internal standard in the same solvent used for the sample.
-
-
GC-FID Parameters (Example): [14][16][20]
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Program: 40°C (hold for 4 min), ramp at 4°C/min to 68°C, then ramp at 3°C/min to 92°C.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 or 25:1
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of EOEOEA in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
-
Protocol 2: Post-Polymerization Purification by Precipitation
-
Dissolution:
-
Dissolve the poly(EOEOEA) containing residual monomer in a good solvent for the polymer (e.g., tetrahydrofuran (B95107) (THF), acetone, or toluene). The concentration should be low enough to ensure complete dissolution and allow for efficient precipitation.
-
-
Precipitation:
-
Slowly add the polymer solution dropwise to a vigorously stirred non-solvent. A good non-solvent for poly(EOEOEA) could be cold methanol, ethanol/water mixture, or hexane. The volume of the non-solvent should be significantly larger than the volume of the polymer solution (e.g., 10:1 ratio).
-
-
Isolation:
-
The precipitated polymer can be isolated by filtration or decantation.
-
-
Washing:
-
Wash the collected polymer with fresh non-solvent to remove any remaining traces of monomer and solvent.
-
-
Drying:
-
Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Verification:
-
Analyze the dried polymer for residual monomer content using GC-FID or HPLC to confirm the effectiveness of the purification. Repeat the precipitation process if necessary.
-
Visualizations
Caption: Troubleshooting logic for high residual EOEOEA monomer.
Caption: Workflow for post-polymerization purification of poly(EOEOEA).
Caption: Analytical workflow for EOEOEA quantification by GC-FID.
References
- 1. Effect of polymerization temperature and time on the residual monomer content of denture base polymers. | Semantic Scholar [semanticscholar.org]
- 2. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. coatingsworld.com [coatingsworld.com]
- 5. researchgate.net [researchgate.net]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP1966252A2 - Process for removing residual volatile monomers from a polymer in powder form - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. Residual monomer in acrylic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brjac.com.br [brjac.com.br]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC determination of residual monomers released from heat-cured acrylic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thejcdp.com [thejcdp.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
A Comparative Guide to 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOEA) and Hydroxyethyl Acrylate (HEA) in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA) and hydroxyethyl (B10761427) acrylate (HEA), two key monomers used in the formulation of hydrogels for biomedical applications. Due to a lack of direct comparative studies, this guide presents a summary of available data for each monomer from various sources to facilitate an informed selection process for specific research and drug development needs.
Introduction to the Monomers
2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) is a hydrophilic monomer known for its flexibility and polarity. The presence of ether linkages in its structure contributes to its hydrophilicity and potential for high water absorption in hydrogel formulations. It is often utilized in the production of polymers for coatings, adhesives, and inks, with its biocompatibility being a noted feature for biomedical applications.
Hydroxyethyl acrylate (HEA) is a widely used hydrophilic monomer in the fabrication of hydrogels due to the presence of a hydroxyl group, which imparts water-solubility and provides sites for further functionalization. Poly(hydroxyethyl acrylate) (PHEA) hydrogels have been extensively studied for various biomedical applications, including drug delivery and tissue engineering, with a significant body of literature available on their properties and biocompatibility.
Performance Comparison
The following tables summarize the key performance characteristics of hydrogels formulated with EOEOEA and HEA. It is important to note that the data for HEA-based hydrogels are derived from specific experimental studies, and the properties can vary significantly with synthesis conditions. Information on EOEOEA-based hydrogels is primarily qualitative, reflecting the current state of publicly available research.
Table 1: Swelling Properties
| Property | This compound (EOEOEA) Hydrogels | Hydroxyethyl Acrylate (HEA) Hydrogels |
| Swelling Ratio | Generally high due to the hydrophilic ether linkages. One study indicated that hydrogels made with 2,2-(ethoxyethoxy)ethyl acrylate exhibit larger swelling than polyacrylamide hydrogels[1]. | The swelling ratio is influenced by crosslinker concentration and the composition of the swelling medium. For example, in one study, the equilibrium water content of PHEA hydrogels was reported to be between 45% and 74% depending on the comonomer composition[2]. Another study on poly(acrylamide-co-HEA-co-acrylic acid) hydrogels showed that increased HEA content led to an increased water diffusion rate in the initial swelling stage[3]. |
| Swelling Kinetics | Expected to be rapid due to high hydrophilicity, though specific kinetic data is not readily available. | Swelling kinetics can be modeled and are influenced by factors such as the concentration of the crosslinking agent[4]. The diffusion mechanism in HEA-based hydrogels is often non-Fickian[5]. |
Table 2: Mechanical Properties
| Property | This compound (EOEOEA) Hydrogels | Hydroxyethyl Acrylate (HEA) Hydrogels |
| Tensile Strength | Data not available in comparative studies. The flexibility of the monomer suggests that the resulting hydrogels may exhibit good elasticity. | Neat PHEA hydrogels have been reported to have a tensile strength of around 0.32 MPa. However, reinforcement with materials like graphene oxide can significantly increase the tensile strength[6]. |
| Elastic Modulus | Data not available in comparative studies. | The elastic modulus of neat PHEA hydrogels in a swollen state has been reported to be enhanced by over 100% with the addition of 2 wt% graphene oxide[7]. Another study reported a tensile modulus in the range of 0.17-0.50 MPa for copolymers of 2-hydroxyethyl methacrylate (B99206) with ethyl acrylate or n-butyl acrylate[6]. |
Table 3: Drug Release and Biocompatibility
| Property | This compound (EOEOEA) Hydrogels | Hydroxyethyl Acrylate (HEA) Hydrogels |
| Drug Release Profile | The high swelling capacity suggests potential for high drug loading and release. The release mechanism is expected to be diffusion-controlled, governed by the swelling of the hydrogel matrix. | The drug release rate is dependent on the monomer, crosslinker percentage, drug loading percentage, and pH. HEA-based hydrogels have shown a higher release rate compared to hydroxypropyl methacrylate (HPMA)-based hydrogels[8]. The release kinetics often follow a non-Fickian diffusion mechanism[9]. |
| Biocompatibility | Generally considered biocompatible for use in biomedical applications, though specific in vitro and in vivo data from comparative studies are limited. Poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogels, a similar compound, have shown excellent biocompatibility[10]. | PHEMA, a similar polymer, is widely considered biocompatible and is used in applications like contact lenses[7]. However, some studies have shown that HEMA can induce cytotoxicity and apoptosis in macrophages at certain concentrations. The biocompatibility of HEA-based hydrogels can be formulation-dependent, with some studies showing good cell viability (97-100%) and hemocompatibility. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
1. Hydrogel Synthesis (Generalized Free-Radical Polymerization)
-
Preparation of Monomer Solution: Dissolve the monomer (EOEOEA or HEA), a crosslinker (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent (e.g., deionized water or a water/ethanol mixture).
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Molding: Pour the solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer for thin films or in a cylindrical mold).
-
Polymerization: Expose the mold to UV radiation (typically at 365 nm) for a specified time to initiate polymerization and crosslinking. The duration and intensity of UV exposure will influence the final properties of the hydrogel.
-
Washing: After polymerization, immerse the hydrogel in a suitable solvent (e.g., deionized water or ethanol) for an extended period (e.g., 24-72 hours), with periodic solvent changes, to remove unreacted monomers and other impurities.
-
Drying: Dry the washed hydrogel to a constant weight, for example, in a vacuum oven at a controlled temperature.
2. Swelling Ratio Determination
-
Initial Weight: Record the weight of the dry hydrogel sample (Wd).
-
Immersion: Immerse the dry hydrogel in a swelling medium (e.g., phosphate-buffered saline, PBS, at a specific pH) at a constant temperature (e.g., 37°C).
-
Weight Measurement at Intervals: At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and record its weight (Ws).
-
Equilibrium Swelling: Continue the measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio (SR) at each time point using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
3. Mechanical Testing (Tensile Strength)
-
Sample Preparation: Prepare dumbbell-shaped or rectangular hydrogel samples with defined dimensions as per standard methods (e.g., ASTM D638). Ensure the samples are fully hydrated in the desired buffer before testing.
-
Tensile Tester Setup: Mount the hydrogel sample in the grips of a universal testing machine equipped with a suitable load cell.
-
Testing: Apply a uniaxial tensile force at a constant strain rate until the sample fractures. Record the force and displacement data throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the hydrogel can withstand before fracturing.
-
Young's Modulus (Elastic Modulus): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The maximum strain the hydrogel can endure before fracturing.
-
4. In Vitro Drug Release Assay
-
Drug Loading: Load the hydrogel with a model drug by either incorporating the drug during synthesis or by soaking the pre-formed hydrogel in a drug solution until equilibrium is reached.
-
Release Study Setup: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4) in a container maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sample Collection: At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Cumulative Release Calculation: Calculate the cumulative amount of drug released over time and plot it as a percentage of the total drug loaded.
Visualizations
Experimental Workflow
Caption: Experimental workflow for hydrogel formulation and characterization.
VEGF Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates vasculogenesis and angiogenesis. Hydrogels are often used as delivery vehicles for VEGF to promote tissue regeneration.
Caption: Simplified VEGF signaling pathway in endothelial cells.
Conclusion
Both this compound and hydroxyethyl acrylate are valuable monomers for the creation of hydrophilic hydrogels for biomedical applications. HEA is a well-established monomer with a large body of research supporting its use and characterizing its properties. Hydrogels based on HEA offer tunable mechanical and drug release properties. EOEOEA, while less studied in hydrogel formulations, shows promise due to its inherent hydrophilicity and flexibility, which may translate to hydrogels with high swelling capacity and elasticity.
The choice between EOEOEA and HEA will depend on the specific requirements of the intended application. For applications where a well-characterized material with predictable properties is essential, HEA may be the preferred choice. For applications where high water content and flexibility are paramount, EOEOEA presents an interesting alternative that warrants further investigation. This guide provides a foundation for researchers to begin their exploration of these two monomers and highlights the need for direct comparative studies to fully elucidate their respective advantages in hydrogel formulations.
References
- 1. Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Hemocompatible gelatin-glycidyl methacrylate/graphene oxide composite hydrogels for vascular catheter applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Performance comparison of 2-(2-Ethoxyethoxy)ethyl acrylate and isobornyl acrylate as reactive diluents
A Comprehensive Performance Analysis of 2-(2-Ethoxyethoxy)ethyl Acrylate (B77674) (EOEOEA) and Isobornyl Acrylate (IBOA) as Reactive Diluents in UV-Curable Formulations
This guide provides an objective comparison of the performance of two common monofunctional reactive diluents, 2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) and isobornyl acrylate (IBOA), in ultraviolet (UV) curable formulations. The selection of a reactive diluent is critical as it significantly influences the viscosity of the uncured resin, as well as the thermal and mechanical properties of the final cured polymer. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a compilation of experimental data and detailed methodologies to aid in formulation decisions.
Executive Summary
Both EOEOEA and IBOA are effective in reducing the viscosity of high molecular weight oligomers in UV-curable systems. However, their distinct molecular structures lead to significantly different performance characteristics in the cured polymer. EOEOEA, with its linear ether chain, imparts flexibility and is characterized by a low glass transition temperature (Tg). In contrast, the bulky, cyclic structure of IBOA contributes to higher rigidity, resulting in polymers with a high glass transition temperature, increased hardness, and enhanced thermal resistance. The choice between these two reactive diluents will ultimately depend on the desired balance of properties for the specific application.
Data Presentation
The following tables summarize the key performance parameters of EOEOEA and IBOA as reactive diluents in a typical urethane (B1682113) acrylate-based formulation.
Table 1: Viscosity Reduction Efficiency
| Reactive Diluent | Concentration (wt. % in Urethane Acrylate Oligomer) | Viscosity (Pa·s at 25°C) |
| EOEOEA | 25 | Not explicitly found in a direct comparison, but generally described as providing a strong dilution effect.[1] |
| IBOA | 25 | Not explicitly found in a direct comparison, but known to effectively reduce viscosity.[2] |
Note: While a direct numerical comparison of viscosity reduction in the same system was not found in the literature, both are recognized for their excellent dilution capabilities. A study by Seo et al. on various reactive diluents, including IBOA, provides a methodological basis for such a comparison.[3]
Table 2: Thermal and Mechanical Properties of Cured Formulations
| Property | Formulation with EOEOEA | Formulation with IBOA |
| Glass Transition Temperature (Tg) | Lower Tg, contributes to flexibility.[4] | Higher Tg, contributes to rigidity and thermal stability.[5] |
| Tensile Modulus | Tends to decrease the modulus of the formulation.[4] | Tends to maintain or increase the modulus of the formulation.[5] |
| Tensile Strength | Lower tensile strength. | Higher tensile strength. |
| Elongation at Break | Higher elongation, indicating greater flexibility.[4] | Lower elongation, indicating greater rigidity. |
| Pencil Hardness | Lower hardness. | Higher hardness.[3] |
| Water Uptake (24 hr) | Higher water uptake due to its hydrophilic nature.[4] | Lower water uptake due to its hydrophobic nature.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of reactive diluents, based on protocols described in the scientific literature.
Protocol 1: Viscosity Measurement
Objective: To determine and compare the viscosity reduction efficiency of EOEOEA and IBOA in a standard urethane acrylate oligomer.
Materials and Equipment:
-
Urethane acrylate oligomer
-
This compound (EOEOEA)
-
Isobornyl acrylate (IBOA)
-
Programmable viscometer (e.g., Brookfield DV-II+) with appropriate spindle
-
Thermostatically controlled water bath
-
Mixing cups and mechanical stirrer
Procedure:
-
Prepare formulations by mixing the urethane acrylate oligomer with 25 wt.% of the respective reactive diluent (EOEOEA or IBOA).
-
Stir each mixture at a constant speed (e.g., 1800 rpm) for a set duration (e.g., 4 minutes) at room temperature to ensure homogeneity.[1]
-
Equilibrate the samples to a constant temperature (e.g., 25°C) using the water bath.
-
Measure the viscosity of each formulation using the viscometer with a specified spindle (e.g., #4 spindle) and rotational speed.[3]
-
Record the viscosity values in Pascal-seconds (Pa·s).
Protocol 2: UV Curing and Sample Preparation
Objective: To prepare cured polymer films for mechanical and thermal analysis.
Materials and Equipment:
-
Prepared formulations from Protocol 1
-
Photoinitiator (e.g., 1-hydroxy-cyclohexyl-phenyl-ketone)
-
UV curing chamber with a high-pressure mercury lamp
-
UV radiometer
-
Molds for producing specimens of defined dimensions
Procedure:
-
Add a specified concentration of photoinitiator (e.g., 3 wt.%) to each of the uncured formulations.
-
Pour the formulations into molds to create films of a desired thickness (e.g., 0.1 mm for DMA).
-
Cure the samples in the UV chamber. The UV dose can be controlled by the lamp intensity and the conveyor belt speed (e.g., a total dose of 2000 mJ/cm²).[3]
-
Post-cure the samples if required to ensure complete conversion of the monomers.
Protocol 3: Mechanical Property Testing
Objective: To evaluate and compare the tensile properties and hardness of the cured polymer films.
Materials and Equipment:
-
Universal testing machine for tensile testing
-
Pencil hardness tester
-
Cured polymer films from Protocol 2
Procedure:
-
Tensile Testing:
-
Cut the cured films into dog-bone shaped specimens according to a standard test method (e.g., ASTM D638).
-
Measure the tensile modulus, tensile strength, and elongation at break using the universal testing machine at a constant crosshead speed.
-
-
Pencil Hardness:
-
Determine the pencil hardness of the cured film surfaces according to ASTM D3363.
-
Protocol 4: Thermal Analysis (DMA and TGA)
Objective: To determine the glass transition temperature (Tg) and thermal stability of the cured polymers.
Materials and Equipment:
-
Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
-
Cured polymer films from Protocol 2
Procedure:
-
Dynamic Mechanical Analysis (DMA):
-
Cut rectangular specimens from the cured films to the dimensions required by the DMA instrument.
-
Perform a temperature sweep in tensile mode at a fixed frequency (e.g., 1 Hz) and heating rate (e.g., 3°C/min) over a temperature range that includes the glass transition (e.g., -50°C to 150°C).[3]
-
Determine the glass transition temperature (Tg) from the peak of the tan δ curve.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the cured polymer in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of thermal decomposition.
-
Visualizations
Experimental Workflow
References
- 1. Evaluation of Reactive Diluent Impact on Stability of Systems Viscosity in UV-Curable Compositions | Scientific.Net [scientific.net]
- 2. bomar-chem.com [bomar-chem.com]
- 3. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents [mdpi.com]
- 4. uvebtech.com [uvebtech.com]
- 5. uvebtech.com [uvebtech.com]
Biocompatibility of poly(2-(2-Ethoxyethoxy)ethyl acrylate) compared to polyethylene glycol (PEG)
In the landscape of biomaterials, both poly(2-(2-ethoxyethoxy)ethyl acrylate) (PEEA) and polyethylene (B3416737) glycol (PEG) are key players, particularly in applications demanding high biocompatibility. This guide offers a detailed comparison of these two polymers, drawing on available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies on PEEA are limited, this guide leverages data from the closely related polymer, poly(2-methoxyethyl acrylate) (PMEA), to provide a substantive analysis alongside the well-documented biocompatibility of PEG.
At a Glance: Key Biocompatibility Parameters
| Feature | Poly(this compound) (PEEA) / Poly(2-methoxyethyl acrylate) (PMEA) | Polyethylene Glycol (PEG) |
| Protein Adsorption | Low protein adsorption reported for PMEA, attributed to a unique water structure at the polymer surface that resists protein adhesion.[1][2][3] | Generally low protein adsorption, a key feature of its "stealth" properties that prevent immune recognition.[4][5] |
| Cell Viability | Copolymers containing monomers similar to PEEA have demonstrated low cytotoxicity in MTT assays.[6] Resins containing 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA), the monomer of PEEA, are considered biocompatible.[7] | Generally considered non-toxic and exhibits good cell viability in various applications. However, some studies have shown potential for pro-inflammatory responses in certain contexts.[8][9] |
| Immune Response | Resins containing EOEOEA have been shown to not elicit an early immune response in vivo.[7] PMEA demonstrates excellent blood compatibility, with minimal platelet adhesion.[2][3] | While widely used for its ability to reduce immunogenicity of therapeutic molecules, PEG itself can elicit an immune response, with pre-existing anti-PEG antibodies found in a portion of the population. This can lead to accelerated clearance of PEGylated drugs. |
In-Depth Analysis
Protein Adsorption
Resistance to protein adsorption is a critical factor in a biomaterial's success, as the initial protein layer dictates subsequent cellular interactions and immune responses.
Poly(2-methoxyethyl acrylate) (PMEA) as a proxy for PEEA: Studies on PMEA, a polymer with a similar ether-containing side chain to PEEA, have shown it to exhibit excellent resistance to protein adsorption. The amount of protein adsorbed onto PMEA surfaces is very low, comparable to other protein-resistant polymers.[2][3] This property is attributed to the specific hydration state of the polymer surface, which creates a "biologically inert" interface. The water in hydrated PMEA is categorized into free water, freezing-bound water, and non-freezing water. The presence of this structured water layer is thought to be a key factor in its excellent blood compatibility.[2]
Polyethylene Glycol (PEG): PEG is renowned for its "stealth" properties, which are largely due to its ability to resist protein adsorption.[4][5] The hydrophilic and flexible chains of PEG create a hydrated layer at the material surface that sterically hinders the approach and adsorption of proteins. This is a primary reason for its widespread use in drug delivery to prolong circulation time and reduce immunogenicity.
Quantitative Data on Protein Adsorption
| Polymer | Protein | Adsorbed Amount | Measurement Technique | Reference |
| PMEA | Fibrinogen | Low (qualitative) | - | [2] |
| PMEA | Albumin | Low (qualitative) | - | [2] |
| PEG-coated surface | Bovine Serum Albumin | Significantly less than uncovered surface (qualitative) | Fluorescence Intensity | [4] |
Cell Viability
The cytotoxicity of a biomaterial is a fundamental measure of its biocompatibility.
PEEA and related polymers: Copolymers containing 2-(2-methoxyethoxy)ethyl methacrylate, a monomer structurally similar to the monomer of PEEA, have been shown to have low cytotoxicity in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay experiments.[6] Furthermore, this compound (EOEOEA) is utilized as a biocompatible reactive diluent in the formulation of 3D printing resins for tissue engineering applications.[7]
Polyethylene Glycol (PEG): PEG is generally considered to have good biocompatibility and is approved for many biomedical applications.[9] However, some studies have indicated that PEG-based hydrogels can elicit a pro-inflammatory response from macrophages in vitro and a foreign body response in vivo.[8]
Quantitative Data on Cell Viability
Note: Direct quantitative cell viability data for PEEA is limited. The following provides a qualitative summary.
| Polymer | Cell Line | Assay | Result | Reference |
| Poly(l-lactide-co-2-(2-methoxyethoxy)ethyl methacrylate) | - | MTT Assay | Low cytotoxicity | [6] |
| PEG-based hydrogels | Primary macrophages | Gene expression (TNF-alpha, IL-1beta) | Increased expression of pro-inflammatory cytokines | [8] |
Immune Response
The interaction of a biomaterial with the immune system is a complex process that can determine its long-term success.
PEEA and related polymers: In vivo studies of 3D printed constructs containing EOEOEA did not show signs of an early immune response upon implantation.[7] The excellent hemocompatibility of the related polymer, PMEA, is demonstrated by its low platelet adhesion and minimal activation of the coagulation cascade.[2][3] This suggests that polymers with these types of side chains may have a favorable immune profile.
Polyethylene Glycol (PEG): While PEGylation is a common strategy to reduce the immunogenicity of therapeutic agents, PEG itself is not immunologically inert. A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products. These antibodies can lead to the accelerated blood clearance of PEGylated drugs and, in some cases, hypersensitivity reactions.
Experimental Methodologies
A summary of common experimental protocols used to assess the biocompatibility of polymers is provided below.
Protein Adsorption Measurement (Quartz Crystal Microbalance with Dissipation Monitoring - QCM-D)
-
Sensor Preparation: A sensor crystal (e.g., gold-coated quartz) is cleaned and functionalized with a thin layer of the polymer being tested (PEEA or PEG).
-
Baseline Establishment: The sensor is placed in the QCM-D instrument, and a stable baseline is established in a suitable buffer solution (e.g., phosphate-buffered saline, PBS).
-
Protein Introduction: A solution of the protein of interest (e.g., fibrinogen, albumin) at a known concentration is introduced into the measurement chamber.
-
Real-time Monitoring: The QCM-D instrument monitors changes in the sensor's resonance frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface. The change in dissipation provides information about the viscoelastic properties of the adsorbed layer.
-
Rinsing: After a set period, the protein solution is replaced with a pure buffer to remove any loosely bound protein. The final stable changes in frequency and dissipation are used to quantify the irreversibly adsorbed protein mass.[10][11][12]
Cell Viability Assay (MTT Assay)
-
Material Preparation: The polymer (PEEA or PEG) is prepared in a suitable form for cell culture, such as a thin film at the bottom of a 96-well plate.
-
Cell Seeding: A specific type of cell (e.g., fibroblasts, endothelial cells) is seeded onto the polymer-coated wells and control wells (tissue culture plastic) at a known density.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[13]
In Vitro Macrophage Response
-
Material Preparation: The polymers are prepared as sterile discs or films.
-
Macrophage Isolation: Primary macrophages are isolated (e.g., from bone marrow).
-
Cell Culture: The macrophages are cultured on the surface of the test materials and control surfaces.
-
Analysis: After a set incubation period (e.g., 1-4 days), the cellular response is analyzed. This can include:
-
Cell Adhesion and Morphology: Visualized using microscopy.
-
Gene Expression Analysis: RNA is extracted from the adherent cells, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[8]
-
Visualizing the Workflow
Signaling Pathway: Macrophage Activation by a Biomaterial
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(l-lactide-co-2-(2-methoxyethoxy)ethyl methacrylate): a biodegradable polymer with protein resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradable Poly(ester) Urethane Acrylate Resins for Digital Light Processing: From Polymer Synthesis to 3D Printed Tissue Engineering Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the in vitro macrophage response and in vivo host response to poly(ethylene glycol)-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmiweb.com [pharmiweb.com]
- 10. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanoscience.com [nanoscience.com]
- 12. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
- 13. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Drug Release Kinetics from 2-(2-Ethoxyethoxy)ethyl Acrylate Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the drug release kinetics from hydrogels synthesized from 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA). These hydrogels, belonging to the family of poly(oligo(ethylene glycol) acrylate)-based polymers, are gaining significant attention in the field of drug delivery due to their biocompatibility and thermoresponsive properties. This document aims to objectively compare their performance with a well-established alternative, poly(2-hydroxyethyl methacrylate) (p(HEMA)) hydrogels, supported by experimental data drawn from scientific literature.
Performance Comparison: p(EOEOEA)-based Hydrogels vs. p(HEMA) Hydrogels
Poly(2-(2-ethoxyethoxy)ethyl acrylate) (p(EOEOEA)) and its analogs, such as poly(2-(2-methoxyethoxy)ethyl methacrylate) (p(MEO₂MA)), are known for their thermoresponsive behavior, exhibiting a Lower Critical Solution Temperature (LCST). This property allows for the development of "smart" hydrogels that can undergo a reversible phase transition from a soluble to an insoluble state with changes in temperature, offering a mechanism for on-demand drug delivery. In contrast, conventional p(HEMA) hydrogels are primarily valued for their excellent biocompatibility, high water content, and chemical stability, but they lack inherent thermoresponsivity.[1]
The drug release from these hydrogels is influenced by several factors including the polymer composition, crosslinking density, the nature of the drug, and the surrounding environment (e.g., temperature and pH).
Quantitative Data on Drug Release
The following table summarizes key parameters related to the drug release kinetics from p(OEGMA/MEO₂MA) hydrogels (as a proxy for p(EOEOEA)) and p(HEMA) hydrogels, based on available research. It is important to note that the data is compiled from different studies and direct quantitative comparison should be made with caution due to variations in experimental conditions.
| Hydrogel Type | Model Drug | Drug Loading Method | Release Conditions | Key Findings on Release Kinetics | Reference |
| p(MEO₂MA-co-OEGMA) | Doxorubicin | Entrapment during polymerization | PBS (pH 7.4), 37°C | Sustained release over several days. Release rate is dependent on the copolymer composition and temperature. | N/A |
| p(HEMA) | Amoxicillin | Swelling | PBS (pH 7.4), 37°C | Release is primarily diffusion-controlled. The release rate decreases with increasing crosslinker concentration.[2] | [2] |
| p(HEMA)-based IPN | Dexamethasone | Swelling | PBS (pH 7.4), 37°C | Extended release profile with up to ~95% of the drug released in 24 hours. The release mechanism can be tuned from non-Fickian diffusion to Case-II transport depending on the IPN composition.[3] | [3] |
| p(HEMA) | Salicylic Acid | Swelling | Aqueous solution | Faster release with higher ultimate delivery was observed from hydrogels prepared by solution polymerization compared to bulk polymerization.[4] | [4] |
Note: "N/A" indicates that specific quantitative data was not available in the initial search results. The data for p(MEO₂MA-co-OEGMA) is presented as a qualitative representation of the expected behavior of p(EOEOEA) hydrogels.
Experimental Protocols
Synthesis of p(EOEOEA) Hydrogels (Adapted from p(MEO₂MA) synthesis)
This protocol describes the free-radical polymerization method for synthesizing p(EOEOEA) hydrogels suitable for drug delivery applications.
Materials:
-
This compound (EOEOEA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model drug (e.g., Ibuprofen, Doxorubicin)
Procedure:
-
Monomer Solution Preparation: Prepare a solution of EOEOEA monomer in PBS.
-
Drug Loading (In-situ): If the drug is to be loaded during polymerization, dissolve the desired amount of the model drug in the monomer solution.
-
Initiator and Crosslinker Addition: Add the crosslinker (EGDMA) to the monomer-drug solution and mix thoroughly. Subsequently, add the initiator (APS) and the accelerator (TEMED).
-
Polymerization: Pour the final solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature or a specific temperature depending on the desired kinetics.
-
Purification: After polymerization is complete, immerse the resulting hydrogel in a large volume of deionized water or PBS for several days, changing the solvent frequently to remove any unreacted monomers, initiator, and non-entrapped drug.
-
Drying: Dry the purified hydrogel to a constant weight, for example, by lyophilization or in a vacuum oven at a controlled temperature.
In-vitro Drug Release Study
This protocol outlines a general method for studying the in-vitro release of a drug from the prepared hydrogels.
Materials:
-
Drug-loaded hydrogel sample (of known weight and drug content)
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vessel containing a specific volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume (sink conditions).
-
Analyze the drug concentration in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.
-
The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[2]
Mandatory Visualization
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of drug-loaded p(EOEOEA) hydrogels.
Caption: Workflow for the in-vitro drug release study from hydrogels.
References
A Comparative Analysis of 2-(2-Ethoxyethoxy)ethyl Acrylate and Bis-GMA/TEGDMA Systems in Dental Composites
A critical evaluation of the potential of 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EEEA) as an alternative monomer in dental restorative composites reveals a landscape of theoretical advantages juxtaposed with a notable absence of direct comparative performance data against the industry-standard Bis-GMA/TEGDMA resin system. While Bis-GMA/TEGDMA composites are well-characterized, with extensive data on their mechanical, kinetic, and sorption properties, EEEA's role in dental applications remains largely exploratory.
This guide synthesizes available data to provide an objective comparison, highlighting the known performance of Bis-GMA/TEGDMA systems and discussing the anticipated properties of EEEA-based composites based on its chemical characteristics and performance in other applications. The information is intended for researchers, scientists, and drug development professionals seeking to explore novel dental biomaterials.
Executive Summary
The combination of bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) has long been the cornerstone of resin-based dental composites, offering a balance of desirable mechanical properties and handling characteristics. However, this system is not without its drawbacks, including polymerization shrinkage, potential for leachable monomers, and inherent hydrophobicity which can affect long-term performance.
2-(2-Ethoxyethoxy)ethyl acrylate (EEEA) presents itself as a potential alternative or co-monomer. Its hydrophilic nature, attributed to the ethoxyethoxy group, could enhance wetting of the tooth structure and potentially improve adhesion. Furthermore, its character as a monofunctional acrylate suggests it might act as a reactive diluent, similar to TEGDMA, to reduce the viscosity of highly viscous base monomers like Bis-GMA. Despite these promising attributes, a thorough evaluation of its performance in dental composite formulations through direct, quantitative comparison with Bis-GMA/TEGDMA systems is not yet available in the published scientific literature.
Data Presentation: A Comparative Overview
The following tables summarize typical performance data for conventional Bis-GMA/TEGDMA dental composites. Due to the lack of specific studies on EEEA-based dental composites, corresponding data for an EEEA-containing system are largely unavailable and are marked as "Data Not Available." This highlights a significant research gap in the field of dental materials.
Table 1: Comparison of Mechanical Properties
| Property | Bis-GMA/TEGDMA Systems | EEEA-Containing Systems |
| Flexural Strength (MPa) | 80 - 150[1][2][3][4][5] | Data Not Available |
| Flexural Modulus (GPa) | 3 - 12[1][2][3][4] | Data Not Available |
| Compressive Strength (MPa) | 200 - 350 | Data Not Available |
| Vickers Hardness (VHN) | 40 - 90 | Data Not Available |
Table 2: Comparison of Polymerization Kinetics
| Property | Bis-GMA/TEGDMA Systems | EEEA-Containing Systems |
| Degree of Conversion (%) | 55 - 75[6][7][8][9][10] | Data Not Available |
| Polymerization Shrinkage (%) | 2.0 - 4.0[10][11][12] | Data Not Available |
Table 3: Comparison of Water Sorption and Solubility
| Property | Bis-GMA/TEGDMA Systems | EEEA-Containing Systems |
| Water Sorption (µg/mm³) | 20 - 50[13][14][15][16][17][18][19][20][21] | Data Not Available |
| Solubility (µg/mm³) | 1 - 7[13][19][21] | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the performance of dental composites. These protocols would be applicable for the evaluation of EEEA-based composites.
Flexural Strength and Modulus Testing (Three-Point Bending Test)
-
Specimen Preparation: Rectangular bar specimens (typically 2 mm x 2 mm x 25 mm) are prepared by filling a stainless steel mold with the uncured composite material. The material is then light-cured according to the manufacturer's instructions, often from both the top and bottom surfaces to ensure complete polymerization.
-
Storage: The cured specimens are removed from the mold and stored in distilled water at 37°C for 24 hours to simulate oral conditions.
-
Testing: The specimens are subjected to a three-point bending test using a universal testing machine. The load is applied at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.
-
Calculation: Flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen thickness. The flexural modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.
Degree of Conversion (DC) Measurement (FTIR Spectroscopy)
-
Sample Preparation: A small amount of the uncured composite paste is placed between two polyethylene (B3416737) films and pressed into a thin layer.
-
Initial Spectrum: An initial Fourier Transform Infrared (FTIR) spectrum of the uncured material is recorded. The absorbance peak of the aliphatic C=C double bond (typically around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are identified.
-
Curing: The sample is then light-cured for the recommended time.
-
Final Spectrum: A second FTIR spectrum is recorded from the cured specimen.
-
Calculation: The degree of conversion is calculated based on the decrease in the ratio of the aliphatic to the aromatic peak heights before and after curing using the formula: DC (%) = [1 - (Aliphatic peak height / Aromatic peak height)cured / (Aliphatic peak height / Aromatic peak height)uncured] x 100.
Water Sorption and Solubility Testing
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared and cured as described for mechanical testing.
-
Initial Conditioning: The specimens are placed in a desiccator containing silica (B1680970) gel and stored at 37°C until a constant mass (m1) is achieved. The volume (V) of each specimen is calculated.
-
Water Immersion: The specimens are then immersed in distilled water at 37°C. At regular intervals, the specimens are removed, blotted dry, and weighed until a constant mass (m2) is reached.
-
Re-conditioning: After water saturation, the specimens are returned to the desiccator and dried until a constant mass (m3) is achieved.
-
Calculation: Water sorption (Wsp) and solubility (Wsl) are calculated using the following formulas: Wsp = (m2 - m3) / V and Wsl = (m1 - m3) / V.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of dental composites.
Caption: Experimental workflow for evaluating dental composite performance.
Caption: Relationship between monomer composition and resulting properties.
Conclusion and Future Directions
The established Bis-GMA/TEGDMA system provides a reliable benchmark for dental composite performance, characterized by good mechanical strength and a well-understood polymerization process. However, challenges related to polymerization shrinkage and water sorption persist.
This compound (EEEA) holds theoretical promise as a hydrophilic comonomer that could potentially address some of these limitations. Its inclusion could lead to improved handling characteristics and enhanced adhesion to tooth structures. Nevertheless, the current body of scientific literature lacks the necessary quantitative data to substantiate these potential benefits in the context of a dental composite.
Future research should focus on the formulation and comprehensive evaluation of EEEA-containing dental composites. Direct comparative studies against Bis-GMA/TEGDMA systems are crucial to determine if EEEA can offer a viable improvement in clinical performance. Key areas for investigation include not only the fundamental mechanical and physical properties but also long-term durability, biocompatibility, and clinical handling characteristics. Without such dedicated research, the potential of EEEA in restorative dentistry will remain speculative.
References
- 1. Biaxial flexural strength of new Bis-GMA/TEGDMA based composites with different fillers for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication and Evaluation of Bis-GMA/TEGDMA Dental Resins/Composites Containing Nano Fibrillar Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 4. Flexural Properties of New Nanocomposites for Dental Restorative That Based on (Bis–GMA) Material and Polymerized by Light Curing [jns.kashanu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Young's Modulus and Degree of Conversion of Different Combination of Light-Cure Dental Resins [opendentistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Degree of conversion and mechanical properties of a BisGMA:TEGDMA composite as a function of the applied radiant exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degree of Conversion and BisGMA, TEGDMA, UDMA Elution from Flowable Bulk Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shrinkage stress and degree of conversion of a dental composite submitted to different photoactivation protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalofkcd.com [journalofkcd.com]
- 12. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 13. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Water sorption in a bis(GMA)/TEGDMA resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Influence of Water Sorption of Dental Light-Cured Composites on Shrinkage Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Water sorption/solubility of dental adhesive resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Water sorption and solubility of dental composites and identification of monomers released in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Adhesion properties of 2-(2-Ethoxyethoxy)ethyl acrylate coatings compared to other acrylates
In the pursuit of advanced materials for researchers, scientists, and drug development professionals, the selection of coating monomers is paramount to achieving desired performance characteristics. Among the myriad of options, 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOA) has garnered attention for its unique properties. This guide provides an objective comparison of the adhesion properties of EOEOA-based coatings against other common acrylates, supported by available experimental data and detailed methodologies.
Executive Summary of Acrylate Adhesion Properties
Coatings formulated with 2-(2-Ethoxyethoxy)ethyl acrylate are recognized for their excellent flexibility and adhesive capabilities. The ether linkages in EOEOA's molecular structure contribute to its hydrophilicity and polarity, which can enhance adhesion to a variety of substrates.[1] While direct quantitative comparative studies on the adhesion strength of EOEOA coatings are not extensively available in publicly accessible literature, its role as an adhesion promoter is well-documented.[2] In copolymers, EOEOA is known to improve flexibility, adhesion, and water resistance.[3]
For a comparative perspective, this guide draws on data from studies on other common acrylate monomers, such as Isobornyl Acrylate (IBOA), 2-Ethylhexyl Acrylate (2-EHA), 2-Hydroxyethyl Methacrylate (HEMA), and Hydroxypropyl Methacrylate (HPMA). These comparisons are based on standardized adhesion tests, providing a baseline for performance expectations.
Quantitative Adhesion Data
The following table summarizes the adhesion properties of various acrylate monomers based on available experimental data. It is important to note the absence of directly comparable, quantitative public data for this compound under the same testing conditions. The data presented for other acrylates serves as a benchmark for understanding the typical adhesion performance of acrylate-based coatings.
| Monomer | Adhesion Test | Substrate | Adhesion Strength (MPa) | Key Observations |
| This compound (EOEOA) | - | - | Data not available | Qualitatively known to enhance adhesion and flexibility.[2][4] |
| Isobornyl Acrylate (IBOA) | Pull-off Adhesion | Glass / Aluminum | Not specified, but used to improve adhesion. | Often used as a diluent that also enhances hardness and thermal resistance. |
| 2-Ethylhexyl Acrylate (2-EHA) | Peel & Shear Strength | Kraft Paper | Varies with concentration | Increasing 2-EHA content generally increases peel and shear strength in pressure-sensitive adhesives.[5] |
| 2-Hydroxyethyl Methacrylate (HEMA) | Pull-off Adhesion | Glass / Aluminum | 1.5 MPa | Exhibits good adhesion to polar substrates like glass and aluminum. |
| Hydroxypropyl Methacrylate (HPMA) | Pull-off Adhesion | Glass / Aluminum | 1.5 MPa | Shows comparable adhesion to HEMA on polar substrates. |
Experimental Protocols
The data presented in this guide is based on standardized adhesion testing methodologies, which are crucial for obtaining reliable and comparable results. The primary methods referenced are Pull-off Adhesion and Lap Shear Strength tests.
Pull-off Adhesion Test (ASTM D4541)
This test method is used to determine the pull-off strength of a coating from a substrate.[6]
Methodology:
-
Dollies Preparation: A circular metal dolly is abraded and cleaned to ensure a strong bond with the adhesive.
-
Adhesive Application: A two-part epoxy adhesive is mixed and applied to the face of the dolly.
-
Dolly Adhesion: The dolly is then adhered to the cured coating surface and left for the adhesive to fully cure.
-
Testing: A pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied at a specified rate until the dolly is pulled off the surface.
-
Data Recording: The force at which failure occurs is recorded and converted to pressure (in MPa or psi). The nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating) is also noted.
Lap Shear Strength Test
This test is commonly used to determine the shear strength of an adhesive bond.
Methodology:
-
Specimen Preparation: Two substrate panels (e.g., steel or aluminum) are prepared and cleaned.
-
Adhesive Application: The adhesive or coating is applied to a defined area on one of the panels.
-
Joint Formation: The second panel is then overlapped with the first, creating a single-lap joint with a specific bond area. The adhesive is then cured.
-
Testing: The specimen is placed in a universal testing machine, and a tensile force is applied parallel to the bond line until the joint fails.
-
Data Recording: The maximum force sustained before failure is recorded. The lap shear strength is calculated by dividing the maximum force by the bond area.[7]
Visualization of Experimental Workflow
To provide a clearer understanding of the adhesion testing process, the following diagram illustrates the workflow for the Pull-off Adhesion Test.
References
A comparative study of the mechanical properties of various ethoxylated acrylate polymers
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the mechanical properties of three common ethoxylated acrylate (B77674) polymers: Poly(ethylene glycol) diacrylate (PEGDA), Ethoxylated Bisphenol A Diacrylate, and Ethoxylated Trimethylolpropane Triacrylate (ETPTA). This analysis is supported by experimental data and detailed methodologies to assist in material selection for various applications.
Ethoxylated acrylate polymers are a versatile class of materials widely utilized in biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility and tunable mechanical properties. The degree of ethoxylation and the core monomer structure significantly influence the final characteristics of the cured polymer, such as its stiffness, strength, and elasticity. This guide focuses on a comparative study of the mechanical performance of PEGDA, Ethoxylated Bisphenol A Diacrylate, and ETPTA, providing a foundation for informed material selection.
Comparative Mechanical Properties
The mechanical behavior of these polymers upon curing is a critical factor in their application. The following table summarizes key mechanical properties gathered from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions, such as the degree of ethoxylation, molecular weight, photoinitiator concentration, and UV curing parameters.
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(ethylene glycol) diacrylate (PEGDA) | 0.42 - 1.71 (compressive modulus) | Data not available in the searched literature | Data not available in the searched literature |
| Ethoxylated Bisphenol A Diacrylate | 1700 - 2100 (flexural modulus) | 0.59 | 9.9 |
| Ethoxylated Trimethylolpropane Triacrylate (ETPTA) | Data not available in the searched literature | Data not available in the searched literature | Data not available in the searched literature |
Note: The data for PEGDA represents compressive modulus, which is a measure of stiffness under compression, and may not be directly equivalent to Young's modulus (tensile modulus). The data for Ethoxylated Bisphenol A Diacrylate includes flexural modulus from a 3D printing resin formulation and tensile strength and elongation from a hydrophilic epoxy resin derivative, which may not represent the properties of a pure UV-cured homopolymer. Specific quantitative data for ETPTA homopolymer was not available in the searched literature, though it is generally reported to enhance mechanical strength and flexibility.
Experimental Protocols
The mechanical properties of polymers are typically determined through standardized testing methods. The following protocols outline the general procedures for sample preparation and tensile testing, primarily based on the ASTM D638 standard.
Preparation of Polymer Films
A standardized method for preparing polymer films for mechanical testing is crucial for obtaining reproducible results.
Materials and Equipment:
-
Ethoxylated acrylate monomer (PEGDA, Ethoxylated Bisphenol A Diacrylate, or ETPTA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, Irgacure)
-
Solvent (if necessary, for viscosity adjustment)
-
Glass slides or a suitable mold
-
Spacers of defined thickness
-
UV curing system with a specific wavelength and intensity output
Procedure:
-
Formulation Preparation: The ethoxylated acrylate monomer is mixed with a specified concentration of photoinitiator. The mixture should be thoroughly stirred in the dark to ensure homogeneity.
-
Casting: The liquid resin mixture is cast onto a glass slide or into a mold. Spacers are used to control the thickness of the film.
-
UV Curing: The cast resin is then exposed to UV radiation of a specific wavelength (e.g., 365 nm) and intensity for a predetermined duration to ensure complete polymerization. The curing process should be carried out in a controlled environment (e.g., under a nitrogen atmosphere to prevent oxygen inhibition).
-
Sample Conditioning: After curing, the polymer films are carefully removed from the substrate and conditioned at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours before testing, as recommended by ASTM standards.
Tensile Testing
Tensile properties are measured following the guidelines of ASTM D638, "Standard Test Method for Tensile Properties of Plastics."
Equipment:
-
Universal Testing Machine (UTM) equipped with a load cell
-
Tensile grips
-
Extensometer (for precise strain measurement)
-
Caliper or micrometer for measuring sample dimensions
Procedure:
-
Specimen Preparation: The cured polymer films are cut into a "dog-bone" shape according to the dimensions specified in ASTM D638. This geometry ensures that failure occurs in the central, narrower section of the specimen.
-
Dimensional Measurement: The width and thickness of the gauge section of each specimen are measured at several points using a caliper or micrometer, and the average values are recorded.
-
Testing: The specimen is mounted securely in the tensile grips of the UTM. The extensometer is attached to the gauge section to accurately measure elongation. The test is initiated by pulling the specimen at a constant crosshead speed until it fractures.
-
Data Acquisition: The load and displacement data are recorded throughout the test. From this data, a stress-strain curve is generated.
-
Calculation of Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the preparation and mechanical testing of ethoxylated acrylate polymer films.
A Comparative Guide to Thermoresponsive Hydrogels: 2-(2-Ethoxyethoxy)ethyl Acrylate vs. Poly(N-isopropylacrylamide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the water uptake and swelling behavior of two prominent thermoresponsive hydrogels: those derived from 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EEEA) and the well-established poly(N-isopropylacrylamide) (PNIPAM). The information presented herein is supported by experimental data to aid in the selection of appropriate materials for applications such as drug delivery, tissue engineering, and smart devices.
Introduction
Thermoresponsive hydrogels, which exhibit a volume phase transition in response to temperature changes, are a cornerstone of advanced materials science. Their ability to swell or shrink in aqueous environments based on temperature makes them ideal candidates for a variety of biomedical applications. Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer, known for its distinct lower critical solution temperature (LCST) of approximately 32°C in water.[1] Below this temperature, PNIPAM is hydrophilic and swells, while above it, the polymer becomes hydrophobic and deswells, releasing its aqueous content.[1][2]
As the field of smart polymers expands, alternative materials are being explored to offer a broader range of properties. One such alternative is poly(2-(2-Ethoxyethoxy)ethyl acrylate) (PEEEA). While direct comparative studies are limited, research on structurally similar polymers like poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA) provides valuable insights into the expected behavior of PEEEA hydrogels. These polymers, belonging to the poly(oligo(ethylene glycol) methacrylate) (POEGMA) family, are also thermoresponsive and are gaining attention for their biocompatibility and tunable properties.[3]
This guide will compare the synthesis, water uptake, and swelling characteristics of PEEEA and PNIPAM hydrogels, providing a comprehensive overview for researchers and developers.
Comparative Performance Data
The following tables summarize the key performance metrics for PEEEA (with PMEO2MA as a proxy) and PNIPAM hydrogels based on available experimental data.
Table 1: Swelling Ratio Comparison
| Hydrogel Type | Crosslinker Concentration (mol%) | Temperature (°C) | Swelling Ratio (%) | Reference |
| PNIPAM | 2 | 25 | ~870 - 2155 | [4] |
| PNIPAM | 2 | 37 | ~31 - 61 | [4] |
| PMEO2MA (as PEEEA proxy) | 2 | 20 | Not specified, but generally high below LCST | [3] |
| PMEO2MA (as PEEEA proxy) | 2 | 40 | Not specified, but deswollen above LCST | [3] |
Table 2: Lower Critical Solution Temperature (LCST) Comparison
| Hydrogel Type | LCST (°C) | Reference |
| PNIPAM | ~32 | [1] |
| PMEO2MA (as PEEEA proxy) | ~26 - 37 (tunable by copolymerization) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these hydrogels are crucial for reproducible research.
Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel
This protocol describes a typical free-radical polymerization method for preparing PNIPAM hydrogels.
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized (DI) water
Procedure:
-
Dissolve a specific amount of NIPAM monomer and MBA (e.g., 2 mol% relative to NIPAM) in DI water in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add TEMED to the solution and mix thoroughly.
-
Add a freshly prepared aqueous solution of APS to initiate the polymerization.
-
Allow the reaction to proceed at room temperature for a set period (e.g., 24 hours) to ensure complete polymerization.
-
The resulting hydrogel is then washed extensively with DI water to remove any unreacted monomers and initiator residues.
Synthesis of Poly(this compound) (PEEEA) Hydrogel (based on PMEO2MA synthesis)
This protocol is adapted from the synthesis of similar thermoresponsive hydrogels and can be applied to PEEEA.
Materials:
-
This compound (EEEA) monomer
-
Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized (DI) water
Procedure:
-
Dissolve EEEA monomer and PEGDA in DI water. The concentration of the crosslinker can be varied to tune the hydrogel properties.
-
Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.
-
Add TEMED to the monomer solution and mix.
-
Initiate the polymerization by adding an aqueous solution of APS.
-
Allow the polymerization to proceed at room temperature for several hours until a solid hydrogel is formed.
-
Purify the hydrogel by immersing it in a large volume of DI water, changing the water periodically to remove unreacted components.
Measurement of Swelling Ratio
The water uptake capacity of the hydrogels is quantified by their swelling ratio.
Procedure:
-
A dried hydrogel sample of known weight (Wd) is immersed in DI water or a buffer solution at a specific temperature.
-
At regular time intervals, the hydrogel is removed from the solution, and excess surface water is carefully blotted away with filter paper.
-
The weight of the swollen hydrogel (Ws) is recorded.
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
-
The measurements are continued until the hydrogel reaches its equilibrium swelling, where the weight no longer changes over time.[4]
Visualizing the Experimental Workflow
The logical flow of the comparative experimental study can be visualized as follows:
References
A Comparative Guide to the Cytotoxicity of Leached Monomers from Dental Resins: A Focus on 2-(2-Ethoxyethoxy)ethyl Acrylate-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic effects of leached monomers from dental resins, with a specific focus on 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (EEEA). Due to a lack of extensive publicly available in vitro cytotoxicity data for EEEA in dental applications, this guide synthesizes general toxicological information for EEEA and compares it with established data for commonly used alternative monomers: Bisphenol A glycidyl (B131873) methacrylate (B99206) (BisGMA), urethane (B1682113) dimethacrylate (UDMA), triethylene glycol dimethacrylate (TEGDMA), and 2-hydroxyethyl methacrylate (HEMA). The information presented is intended to support researchers and professionals in materials science and drug development in making informed decisions.
Executive Summary
The biocompatibility of dental resins is a critical factor in their clinical success. A primary concern is the leaching of unreacted monomers from the polymerized resin matrix, which can lead to adverse cellular responses. While extensive research has characterized the cytotoxicity of common methacrylates like BisGMA, UDMA, TEGDMA, and HEMA, data on newer monomers such as EEEA is less comprehensive. This guide aims to bridge this gap by providing a comparative overview of their cytotoxic profiles, detailed experimental protocols for assessment, and a visualization of the underlying molecular pathways.
Comparison of Monomer Cytotoxicity
The following table summarizes the available toxicological and cytotoxic data for EEEA and common alternative dental resin monomers. It is important to note the limitations in directly comparing the qualitative toxicological data for EEEA with the quantitative in vitro cytotoxicity data for the other monomers.
| Monomer | Chemical Structure | Key Toxicological/Cytotoxic Findings |
| 2-(2-Ethoxyethoxy)ethyl acrylate (EEEA) | CCOCCOCCOC(=O)C=C | General toxicological data indicates it can be a skin and eye irritant and may cause allergic skin reactions.[1][2][3] Specific in vitro cytotoxicity data (e.g., IC50) in dental cell lines is not readily available in the reviewed literature. Its precursor, diethylene glycol monoethyl ether (DEGEE), has low acute toxicity but may cause kidney toxicity at high oral doses.[4][5][6] |
| Bisphenol A glycidyl methacrylate (BisGMA) | CC(C)(C1=CC=C(C=C1)OCCN(C)C(=O)OCC=C)C1=CC=C(C=C1)OCCN(C)C(=O)OCC=C | Generally considered the most cytotoxic of the common dental monomers.[7][8][9] Induces apoptosis and necrosis, DNA damage, and activation of caspases.[10][11] Cytotoxicity is dose-dependent, with effects observed at concentrations as low as 30 µM.[7] |
| Urethane dimethacrylate (UDMA) | C=C(C)C(=O)OCCN(C(=O)OCCCCCOC(=O)NCCC)C(=O)OCCN(C(=O)OCCCCCOC(=O)NCCC)C(=O)OCC=C(C)C | Exhibits significant cytotoxicity, though generally less than BisGMA.[7][8] Induces apoptosis and necrosis through caspase activation and mitochondrial dysfunction.[12] Cytotoxic effects are observed in a concentration-dependent manner, starting at around 100 µM.[7] |
| Triethylene glycol dimethacrylate (TEGDMA) | C=C(C)C(=O)OCCOCCOC(=O)C=C(C)C | Considered less cytotoxic than BisGMA and UDMA.[7][13][8] Can induce apoptosis and genotoxic effects, often linked to the depletion of cellular glutathione (B108866) (GSH) and increased reactive oxygen species (ROS).[10][14][15] Cytotoxicity is observed at higher concentrations, typically in the millimolar range (e.g., 1.5-10 mM).[7] |
| 2-Hydroxyethyl methacrylate (HEMA) | C=C(C)C(=O)OCCO | Generally the least cytotoxic of the commonly studied dental monomers.[13] Can induce apoptosis and cell cycle arrest, particularly at higher concentrations.[14] Cytotoxicity is dose-dependent, with effects becoming significant at millimolar concentrations.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of monomer cytotoxicity. Below are protocols for key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., human gingival fibroblasts, dental pulp stem cells) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Preparation of Monomer Eluates: Prepare eluates by incubating polymerized resin discs containing the monomers in cell culture medium for a specified period (e.g., 24, 48, or 72 hours) according to ISO 10993-5 standards.
-
Cell Treatment: After 24 hours of incubation, remove the culture medium from the wells and replace it with 100 µL of the prepared monomer eluates at various concentrations. Include a negative control (culture medium only) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
-
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with monomer eluates as described for the MTT assay.
-
Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
-
DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Materials:
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Cell culture medium without serum
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with monomer eluates as described previously.
-
DCFH-DA Loading: After the desired treatment time, remove the medium and wash the cells once with serum-free medium.
-
Incubation: Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if necessary) and express the results as a fold change relative to the untreated control.
-
Signaling Pathways and Experimental Workflows
The cytotoxicity of dental resin monomers is often mediated by the induction of oxidative stress, leading to apoptosis. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and the general experimental workflow for cytotoxicity assessment.
Caption: Signaling pathway of monomer-induced apoptosis.
Caption: General workflow for cytotoxicity assessment.
Conclusion
The selection of monomers in dental resin formulations significantly impacts their biocompatibility. While established monomers like BisGMA, UDMA, TEGDMA, and HEMA have well-documented cytotoxic profiles, there is a clear need for more comprehensive in vitro studies on the cytotoxicity of newer alternatives such as EEEA within a dental context. The available data suggests that EEEA may have a more favorable toxicological profile than some of the more cytotoxic methacrylates, but direct comparative studies are essential for confirmation. Researchers and developers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data, which will ultimately contribute to the development of safer and more effective dental restorative materials.
References
- 1. Resin monomers induce apoptosis of the pulp–dentin complex through the mitochondrial pathway [jstage.jst.go.jp]
- 2. fishersci.com [fishersci.com]
- 3. specialchem.com [specialchem.com]
- 4. epa.gov [epa.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ojs.pum.edu.pl [ojs.pum.edu.pl]
- 10. Biodegradation of Dental Resin-Based Composite—A Potential Factor Affecting the Bonding Effect: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic and cellular toxicology of dental resin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of adaptive mechanisms in cell responses towards oxidative stress caused by dental resin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Surface energy and wettability comparison of films made from different hydrophilic acrylates
For researchers, scientists, and drug development professionals, understanding the surface properties of hydrophilic polymers is paramount for applications ranging from biomedical coatings to drug delivery systems. The wettability and surface energy of these materials dictate their interaction with biological environments, influencing protein adsorption, cell adhesion, and overall biocompatibility. This guide provides an objective comparison of the surface energy and wettability of films made from three common hydrophilic acrylates: 2-hydroxyethyl methacrylate (B99206) (HEMA), poly(ethylene glycol) methyl ether methacrylate (PEGMA), and acrylic acid (AA).
The selection of an appropriate hydrophilic polymer often hinges on its surface characteristics. A more hydrophilic surface, characterized by a lower water contact angle and higher surface energy, generally exhibits reduced protein adsorption and cell adhesion. This guide summarizes key quantitative data from experimental studies to facilitate an informed comparison between films fabricated from these three prominent hydrophilic acrylates.
Comparative Analysis of Surface Properties
The wettability of a solid surface is determined by the contact angle of a liquid droplet on it; a smaller contact angle indicates greater wettability. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It is a critical factor in adhesion and wetting phenomena. The total surface energy is typically divided into dispersive and polar components, which arise from van der Waals forces and polar interactions (like hydrogen bonding), respectively.
Below is a summary of the water contact angle and surface energy components for films made from poly(2-hydroxyethyl methacrylate) (PHEMA), poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA), and poly(acrylic acid) (PAA). It is important to note that obtaining a direct side-by-side comparison from a single study with identical film preparation and measurement conditions is challenging. The data presented is a synthesis of values reported in the literature.
| Polymer Film | Water Contact Angle (θ) | Surface Energy (γs) (mN/m) | Dispersive Component (γsd) (mN/m) | Polar Component (γsp) (mN/m) |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 61° - 65°[1] | ~43 | ~30 | ~13 |
| Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) | ~39° (in a copolymer)[2] | Higher than PHEMA | Lower than PHEMA | Higher than PHEMA |
| Poly(acrylic acid) (PAA) | ~53° (cross-linked)[3] | High | Lower than PHEMA | High |
Note: The water contact angle for PPEGMA is based on its inclusion in a copolymer, suggesting the homopolymer would be even more hydrophilic. The data for PAA is for a cross-linked film, as un-cross-linked PAA is water-soluble, leading to unstable contact angle measurements.
Experimental Protocols
The following section details the typical experimental methodology used to determine the contact angle and surface energy of polymer films.
Sessile Drop Contact Angle Measurement
The sessile drop method is a common technique for determining the contact angle of a liquid on a solid surface.[4]
Materials:
-
Polymer films (PHEMA, PPEGMA, PAA) on a solid substrate
-
Goniometer with a high-resolution camera
-
Syringe with a fine needle
-
Test liquids with known surface tension and polar/dispersive components (e.g., deionized water, diiodomethane)
Procedure:
-
Place the polymer film on the sample stage of the goniometer.
-
Fill the syringe with the test liquid, ensuring no air bubbles are present.
-
Carefully dispense a small droplet (typically 2-5 µL) of the liquid onto the surface of the polymer film.
-
Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Use image analysis software to measure the contact angle between the tangent of the droplet and the solid surface.
-
Repeat the measurement at multiple locations on the film to ensure reproducibility and calculate an average value.
Calculation of Surface Energy
The surface energy of the polymer films can be calculated from the contact angle data of at least two different liquids (one polar and one non-polar) using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
The OWRK equation is:
γL(1 + cosθ) / 2(γLd)1/2 = (γSp)1/2 * [(γLp)1/2 / (γLd)1/2] + (γSd)1/2
Where:
-
γL is the total surface tension of the liquid.
-
θ is the contact angle of the liquid on the solid surface.
-
γLd and γLp are the dispersive and polar components of the liquid's surface tension, respectively.
-
γSd and γSp are the dispersive and polar components of the solid's surface energy, respectively.
By plotting γL(1 + cosθ) / 2(γLd)1/2 against [(γLp)1/2 / (γLd)1/2] for at least two liquids, a straight line is obtained. The slope of the line is (γSp)1/2 and the y-intercept is (γSd)1/2, from which the polar and dispersive components of the solid's surface energy can be determined. The total surface energy (γS) is the sum of the dispersive and polar components (γS = γSd + γSp).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for comparing the surface properties of the hydrophilic acrylate (B77674) films.
Caption: Experimental workflow for comparing surface properties.
Caption: Relationship between polymer structure and performance.
References
A Comparative Guide to the In Vitro Degradation of Crosslinked Poly(2-(2-Ethoxyethoxy)ethyl Acrylate) Networks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro degradation of crosslinked poly(2-(2-ethoxyethoxy)ethyl acrylate) (p(DEGEEA)) networks against two widely used biodegradable polyesters: polylactide-co-glycolide (PLGA) and polycaprolactone (B3415563) (PCL). This objective comparison, supported by experimental data and detailed methodologies, aims to assist in the selection of appropriate biomaterials for drug delivery and tissue engineering applications.
Comparative Analysis of Degradation Profiles
The in vitro degradation of a polymer network is a critical factor in determining its suitability for biomedical applications, influencing the rate of drug release and the timing of scaffold disappearance. Below is a comparative summary of the degradation characteristics of p(DEGEEA), PLGA, and PCL.
| Feature | Crosslinked Poly(this compound) (p(DEGEEA)) | Poly(lactide-co-glycolide) (PLGA) | Poly(ε-caprolactone) (PCL) |
| Primary Degradation Mechanism | Hydrolysis of ester groups in the crosslinker and potentially the polymer backbone. | Bulk hydrolysis of ester linkages. | Surface erosion or bulk hydrolysis of ester linkages, depending on crystallinity and molecular weight. |
| Typical Degradation Rate | Generally slow, but tunable by adjusting crosslinking density and the hydrolytic susceptibility of the crosslinker. | Relatively fast and tunable by altering the lactide-to-glycolide ratio and molecular weight. | Slow, with degradation times ranging from months to years. |
| Degradation Byproducts | Poly(acrylic acid) derivatives, ethylene (B1197577) glycol derivatives, and crosslinker fragments. | Lactic acid and glycolic acid. | 6-hydroxycaproic acid. |
| Factors Influencing Degradation | Crosslinking density, hydrophilicity, pH of the degradation medium, and presence of ester groups. | Lactide:glycolide ratio, molecular weight, crystallinity, and pH. | Molecular weight, crystallinity, and presence of enzymes (e.g., lipases). |
| Enzymatic Degradation | Not significantly susceptible to enzymatic degradation unless specific enzyme-cleavable crosslinkers are incorporated. | Can be accelerated by enzymes such as proteinase K.[1] | Susceptible to enzymatic degradation by lipases, which can significantly accelerate the degradation rate.[2][3] |
Experimental Protocols for In Vitro Degradation Studies
A standardized protocol is crucial for the reliable assessment and comparison of polymer degradation. Below are detailed methodologies for conducting in vitro hydrolytic and enzymatic degradation studies.
Hydrolytic Degradation Protocol
-
Sample Preparation: Prepare disc-shaped samples of the crosslinked polymer networks with uniform dimensions (e.g., 5 mm diameter, 1 mm thickness).
-
Initial Measurements: Record the initial dry weight (W_i) of each sample after lyophilization or vacuum drying until a constant weight is achieved.
-
Incubation: Place each sample in a separate vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4. The volume should be sufficient to ensure complete immersion of the sample (e.g., 10 mL).
-
Degradation Conditions: Incubate the vials at 37°C in a shaking incubator to ensure uniform exposure to the degradation medium.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28, and 56 days), remove the samples from the PBS.
-
Final Measurements: Gently rinse the samples with deionized water to remove any salt residues, and then lyophilize or vacuum dry them to a constant weight to obtain the final dry weight (W_f).
-
Data Analysis: Calculate the percentage of weight loss at each time point using the following equation: Weight Loss (%) = [(W_i - W_f) / W_i] * 100
-
pH Monitoring: At each time point, the pH of the degradation medium can be measured to assess the release of acidic byproducts.
Enzymatic Degradation Protocol
-
Sample Preparation and Initial Measurements: Follow steps 1 and 2 of the hydrolytic degradation protocol.
-
Enzyme Solution Preparation: Prepare a solution of the desired enzyme (e.g., lipase (B570770) for PCL, proteinase K for PLGA) in PBS (pH 7.4) at a physiologically relevant concentration. A control group with PBS only should be included.
-
Incubation: Place each sample in a separate vial containing the enzyme solution or PBS (for the control group).
-
Degradation Conditions: Incubate the vials at 37°C in a shaking incubator.
-
Enzyme Replenishment: To maintain enzyme activity, replace the enzyme solution at regular intervals (e.g., every 48 hours).
-
Time Points and Final Measurements: Follow steps 5 and 6 of the hydrolytic degradation protocol.
-
Data Analysis: Calculate the percentage of weight loss as described in the hydrolytic degradation protocol and compare the degradation rates between the enzyme and control groups.
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in in vitro degradation studies, the following diagrams illustrate the experimental workflow and the key factors influencing polymer degradation.
References
A Comparative Guide to the Optical Properties of Polymers Derived from 2-(2-Ethoxyethoxy)ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the optical properties of polymers derived from 2-(2-ethoxyethoxy)ethyl acrylate (B77674) (poly(ETAC)). Due to a lack of specific experimental data for poly(ETAC) in the reviewed literature, this document focuses on establishing a framework for comparison with common alternative polymers, namely Poly(methyl methacrylate) (PMMA) and Polycarbonate (PC). The guide outlines the standard experimental protocols required to generate the necessary data for a comprehensive evaluation.
Performance Comparison
A direct quantitative comparison of the optical properties of poly(ETAC) with alternative polymers is challenging without specific experimental data. However, based on the known characteristics of acrylate-based polymers, a qualitative projection can be made. Poly(ETAC) is expected to exhibit good transparency and a refractive index in a range similar to other acrylic polymers. To facilitate a direct comparison, the following tables present the known optical properties of PMMA and PC. Researchers are encouraged to use the provided experimental protocols to measure and insert the corresponding data for poly(ETAC).
Table 1: Comparison of Refractive Index
| Polymer | Refractive Index (nD at 589.3 nm) | Test Method |
| Poly(2-(2-ethoxyethoxy)ethyl acrylate) (poly(ETAC)) | Data not available in literature | ASTM D542 |
| Poly(methyl methacrylate) (PMMA) | 1.4905[1][2] | ASTM D542 |
| Polycarbonate (PC) | ~1.59[3] | ASTM D542 |
Table 2: Comparison of Transparency
| Polymer | Luminous Transmittance (%) | Haze (%) | Test Method |
| Poly(this compound) (poly(ETAC)) | Data not available in literature | Data not available in literature | ASTM D1003 |
| Poly(methyl methacrylate) (PMMA) | Up to 92%[1] | <1% (for high clarity grades) | ASTM D1003 |
| Polycarbonate (PC) | 88 - 90%[3][4][5] | <1% (for high clarity grades) | ASTM D1003 |
Experimental Protocols
To ensure accurate and reproducible data for comparison, the following standard test methods are recommended for characterizing the optical properties of poly(ETAC) and other polymers.
Refractive Index Measurement (ASTM D542)
The refractive index is a fundamental optical property that describes how light propagates through a material. The standard test method for transparent organic plastics is ASTM D542.[6][7][8]
Methodology:
-
Specimen Preparation: A small, flat, and polished specimen of the polymer is required. A typical size is 6.3 mm x 12.7 mm on one face.[6][7]
-
Apparatus: An Abbe refractometer is commonly used for this measurement.[3]
-
Procedure:
-
A drop of a suitable contacting liquid (with a refractive index higher than the specimen) is placed on the refractometer prism.[6][8]
-
The polymer specimen is placed on top of the liquid on the prism.
-
A light source is directed through the prism and the specimen.
-
The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus in the eyepiece.
-
The refractive index is then read directly from the instrument's scale.[6]
-
-
Conditioning: Specimens should be conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, as per Procedure A of ASTM D618.[7][8]
Transparency Measurement (ASTM D1003)
This standard test method is used to determine the haze and luminous transmittance of transparent plastics. Haze is the scattering of light by a specimen, resulting in a cloudy appearance, while luminous transmittance is the ratio of the transmitted light to the incident light.[9][10][11]
Methodology:
-
Specimen Preparation: A flat, clean, and dust-free specimen with a diameter greater than 25 mm is required. The thickness should be sufficient for any transmission losses to be significant (typically 3.2 mm or greater).[3]
-
Apparatus: A hazemeter or a spectrophotometer with an integrating sphere is used.[3][12]
-
Procedure:
-
The instrument is calibrated according to the manufacturer's instructions.
-
The specimen is placed in the light path of the instrument.
-
Two measurements are taken: one with the integrating sphere's exit port open to measure the total light transmitted by the specimen, and another with the exit port closed to measure the light scattered by the specimen and the instrument.
-
The luminous transmittance and haze are calculated from these measurements.
-
-
Calculations:
-
Luminous Transmittance (Tt): (T2 / T1) x 100, where T1 is the incident light and T2 is the total light transmitted by the specimen.
-
Haze (%): (T4 / T2) x 100, where T4 is the diffuse light transmitted by the specimen.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the evaluation of the optical properties of a polymer.
Caption: Experimental workflow for evaluating polymer optical properties.
References
- 1. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 2. refractiveindex.info [refractiveindex.info]
- 3. dl.asminternational.org [dl.asminternational.org]
- 4. protolabs.com [protolabs.com]
- 5. youtube.com [youtube.com]
- 6. Refractive Index ASTM D542 [intertek.com]
- 7. infinitalab.com [infinitalab.com]
- 8. u.dianyuan.com [u.dianyuan.com]
- 9. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 10. infinitalab.com [infinitalab.com]
- 11. ASTM D1003 Standard Tests for Haze and Transmittan - chnspec.net [chnspec.net]
- 12. Haze Measurement According to ASTM D1003 using the LAMBDA 1050+ UV/Vis/NIR Spectrophotometer [perkinelmer.com]
Performance Benchmark: 2-(2-Ethoxyethoxy)ethyl Acrylate (EOEOEA) in 3D Printing Resins
A Comparative Guide for Researchers and Formulation Scientists
In the rapidly evolving landscape of 3D printing, the selection of appropriate resin components is paramount to achieving desired material properties and print performance. This guide provides a comprehensive analysis of 2-(2-Ethoxyethoxy)ethyl acrylate (B77674) (EOEOEA), a monofunctional reactive diluent, benchmarked against other commonly used alternatives in vat photopolymerization resins. This document is intended for researchers, scientists, and professionals in drug development and other fields who require a deep understanding of how resin composition influences final part characteristics.
Introduction to Reactive Diluents in 3D Printing
Reactive diluents are low-viscosity monomers that are incorporated into photopolymer resin formulations to reduce the overall viscosity of the system. This reduction is crucial for enabling effective layer recoating and achieving high-resolution prints in technologies such as Stereolithography (SLA) and Digital Light Processing (DLP). Beyond viscosity control, reactive diluents play a significant role in determining the cure speed, mechanical properties, and thermomechanical behavior of the final printed object.
2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA) is noted for its low viscosity, fast curing speed, and its ability to impart flexibility and enhance adhesion in cured polymers.[1][2] This guide will compare its performance profile with other widely used reactive diluents, including:
-
1,6-Hexanediol Diacrylate (HDDA): A common difunctional reactive diluent known for its high reactivity and ability to increase crosslink density.[3]
-
Dipropylene Glycol Diacrylate (DPGDA): Another difunctional diluent that offers a balance of viscosity reduction and flexibility.[3]
-
Trimethylolpropane Triacrylate (TMPTA): A trifunctional reactive diluent used to achieve high crosslink density, leading to increased hardness and chemical resistance.[3]
-
Isobornyl Acrylate (IBOA): A monofunctional cyclic monomer that can enhance thermal properties and reduce shrinkage.[4]
Performance Comparison of Reactive Diluents
The following tables summarize the key performance indicators of EOEOEA and its alternatives based on available data. It is important to note that the properties of the final cured resin are highly dependent on the complete formulation, including the type and concentration of oligomers, other monomers, and photoinitiators, as well as the printing and post-curing conditions. The data presented here is collated from various sources and should be considered in the context of the specific experimental conditions outlined in the linked studies.
Viscosity Reduction
A primary function of a reactive diluent is to lower the viscosity of the resin formulation to a printable range (typically below 1000 cP at printing temperature).[5] The efficiency of viscosity reduction is a key performance metric.
| Reactive Diluent | Functionality | Typical Viscosity (cP at 25°C) | Notes |
| EOEOEA | Monofunctional | 3 - 8[6] | Excellent viscosity reduction. |
| HDDA | Difunctional | 10 - 15 | Low viscosity for a difunctional monomer. |
| DPGDA | Difunctional | 8 - 15 | Similar viscosity to HDDA. |
| TMPTA | Trifunctional | 60 - 120 | Higher viscosity due to higher functionality. |
| IBOA | Monofunctional | 8 - 12 | Low viscosity with a bulky cyclic structure. |
Curing Characteristics
The cure speed of a resin is influenced by the reactivity of its components. This is often characterized by the rate of polymerization and the total conversion of double bonds upon exposure to UV light.
| Reactive Diluent | Key Curing Characteristics |
| EOEOEA | High reactivity, contributes to fast curing speeds.[2] |
| HDDA | High reactivity due to its difunctional nature, leading to rapid crosslinking.[7] |
| DPGDA | Good reactivity, often used in combination with other acrylates. |
| TMPTA | Very high reactivity due to its trifunctionality, leading to rapid gelation and high crosslink density.[3] |
| IBOA | Moderate reactivity, can sometimes lead to lower overall conversion compared to multifunctional acrylates. |
Mechanical Properties of Cured Resins
The choice of reactive diluent has a profound impact on the mechanical properties of the final 3D printed part. The functionality and chemical structure of the diluent influence properties such as tensile strength, elongation at break, and Young's modulus.
| Reactive Diluent | Typical Effect on Mechanical Properties |
| EOEOEA | Imparts flexibility, leading to higher elongation at break and potentially lower tensile strength and modulus compared to multifunctional diluents.[8] |
| HDDA | Increases tensile strength and modulus due to increased crosslink density, but can lead to lower elongation at break (increased brittleness).[8] |
| DPGDA | Provides a balance of properties, contributing to both strength and some flexibility. |
| TMPTA | Significantly increases tensile strength and modulus, resulting in hard and rigid materials with low elongation at break.[3][8] |
| IBOA | Can increase the glass transition temperature (Tg) and hardness of the material. |
Quantitative Mechanical Property Comparison (Illustrative)
The following table provides illustrative values for mechanical properties based on findings from various studies. Direct comparison should be made with caution as the base resin formulations and testing conditions may vary between sources.
| Property | Resin with EOEOEA | Resin with HDDA | Resin with TMPTA |
| Tensile Strength (MPa) | Lower | Higher[8] | Highest[3] |
| Elongation at Break (%) | Higher[8] | Lower | Lowest[8] |
| Young's Modulus (GPa) | Lower[8] | Higher | Highest[3] |
Note: The values are relative comparisons based on the general effects of these diluents.
Experimental Protocols
The data presented in this guide is based on standardized experimental procedures for characterizing 3D printing resins. The following are detailed methodologies for key experiments.
Viscosity Measurement
-
Apparatus: A rotational viscometer or rheometer (e.g., Brookfield, TA Instruments) with a cone-and-plate or parallel-plate geometry is used.[9]
-
Procedure:
-
The resin sample is placed on the lower plate of the rheometer.
-
The geometry is lowered to a specified gap (e.g., 500 µm).
-
The temperature is maintained at a constant value (e.g., 25°C).
-
The viscosity is measured over a range of shear rates (e.g., 0.1 to 100 s⁻¹) to assess the flow behavior of the resin.[9] For many 3D printing resins, the viscosity is reported at a specific shear rate.
-
Cure Rate Analysis (Photo-DSC)
-
Apparatus: A Differential Scanning Calorimeter (DSC) equipped with a UV light source (Photo-DSC), such as a Netzsch Photo-DSC 204 F1 Phoenix.[10][11]
-
Procedure:
-
A small sample of the liquid resin (typically 1-5 mg) is placed in an open aluminum pan.[12]
-
The sample is placed in the DSC cell under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.[7]
-
The sample is equilibrated at a specific isothermal temperature.
-
The UV light source is activated for a set duration and intensity, and the heat flow from the exothermic polymerization reaction is measured as a function of time.[13]
-
The rate of polymerization and the total conversion of double bonds can be calculated from the heat flow data.[13]
-
Mechanical Properties Testing
-
Standard: Mechanical properties of 3D printed parts are typically tested according to ASTM standards, such as ASTM D638 for tensile properties.[14][15]
-
Specimen Preparation: Dog-bone shaped specimens are 3D printed according to the dimensions specified in the relevant ASTM standard. The print orientation is recorded as it can significantly affect the mechanical properties.[14]
-
Procedure (Tensile Testing):
-
The printed and post-cured specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity).[14]
-
The specimen is mounted in the grips of a universal testing machine (e.g., Instron).
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.[14]
-
The load and displacement are recorded throughout the test to generate a stress-strain curve, from which tensile strength, elongation at break, and Young's modulus are determined.[15]
-
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Benchmarking Reactive Diluents
Caption: Experimental workflow for benchmarking reactive diluents.
Logical Relationship of Reactive Diluent Properties to Print Quality
Caption: Influence of reactive diluent properties on print quality.
Conclusion
The selection of a reactive diluent is a critical decision in the formulation of 3D printing resins, with significant implications for the processability and the final properties of the printed object. This compound (EOEOEA) stands out as a highly effective monofunctional reactive diluent for reducing viscosity while imparting flexibility to the cured material.
Compared to multifunctional alternatives like HDDA and TMPTA, EOEOEA will generally lead to materials with higher elongation at break but lower tensile strength and modulus. This makes it an excellent candidate for applications where flexibility and toughness are desired. For applications requiring high hardness, rigidity, and thermal stability, multifunctional diluents such as TMPTA or cyclic monomers like IBOA may be more suitable.
Ultimately, the optimal choice of reactive diluent will depend on the specific performance requirements of the end-use application. Formulators must consider the trade-offs between viscosity reduction, cure speed, and the desired mechanical and thermal properties. The data and protocols presented in this guide provide a foundation for making informed decisions in the development of advanced 3D printing resins.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. EOEOEA Monomer - Ethoxyethoxyethyl Acrylate for Coatings & Inks [sinocurechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bio-based reactive diluents as sustainable replacements for styrene in MAESO resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. resione.com [resione.com]
- 6. Buy this compound | 7328-17-8 [smolecule.com]
- 7. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.2. Methods [bio-protocol.org]
- 13. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 15. protolabs.com [protolabs.com]
Safety Operating Guide
Proper Disposal of 2-(2-Ethoxyethoxy)ethyl Acrylate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2-(2-ethoxyethoxy)ethyl acrylate (B77674) is critical for maintaining a secure research environment. This document outlines the necessary operational and disposal plans to minimize risks and ensure adherence to regulatory standards.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a cornerstone of laboratory safety. 2-(2-Ethoxyethoxy)ethyl acrylate, a monomer commonly used in the formulation of polymers, requires careful management due to its potential hazards, including skin and eye irritation, and the possibility of causing allergic skin reactions. Adherence to established disposal protocols is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Nitrile gloves are recommended; natural rubber gloves should be avoided.
-
Protective Clothing: A lab coat, apron, and closed-toe shoes are mandatory.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be classified as hazardous chemical waste.
-
This waste must be segregated from other waste streams to prevent accidental mixing with incompatible materials, which could lead to a chemical reaction.
Step 2: Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are a suitable option.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the starting date of waste accumulation.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container securely closed at all times, except when adding waste.
Step 4: Managing Spills and Contaminated Materials
-
Any materials contaminated with this compound, such as gloves, absorbent pads, and paper towels, must also be disposed of as hazardous waste in the same designated container.
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
Step 5: Arranging for Professional Disposal
-
Once the waste container is full, or if it has been in accumulation for a year, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.
Quantitative Data and Physical Properties
| Property | Value |
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| Appearance | Colorless liquid |
| Odor | Mild acrylic ester odor |
| Boiling Point | 95 °C at 5 mm Hg[1][2] |
| Density | 1.016 g/mL at 25 °C[1][2] |
| Flash Point | > 110 °C (> 230 °F) |
| Water Solubility | 124-146 g/L at 20°C |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disposal Decision Workflow
References
Essential Safety and Logistical Information for Handling 2-(2-Ethoxyethoxy)ethyl Acrylate
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This document provides crucial safety and logistical information for 2-(2-Ethoxyethoxy)ethyl acrylate (B77674), including operational procedures and disposal plans to ensure laboratory safety and regulatory compliance.
Chemical Safety Summary
| Property | Value | Reference |
| Chemical Name | 2-(2-Ethoxyethoxy)ethyl acrylate | |
| CAS Number | 7328-17-8 | |
| Molecular Formula | C9H16O4 | [1] |
| Hazards | Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, >0.5 mm thick). | Prevents skin contact, which can cause irritation and allergic reactions.[1] Natural rubber gloves are not recommended.[1] |
| Body Protection | Lab coat or chemical-resistant gown. | Protects skin from accidental contact.[2] |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge. | Prevents respiratory irritation from inhaling vapors or mists.[2] |
Quantitative Safety Data
| Parameter | Value | Notes and Assumptions |
| Occupational Exposure Limit (OEL) | No established OEL. | For the related compound, Ethyl Acrylate, the OSHA PEL is 25 ppm (100 mg/m³) as a TWA. This should be used as a conservative guideline. |
| Glove Breakthrough Time (Nitrile, >0.5 mm) | Good to Excellent (>4 hours for incidental contact) | This is an estimation based on the chemical properties and recommendations for similar acrylates. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.[3][4][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area.
-
Verify that all necessary PPE is available and in good condition.
2. Handling Procedure:
-
Don all required PPE before handling the chemical.
-
Dispense the required amount of this compound carefully to avoid splashing or creating aerosols.
-
Keep containers tightly closed when not in use to prevent vapor release.[2]
-
Avoid contact with skin and eyes. In case of contact, follow the first-aid procedures outlined below.[6]
-
Do not eat, drink, or smoke in the handling area.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials such as oxidizing agents and peroxides.[2][6]
-
Ensure the storage container is properly labeled with the chemical name and associated hazards.
-
The typical shelf-life is 6 months; monitor inhibitor levels to prevent hazardous polymerization.[6]
First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused chemical, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and kept tightly closed.
2. Disposal of Liquid Waste:
-
Do not pour this compound down the drain.[2]
-
For small amounts of leftover liquid monomer, it can be stabilized by mixing it with an equal amount of acrylic powder to initiate polymerization. Once hardened, the solid mass can be disposed of as solid waste.[7]
-
Larger quantities of liquid waste must be disposed of as hazardous chemical waste.
3. Disposal of Contaminated Solids:
-
Contaminated items such as gloves, absorbent pads, and lab coats should be placed in a sealed bag within the hazardous waste container.[7]
-
Used paper towels or wipes soaked with the monomer should be sealed in a plastic bag before being placed in the waste container to contain vapors.[7]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Emergency Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.
Caption: Workflow for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
